Alectinib

Catalog No.
S548568
CAS No.
1256580-46-7
M.F
C30H34N4O2
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alectinib

CAS Number

1256580-46-7

Product Name

Alectinib

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

solubility

Soluble in DMSO, not in water

Synonyms

ARQ761; ARQ-761; ARQ 761.

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

The exact mass of the compound Alectinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Mechanism and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Alectinib's mechanism is rooted in its potent and selective inhibition of the ALK tyrosine kinase.

Property Description
Primary Target Anaplastic lymphoma kinase (ALK) tyrosine kinase receptor [1]
Additional Targets RET tyrosine kinase [2]
Key Molecular Action Inhibits ALK autophosphorylation, preventing downstream signal transduction [2] [1]
Potency vs. Crizotinib Approximately fivefold higher than first-generation ALK inhibitor crizotinib [2]
Activity Against Mutations Retains potency against multiple crizotinib-resistant ALK mutants (e.g., L1196M, F1174L, R1275Q, C1156Y) [2] [3]
Blood-Brain Barrier Penetration High; concentrations in cerebrospinal fluid approximate free plasma concentration [2]

This compound exerts its effects by binding to the ATP-binding site of the ALK kinase domain, thereby competitively inhibiting ATP binding and preventing the receptor's autophosphorylation and activation [2] [1]. This inhibition halts the activation of critical downstream pro-survival and proliferative signaling pathways, including JAK/STAT3, RAS-RAF-MEK-ERK, and PI3K-AKT-mTOR, ultimately leading to reduced tumor cell viability and apoptosis [4] [1] [5].

Quantitative Data and Clinical Efficacy

Clinical trials established the efficacy of this compound in both treatment-naive and crizotinib-resistant patients.

Clinical Context Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Key CNS Findings
First-Line (vs. Crizotinib) [2] Not fully specified in results This compound: Not Reached; Crizotinib: 11.1 months (p<0.001) 12-month CNS progression: 9.4% (this compound) vs. 41.4% (Crizotinib)
Second-Line (Post-Crizotinib) [2] 45%--55% across trials 8.1--12.9 months across trials Intracranial ORR: 75%; Median CNS response duration: ~11.1 months
ALK Inhibitor-Naive (Phase I/II) [3] 93.5% (43/46 patients) Not specified in results No CNS progression in 15 patients with baseline brain metastases

This compound's high CNS penetration is a significant clinical advantage. It achieves effective concentrations in the brain, leading to high intracranial response rates and durable control of brain metastases, a common site of progression with earlier therapies [2].

Experimental Protocols for Mechanistic Studies

Researchers use specific methodologies to investigate this compound's mechanism and cellular effects.

Assay Type Protocol Summary Key Measurements
In Vitro Kinase Assay [4] Incubate purified ALK and TOPK kinases with ATP. Detect phosphorylation via immunoblotting or radioactivity. TOPK phosphorylation at Y74 using phospho-specific antibody.
Cell Viability (MTT) Assay [4] Seed cells in 96-well plates. Treat with serial this compound dilutions for 72h. Add MTT reagent, incubate, solubilize, and measure absorbance. Absorbance at 492nm; calculate IC50 values via GraphPad Prism.
Anchorage-Independent Transformation [4] Suspend cells in soft agar culture medium. Culture for 14 days. Count and score formed colonies using Image-Pro Plus software.
Apoptosis Assay [4] Treat cells with drug(s). Lyse cells and analyze proteins via Western Blot. Cleavage of PARP (c-PARP) and other caspases.
RT-qPCR for Resistance Genes [6] Extract RNA from parental/resistant cells. Synthesize cDNA. Perform qPCR with gene-specific primers. Fold-change in expression of hub genes (e.g., SFTPD, MUC5B).

Signaling Pathways and Resistance Mechanisms

This compound's therapeutic effect comes from blocking the oncogenic ALK signaling axis. However, tumors can develop resistance through on-target ALK mutations or off-target bypass pathways.

G EML4_ALK EML4-ALK Fusion ALK Active ALK (Signaling Hub) EML4_ALK->ALK Constitutive Activation ALKi This compound ALKi->ALK Inhibits TOPK TOPK (Downstream Substrate) ALK->TOPK Phosphorylates Y74 STAT3 STAT3 Pathway ALK->STAT3 MEKERK MEK/ERK Pathway ALK->MEKERK PIK3AKT PI3K/AKT Pathway ALK->PIK3AKT Outcomes Cell Proliferation Survival | Metastasis TOPK->Outcomes Promotes STAT3->Outcomes MEKERK->Outcomes PIK3AKT->Outcomes ResistanceMech Resistance Mechanisms: • Secondary ALK mutations (e.g., G1202R) • Bypass pathway activation (e.g., EGFR, c-Kit) • Low SFTPD expression ResistanceMech->ALKi Leads to

This compound mechanism and resistance

Bioinformatic and functional analyses identified key genes and pathways linked to this compound resistance. Crucial genes include MUC5B, SFTPD, DMBT1, SFTPA2, and TFF3 [6]. Low expression of SFTPD is associated with activated DNA replication, cell cycle, and drug metabolism pathways, promoting survival despite treatment [6]. Another key resistance mechanism involves the ALK-TOPK signaling axis. ALK directly phosphorylates TOPK at Y74, and combined inhibition of ALK and TOPK enhances tumor cell apoptosis [4].

Future Research Directions

Current research focuses on overcoming resistance. Key strategies include developing next-generation ALK inhibitors active against a broader spectrum of resistance mutations and exploring rational combination therapies, such as simultaneously targeting ALK and TOPK or other bypass pathways [4] [5].

References

alectinib resistance mechanisms NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Alectinib Resistance Mechanisms

Mechanism Category Specific Type Description Key Examples

| ALK-Dependent (On-Target) | Secondary ALK Mutations [1] [2] | Mutations in the ALK kinase domain that impair drug binding. | G1202R [1] [2]: Most common ("solvent front" mutation). I1171T/N/S [1] [2]: Also relatively common. V1180L [3] [2]: Less frequent. | | | ALK Amplification [3] | Increased copy number of the ALK fusion gene, leading to overexpression. | - | | ALK-Independent (Off-Target) | Bypass Track Activation [4] [2] | Activation of alternative signaling pathways that bypass ALK dependency. | EGFR/HER3 [4]: Activation via ligands like NRG1. Others [2]: MET amplification, KRAS mutations. | | | Phenotypic Transformation [2] | Histological transformation of the cancer cells. | Transformation to Small Cell Lung Cancer (SCLC) or Epithelial-to-Mesenchymal Transition (EMT). |

The following diagram illustrates how these resistance mechanisms lead to treatment failure.

G cluster_resistance Mechanisms of Resistance This compound This compound ALK_Fusion ALK_Fusion This compound->ALK_Fusion Inhibits Tumor_Shrinkage Tumor_Shrinkage ALK_Fusion->Tumor_Shrinkage OnTarget On-Target (ALK-Dependent) Mutation Secondary ALK Mutation (e.g., G1202R, I1171N) OnTarget->Mutation Amp ALK Gene Amplification OnTarget->Amp OffTarget Off-Target (ALK-Independent) Bypass Bypass Pathway Activation (e.g., EGFR, MET) OffTarget->Bypass Transform Phenotypic Transformation (e.g., to SCLC) OffTarget->Transform Treatment_Failure Treatment_Failure Mutation->Treatment_Failure Prevents drug binding Amp->Treatment_Failure Overwhelms drug inhibition Bypass->Treatment_Failure Activates survival signals Transform->Treatment_Failure Changes cell identity

This compound resistance arises from on-target ALK modifications or off-target alternative survival pathways, leading to resumed tumor growth.

Key Experimental Models for Investigation

Researchers use specific in vitro and ex vivo models to elucidate these resistance mechanisms. Key methodologies include generating resistant cell lines and patient-derived organoids (PDOs).

  • Generating Resistant Cell Lines: The H3122 NSCLC cell line (harboring the EML4-ALK V1 fusion) can be exposed to increasing concentrations of this compound over 6 months. This prolonged treatment selects for resistant clones, which can be 10 times less sensitive to the drug than the parental cells [4]. These clones are then analyzed for genetic and protein-level changes.

  • Patient-Derived Organoid (PDO) Culture: This cutting-edge technique involves creating a 3D model from a patient's own tumor tissue [3] [5]. The tumor sample is digested into cell clusters, embedded in Matrigel, and cultured in a specialized serum-free medium supplemented with growth factors (e.g., bFGF, EGF) and a ROCK inhibitor to promote stem cell survival and organoid formation [3]. PDOs can be used for downstream drug sensitivity testing to guide personalized treatment decisions [3] [5].

Clinical Implications & Treatment Sequencing

The identified resistance mechanism has a direct impact on the choice of subsequent therapy, as shown in the clinical data below.

Resistance Mechanism Detected Example Subsequent TKI Key Consideration / Clinical Observation
G1202R mutation [1] [2] Lorlatinib Lorlatinib is the most effective TKI against this specific mutation.
Other ALK mutations (e.g., I1171N, V1180L) [1] [2] Ceritinib, Brigatinib Some second-generation TKIs retain activity against non-G1202R mutations.
No ALK mutation (ALK-independent) [2] Lorlatinib (lower response) or Chemotherapy + TKI Response to further ALK inhibition is often poor (ORR ~27%); combination therapies or chemotherapy may be needed [2].
Unknown (Empirical TKI switch) [3] [5] Another 2nd or 3rd gen TKI "Blind" sequencing without biomarker testing often leads to suboptimal outcomes (short PFS of 0.5-1.3 months) [3] [5].

Future Directions

  • Overcoming Lorlatinib Resistance: Resistance to the third-generation TKI lorlatinib is an emerging challenge, often involving compound ALK mutations (e.g., two mutations in the same ALK gene) [2]. Research is ongoing to develop next-generation strategies to target these complex mutations.
  • Role of Repeat Biopsy: Re-biopsy at the time of disease progression for next-generation sequencing (NGS) is strongly recommended to identify the specific resistance mechanism and guide rational therapy selection, moving away from empirical treatment choices [3] [2] [5].

References

Comprehensive Technical Guide: Secondary ALK Mutations Mediating Alectinib Resistance in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

Anaplastic lymphoma kinase (ALK) gene rearrangements represent a critical oncogenic driver in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, with the EML4-ALK fusion being the most common variant. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, particularly in preventing and treating central nervous system (CNS) metastases. However, acquired resistance inevitably develops, with secondary ALK mutations representing a predominant mechanism of relapse. This technical review comprehensively analyzes the spectrum of this compound-resistant ALK mutations, detailed experimental methodologies for their investigation, and emerging therapeutic strategies to overcome resistance. Understanding these resistance mechanisms is paramount for developing next-generation treatment approaches and optimizing sequential therapy protocols in ALK-positive NSCLC.

ALK Biology and this compound Mechanism of Action

ALK Rearrangements in NSCLC

The ALK gene encodes a transmembrane receptor tyrosine kinase belonging to the insulin receptor superfamily. In NSCLC, chromosomal rearrangements most frequently result in fusion between EML4 (echinoderm microtubule-associated protein-like 4) and ALK, leading to constitutive dimerization and activation of the ALK kinase domain independent of ligand binding. This aberrant activation drives oncogenic signaling through critical downstream pathways including RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting uncontrolled cellular proliferation, survival, and metastasis [1] [2]. To date, more than 20 different ALK fusion variants have been identified in NSCLC, with variants 1 (E13:A20) and 3 (E6:A20) being the most prevalent [3].

This compound's Therapeutic Profile

This compound (RO5424802/CH5424802) is a highly selective, ATP-competitive second-generation ALK TKI that demonstrates superior potency and CNS penetration compared to first-generation crizotinib. The ALEX trial established this compound as a standard first-line therapy for ALK-positive NSCLC, demonstrating significantly prolonged progression-free survival (PFS) compared to crizotinib (34.8 months vs. 10.9 months) with enhanced intracranial efficacy [3] [4]. This compound's macrocyclic structure contributes to its improved selectivity and ability to overcome common crizotinib-resistant mutations, while its reduced affinity for P-glycoprotein facilitates enhanced blood-brain barrier penetration, addressing the significant limitation of CNS progression observed with crizotinib therapy [5] [2].

Classification of Resistance Mechanisms

Resistance to ALK TKIs is broadly categorized into on-target (ALK-dependent) and off-target (ALK-independent) mechanisms, with approximately 56.8% of this compound resistance cases attributable to secondary ALK mutations based on recent clinical analyses [5].

Table 1: Categories of this compound Resistance Mechanisms

Category Specific Mechanisms Frequency in this compound Resistance Detection Methods
On-Target (ALK-Dependent) Secondary ALK mutations (G1202R, V1180L, I1171T/N/S) ~30-40% of cases [4] NGS, Sanger sequencing
ALK gene amplification ~10% of cases [6] FISH, NGS
Off-Target (ALK-Independent) Bypass pathway activation (EGFR, KRAS, MET) ~20-30% of cases [1] NGS, phosphoproteomics
Phenotypic transformation (epithelial-to-mesenchymal, small cell) ~5-15% of cases [7] Histopathology, IHC
Tumor microenvironment interactions Not fully quantified Immunofluorescence, cytokine assays
Pharmacokinetic Inadequate CNS drug exposure Variable Drug concentration assays
On-Target Resistance Mechanisms

On-target resistance refers to alterations within the ALK kinase domain that directly impair drug binding while preserving kinase activity. These typically manifest as point mutations within the ATP-binding pocket or adjacent regions that sterically hinder inhibitor binding or increase ATP affinity. The specific mutation profile varies significantly between ALK TKIs, reflecting their distinct structural interactions with the kinase domain [1] [4].

Off-Target Resistance Mechanisms

Off-target resistance encompasses alternative signaling pathways that bypass ALK dependency, including activation of parallel receptor tyrosine kinases (e.g., EGFR, KIT, MET), downstream pathway activation (e.g., MAPK amplification), and histologic transformation. Notably, bypass signaling can maintain oncogenic signaling despite effective ALK inhibition, necessitating combination therapeutic approaches [1] [6].

G This compound This compound ALK_Fusion ALK_Fusion This compound->ALK_Fusion Inhibits Downstream_Signaling Downstream_Signaling ALK_Fusion->Downstream_Signaling Activates Resistance Resistance Secondary_Mutations Secondary_Mutations Resistance->Secondary_Mutations On-Target Bypass_Activation Bypass_Activation Resistance->Bypass_Activation Off-Target Phenotypic_Transformation Phenotypic_Transformation Resistance->Phenotypic_Transformation Off-Target Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes G1202R G1202R Secondary_Mutations->G1202R V1180L V1180L Secondary_Mutations->V1180L I1171T_N_S I1171T_N_S Secondary_Mutations->I1171T_N_S E803Q E803Q Secondary_Mutations->E803Q EGFR_Pathway EGFR_Pathway Bypass_Activation->EGFR_Pathway KRAS_Pathway KRAS_Pathway Bypass_Activation->KRAS_Pathway MET_Activation MET_Activation Bypass_Activation->MET_Activation SCLC_Transformation SCLC_Transformation Phenotypic_Transformation->SCLC_Transformation EMT EMT Phenotypic_Transformation->EMT

Graphical Abstract: this compound resistance mechanisms include on-target secondary ALK mutations and off-target bypass pathway activation or phenotypic transformation, which restore oncogenic signaling despite continued ALK inhibition.

Spectrum of Secondary ALK Mutations in this compound Resistance

Common Secondary ALK Mutations

The ALK kinase domain is structured into an N-terminal lobe and a C-terminal lobe, with the ATP-binding pocket situated between them. Secondary mutations primarily cluster in key regions: the gatekeeper area, the solvent front, and the αC-helix, each imparting distinct structural alterations that interfere with drug binding [1] [4].

Table 2: Major Secondary ALK Mutations in this compound Resistance

Mutation Location in Kinase Domain Structural Consequence Sensitivity to Other ALK TKIs Clinical Frequency
G1202R Solvent front region Introduces bulky arginine side chain, sterically hindering drug binding Resistant to most 2nd-gen; sensitive to lorlatinib [4] 21-43% of this compound-resistant cases [4]
V1180L Gatekeeper region Alters hydrophobic pocket, reducing drug affinity Sensitive to ensartinib, ceritinib [3] [6] ~10% of this compound-resistant cases [3]
I1171T/N/S αC-helix region Disrupts α-helix structure, affecting drug-binding pocket conformation Variable: I1171N sensitive to ceritinib [4] [6] ~15% of this compound-resistant cases [4]
L1196M Gatekeeper region Increases steric hindrance in ATP-binding pocket Sensitive to most 2nd-gen ALK TKIs [4] Less common with this compound vs crizotinib [4]
E803Q Novel mutation (exon 14) Unknown; hypothesized to alter electrostatic interactions Appears resistant to multiple 2nd-gen TKIs [3] Recently identified case report [3]
Novel and Compound Mutations

Emerging evidence highlights compound mutations (co-occurrence of ≥2 ALK mutations) as a challenging resistance pattern. A 2024 case report identified a novel E803Q mutation located in exon 14 coexisting with V1180L, which demonstrated resistance to multiple second-generation ALK TKIs including ensartinib and ceritinib [3]. This case exhibited rapidly progressive disease with overall survival of only 7 months, underscoring the aggressive nature of certain novel mutation profiles. The EML4-ALK variant 3 (E6:A20) fusion may predispose to developing multiple resistance mutations, potentially contributing to more rapid TKI resistance [3].

Experimental Methodologies for Investigating Resistance

In Vitro Resistance Modeling

Cell line models of acquired resistance provide powerful tools for identifying and characterizing resistance mechanisms. The H3122 CHR-A1 cell line was established through continuous exposure of H3122 (EML4-ALK variant 1) cells to increasing this compound concentrations (starting at 10 nM) over several months [6]. This approach identified the novel V1180L gatekeeper mutation, which conferred high-level resistance to both crizotinib and this compound but retained sensitivity to other next-generation ALK inhibitors including ceritinib [6].

Ba/F3 immortalized murine pro-B cell models expressing specific ALK mutations enable systematic profiling of mutation-specific TKI sensitivity. These IL-3-dependent cells undergo transformation to cytokine independence when expressing oncogenic ALK fusions, allowing rapid assessment of transformation reversal by ALK inhibitors. Protocol details include:

  • Transfection: Introduce EML4-ALK constructs with specific mutations via retroviral transduction
  • Selection: Culture in absence of IL-3 to select for ALK-transformed cells
  • Drug testing: Dose-response curves with multiple ALK inhibitors over 72-hour exposure
  • Viability assessment: MTT or CellTiter-Glo assays to quantify IC50 values [6]
Clinical Sample Analysis

Repeat biopsy at progression is critical for identifying resistance mechanisms and guiding subsequent therapy. A 2024 retrospective study demonstrated that 60.3% (44/73) of patients progressing on second-generation ALK TKIs underwent successful re-biopsy, with NGS identifying resistance mechanisms in most cases [5]. Recommended protocols include:

  • Sample processing: Formalin-fixed paraffin-embedded (FFPE) tissue sections with >20% tumor content
  • NGS analysis: Comprehensive gene panels covering ALK kinase domain and potential bypass genes
  • Sequencing method: Hybrid capture-based NGS with minimum 500x sequencing depth
  • Variant calling: >5% allele frequency threshold for mutation detection [3] [5]

For cases where tissue biopsy is not feasible, liquid biopsy using circulating tumor DNA (ctDNA) provides a minimally invasive alternative, though with potentially lower sensitivity for detecting structural rearrangements and compound mutations.

Structural and Thermodynamic Analysis

Molecular dynamics simulations and thermodynamic calculations using methods like MP-CAFEE (Molecular Mechanics Poisson-Boltzmann Surface Area) provide insights into how specific mutations alter drug-binding affinity. These computational approaches demonstrated that both V1180L and I1171T mutations reduce this compound binding through distinct structural mechanisms: V1180L alters the hydrophobic pocket, while I1171T disrupts α-helix conformation affecting the drug-binding pocket [6].

Therapeutic Strategies to Overcome Resistance

Sequential ALK TKI Therapy

Mutation-guided sequential therapy represents the current standard approach upon this compound progression. The appropriate subsequent TBI selection depends critically on the identified resistance mechanism:

  • For G1202R mutation: Lorlatinib (3rd-generation) demonstrates the highest efficacy, with clinical response rates of 69% in patients with this mutation [4]
  • For V1180L mutation: Ensartinib or ceritinib show retained activity based on low IC50 values in Ba/F3 models [3] [6]
  • For I1171T/N/S mutations: Ceritinib has demonstrated clinical efficacy, with one case report showing marked response [6]
  • For compound mutations: Lorlatinib or fourth-generation ALK inhibitors (e.g., neladalkib, TPX-0131) under clinical investigation may be required [2]
Next-Generation ALK Inhibitors

Lorlatinib, a third-generation macrocyclic ALK/ROS1 TKI, demonstrates potent activity against most solitary ALK resistance mutations, including G1202R. Its compact structure and flexible binding mode enable accommodation of various steric hindrances caused by resistance mutations. The CROWN trial demonstrated 5-year PFS rates of 60% with first-line lorlatinib, establishing it as a potent option for treatment-naïve and resistant disease [5] [2].

Fourth-generation ALK inhibitors including neladalkib (Nuvalent) and TPX-0131 (Turning Point Therapeutics) are specifically designed to target compound mutations that confer resistance to lorlatinib. These agents feature symmetric macrocyclic structures that can bind ALK in novel conformations, potentially overcoming even complex mutation patterns [2].

Combination Approaches and Future Directions

Rational combination therapies targeting both ALK-dependent and ALK-independent resistance mechanisms represent a promising frontier. Ongoing clinical trials are investigating:

  • ALK TKI + EGFR inhibitors for tumors with EGFR-mediated bypass signaling
  • ALK TKI + MET inhibitors for MET-amplified resistant disease
  • ALK TKI + MEK inhibitors for downstream pathway activation
  • ALK TKI + HSP90 inhibitors to destabilize mutant ALK proteins [2]

Additionally, alternating TKI regimens are being explored to prevent or delay the emergence of resistant clones. The ALKTERNATE trial is investigating alternating lorlatinib with crizotinib to exploit the differential mutation sensitivities and potentially extend the therapeutic lifespan of available ALK inhibitors [2].

Conclusion

References

Clinical Efficacy Data of Alectinib in EML4-ALK+ NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative data on the clinical performance of alectinib, both as a monotherapy and in combination regimens.

Table 1: Key Outcomes from the ALEK-B Phase 2 Trial (this compound + Bevacizumab) [1]

This trial investigated this compound combined with the anti-angiogenic agent bevacizumab as a first-line treatment.

Endpoint Result at 34.5 Months Median Follow-up
12-Month Progression-Free Survival (PFS) 97.1%
36-Month Progression-Free Survival (PFS) 64.2%
36-Month Overall Survival (OS) 87.9%
Objective Response Rate (ORR) 100%
36-Month Intracranial PFS (icPFS) 87.8%
Grade 3-4 Adverse Events 46.3% (Most common: proteinuria, hepatotoxicity)

Table 2: this compound's Performance Against Different EML4-ALK Variants & Alterations [2] [1]

The specific EML4-ALK variant can influence the treatment outcome.

Feature / Alteration Impact on this compound Response & Clinical Characteristics
Variant 1 (V1) Longer PFS, lower metastatic risk [2].
Variant 3 (V3) Shorter PFS, higher metastatic risk; in the ALEK-B trial, the 36-month PFS rate was 55.6% for V3 vs. 59.8% for other variants [2] [1].
Non-Canonical Fusions (e.g., LOC388942-ALK) Confer increased resistance to this compound compared to canonical EML4-ALK fusions [3].

Mechanisms of Response and Resistance to this compound

This compound is a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI). Its efficacy stems from potently inhibiting the constitutively active ALK kinase, which drives oncogenic signaling through key pathways like MAPK/RAS/ERK, PI3K/AKT/mTOR, and JAK-STAT [2] [4]. Despite its potency, resistance inevitably develops through diverse mechanisms.

The diagram below illustrates the core signaling pathways and the major resistance mechanisms to ALK-TKIs like this compound.

architecture cluster_pathways Activated Downstream Signaling cluster_TKI ALK-TKI Inhibition (e.g., this compound) cluster_resistance Key Resistance Mechanisms EML4_ALK EML4-ALK Fusion Oncogene MAPK MAPK/RAS/ERK Pathway (Promotes Proliferation) EML4_ALK->MAPK PI3K PI3K/AKT/mTOR Pathway (Promotes Survival) EML4_ALK->PI3K JAK JAK-STAT Pathway EML4_ALK->JAK OnTarget On-Target ALK Resistance - Secondary mutations (e.g., G1202R) - ALK amplification TKI This compound TKI->EML4_ALK Inhibits OnTarget->TKI  Reduces Drug  Effectiveness OffTarget Off-Target Bypass - Activation of other RTKs (e.g., EGFR, MET) - Phenotypic transition (e.g., Adeno-to-Squamous) OffTarget->MAPK Re-activates Signaling OffTarget->PI3K Re-activates Signaling Condensate Signaling Modulation - EML4-ALK condensates sequester adapters (e.g., GRB2, SOS1) - ALKi releases adapters, resensitizing RTKs Condensate->MAPK Promotes Tolerance

The diagram above shows that resistance can be broadly categorized as follows [2] [5] [6]:

  • On-Target Resistance: This occurs due to mutations within the ALK kinase domain (e.g., G1202R, L1196M) that directly impair drug binding, or through amplification of the EML4-ALK gene itself [2] [4].
  • Off-Target/Bypass Resistance: In this case, the cancer cell activates alternative signaling pathways to survive. This can happen through the activation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or through a dramatic change in cell identity known as lineage plasticity (e.g., adeno-to-squamous transition, AST), which is often driven by JAK-STAT signaling and is associated with TKI resistance [7] [2] [5].
  • Signaling Modulation & Drug Tolerance: A novel mechanism involves the biophysical properties of EML4-ALK itself. The oncoprotein can form large cytoplasmic condensates that sequester key signaling adapters like GRB2 and SOS1. While these condensates are associated with oncogenic signaling, they also suppress signaling from other RTKs. When this compound inhibits ALK, it rapidly dissolves these condensates, releasing the adapters and paradoxically resensitizing the cell to external growth factors (e.g., from dying neighboring cells), leading to rapid, pulsatile ERK reactivation that promotes short-term survival and drug tolerance [6].

Key Experimental Protocols for Investigation

For researchers, the following methodologies are central to studying EML4-ALK and this compound response.

1. Comprehensive Genomic Profiling (CGP) for Fusion Detection [8] [9]

  • Principle: DNA-based Next-Generation Sequencing (NGS) panels are designed with probes tiling the intronic regions of known partner genes (like EML4) and ALK to detect rearrangement breakpoints. However, DNA-NGS can miss complex or atypical rearrangements.
  • Protocol Enhancement: RNA-based NGS is recommended to complement DNA testing. It directly sequences fusion transcripts, providing a more reliable detection of functional fusions, including those with retained intronic sequences or novel breakpoints that DNA panels may overlook [8]. RNA-seq can also determine the specific EML4-ALK variant (e.g., V1 vs. V3).

2. Functional Validation of Novel Fusions [3]

  • Principle: To confirm the oncogenic potential of a newly identified ALK fusion (e.g., an intergenic fusion).
  • Protocol: Use CRISPR/Cas9 gene editing to generate isogenic cell lines (e.g., in A549 or H441 lung cancer cells) where the novel fusion is spontaneously created.
    • Validation Steps: Confirm fusion presence via PCR and DNA/RNA sequencing. Assess oncogenicity through in vitro proliferation assays (e.g., CellTiter-Glo) and in vivo tumor formation in nude mice. Test drug sensitivity by treating these engineered cells with ALK-TKIs and comparing IC50 values to control cells.

3. Investigating Drug Tolerance Mechanisms [6]

  • Principle: To study the rapid, adaptive signaling changes that occur upon ALK inhibition.
  • Protocol: Optogenetic Functional Profiling.
    • Method: Engineer cells to express a light-sensitive optogenetic receptor (e.g., optoFGFR). Apply precise light stimuli to activate specific signaling pathways and measure downstream output (e.g., phospho-ERK levels via Western blot) in the presence or absence of this compound. This "black-box" approach can reveal how the oncogene corrupts cellular signal processing and how inhibition resensitizes the system to other inputs.

Future Directions and Combination Strategies

Current research is focused on overcoming resistance by targeting non-ALK survival pathways.

  • This compound + Bevacizumab: The ALEK-B trial demonstrates that adding an anti-angiogenic agent to this compound is a viable strategy to delay resistance and achieve deep, durable responses [1].
  • Targeting Lineage Plasticity: In models showing adeno-to-squamous transition (AST), the concomitant inhibition of ALK and JAK1/2 was effective in overcoming resistance [5].
  • Targeting Adaptive Survival: Based on the condensate-mediated tolerance mechanism, combination therapies that block paracrine signaling (e.g., with EGFR inhibitors) are proposed to counteract the rapid ERK reactivation seen after ALK inhibition [6].

References

ALUR Study Final Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The phase III ALUR study is a randomized trial that evaluated alectinib versus chemotherapy in patients with advanced ALK-positive Non-Small Cell Lung Cancer (NSCLC) who had previously been treated with platinum-based chemotherapy and crizotinib [1] [2] [3].

  • Patient Population: 119 patients were randomized in a 2:1 ratio to receive either oral this compound (600 mg twice daily) or chemotherapy (pemetrexed or docetaxel every 3 weeks) until disease progression, death, or withdrawal [1] [2].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [2].
Final Efficacy Outcomes

The table below summarizes the key efficacy results from the final analysis.

Efficacy Endpoint This compound (n=79) Chemotherapy (n=40) Hazard Ratio (HR) / P-value
Median PFS 10.9 months 1.4 months HR: 0.20 (95% CI: 0.12-0.33); P < 0.001 [1] [2]
Objective Response Rate (ORR) 50.6% 2.5% P < 0.001 [1] [2]
CNS ORR (in patients with measurable baseline CNS metastases) 66.7% 0% P < 0.001 [1] [2]
Safety Profile
Safety Measure This compound Chemotherapy
General Safety Consistent with the known, well-established safety profile from the primary analysis and post-marketing experience. No new safety signals were identified [1] [2]. -
Treatment Duration - -
Grade 3-4 Adverse Events (AEs) 30.5% (from a related adjuvant study, ALINA [4]) 30.8% (from a related adjuvant study, ALINA [4])
Exploratory Molecular Profiling

The study also conducted exploratory analysis using next-generation sequencing on baseline plasma samples [1] [2]:

  • ALK Rearrangement: Detected in 69.5% (41/59) of baseline plasma samples [1] [2].
  • Secondary ALK Mutations: Confirmed partial responses were observed with this compound in 6 out of 11 patients harboring secondary ALK mutations [1] [2].
  • Non-EML4-ALK Fusions: this compound showed activity, with confirmed partial responses in 4 out of 6 patients [1] [2].
  • TP53 Mutation: The detection of mutant TP53 in baseline plasma was associated with numerically shorter PFS with this compound (HR: 1.88, 95% CI: 0.9-3.93). This compound prolonged PFS versus chemotherapy in both wild-type and mutant TP53 patients, but its activity was considerably decreased in the mutant TP53 group [1] [2].

Detailed Experimental Protocol

For researchers seeking to understand the trial's methodological rigor, here is a detailed breakdown of the key experimental protocols as cited in the ALUR study.

1. Study Design and Randomization [1] [2]

  • Design: A randomized, open-label, multicenter, phase III trial.
  • Randomization: Patients were randomized in a 2:1 ratio to receive this compound or chemotherapy.
  • Stratification: The randomization was stratified by disease stage and race to ensure balanced groups.

2. Treatment Regimens [1] [2]

  • This compound Arm: 600 mg administered orally twice daily, continuously until disease progression, unacceptable toxicity, death, or investigator/patient decision to withdraw.
  • Chemotherapy Arm:
    • Pemetrexed: 500 mg/m² intravenously, every 3 weeks.
    • Docetaxel: 75 mg/m² intravenously, every 3 weeks.
    • Treatment continued until disease progression, unacceptable toxicity, or withdrawal.

3. Endpoint Assessment Methodologies

  • Primary Endpoint - PFS: Defined as the time from randomization to the first occurrence of disease progression or death from any cause. It was assessed by the study investigator according to RECIST (Response Evaluation Criteria in Solid Tumours) [1] [2].
  • Secondary Endpoints:
    • ORR and CNS ORR: Defined as the proportion of patients with a best overall response of complete or partial response, also assessed per RECIST criteria [1] [2].
    • Safety: Assessed by monitoring the frequency, severity, and relationship of adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [5].

4. Biomarker and Molecular Profiling Protocol [1] [2]

  • Sample Collection: Plasma samples were collected at baseline and then every 6 weeks until disease progression.
  • Sequencing Technique: Molecular factors, including ALK rearrangements and mutations, were detected in circulating tumor DNA using next-generation sequencing (NGS).
  • Data Correlation: The molecular findings were subsequently correlated with clinical outcomes such as treatment response and PFS.

ALK Signaling Pathway and Molecular Impact

The following diagram illustrates the core ALK signaling pathway and highlights how this compound intervenes, based on the mechanistic context from the search results and the exploratory findings of the ALUR study [1] [5] [2].

f ALK_Fusion ALK_Fusion Downstream_Signaling Downstream Pro-Survival & Pro-Proliferation Signaling ALK_Fusion->Downstream_Signaling Activates Tumor_Growth Tumor_Growth Downstream_Signaling->Tumor_Growth Drives This compound This compound This compound->ALK_Fusion Inhibits TP53_Mutation TP53_Mutation TP53_Mutation->Tumor_Growth Promotes Resistance

This diagram shows that the ALK fusion oncogene drives tumor growth by activating downstream signaling pathways. This compound, as an ALK inhibitor, directly targets and inhibits this oncogenic driver. An important exploratory finding from the ALUR study is that TP53 mutation can promote resistance, leading to reduced this compound activity and shorter PFS, even though this compound remains superior to chemotherapy in these patients [1] [2].

Key Conclusions for Professionals

The final data from the ALUR study robustly confirms that This compound is a superior treatment option compared to chemotherapy for crizotinib-pretreated, advanced ALK-positive NSCLC.

  • Established Superior Efficacy: this compound demonstrated significantly prolonged PFS, higher systemic ORR, and a remarkable CNS response rate, addressing a critical need in a patient population where brain metastases are common [1] [5] [2].
  • Predictive Biomarkers: The exploratory analysis provides valuable clinical insights. It confirms this compound's activity against diverse ALK alterations but also identifies TP53 mutation as a potential biomarker for reduced this compound activity, which may inform future research and clinical decision-making [1] [2].

References

Comprehensive Application Note: HPLC Analysis of Alectinib and Its Related Impurity 5-Trifluoroacetate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alectinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used primarily in the treatment of ALK-positive non-small cell lung cancer (NSCLC). As with all pharmaceutical compounds, ensuring the purity of this compound is critical for patient safety and therapeutic efficacy. This compound impurity 5-trifluoroacetate (chemical name: 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carboxamide, 2,2,2-trifluoroacetic acid (1:1)) is a structurally related compound that may be present in this compound drug substance and drug products [1] [2]. This application note provides a detailed protocol for the simultaneous quantification of this compound and this specific impurity using a chemometrically optimized HPLC method with comprehensive validation data according to ICH Q2(R2) guidelines [3] [4].

The analysis of pharmaceutical impurities is crucial in quality control laboratories as impurities can potentially affect the safety, efficacy, and stability of drug products. The method described herein has been optimized to provide excellent separation, sensitivity, and accuracy while incorporating green analytical chemistry principles to minimize environmental impact [3].

Experimental

Chemicals and Reagents
  • Reference standards: this compound (CAS No. 1256580-46-7) and this compound Impurity 5 Trifluoroacetate [1]
  • HPLC-grade acetonitrile
  • Ammonium acetate (analytical grade)
  • Purified water (HPLC grade)
  • Alecensa capsules (150 mg this compound/capsule) or equivalent pharmaceutical formulation
Instrumentation and Chromatographic Conditions

The optimized method utilizes the following instrumentation and conditions [3]:

  • HPLC system: With photodiode array (PDA) detector
  • Column: Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm)
  • Mobile phase: Gradient system with:
    • Mobile phase A: Ammonium acetate buffer
    • Mobile phase B: Acetonitrile
  • Detection wavelength: 269 nm
  • Flow rate: 1.0 mL/min
  • Injection volume: 10 µL
  • Column temperature: Maintained at 25°C
  • Run time: Approximately 15 minutes

Table 1: Gradient Program for HPLC Analysis

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 70 30
5 50 50
10 20 80
12 20 80
12.1 70 30
15 70 30
Standard Solution Preparation
2.3.1 Stock Standard Solutions
  • This compound stock solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (acetonitrile:water, 50:50 v/v).
  • Impurity stock solution (100 µg/mL): Accurately weigh 10 mg of this compound impurity 5-trifluoroacetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
2.3.2 Working Standard Solutions
  • Prepare mixed working standards at appropriate concentrations by combining and diluting stock solutions with diluent.
  • For the calibration curve, prepare at least five standard solutions covering the range of 0.5-50 µg/mL for impurity and 1-100 µg/mL for this compound.
Sample Preparation
  • For capsule formulation: Accurately weigh powder equivalent to 10 mg this compound from not less than 10 capsules.
  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes with intermittent shaking.
  • Cool to room temperature, dilute to volume with diluent, and mix well.
  • Filter through a 0.45 µm PVDF syringe filter before injection, discarding the first 2 mL of filtrate.

Method Development and Optimization

Chemometric Optimization Using Box-Behnken Design

The HPLC method was optimized using a Box-Behnken experimental design to systematically evaluate the effects of critical method parameters and their interactions. Three key factors were investigated: buffer pH, gradient time, and column temperature [3]. The design included 15 experimental runs with center points to estimate experimental error. Response surface methodology was employed to model the relationship between factors and responses, which included retention time, peak area, and resolution between this compound and its impurity.

The desirability function approach was used to identify optimal conditions that simultaneously maximize resolution, peak symmetry, and analysis efficiency while minimizing run time. The Monte Carlo method was subsequently applied to define the operable design region where method performance criteria are consistently met [3] [4].

Forced Degradation Studies

Forced degradation studies provide evidence of method stability-indicating capability and were performed on this compound under various stress conditions:

  • Acidic degradation: Treatment with 0.1M HCl at 60°C for 2 hours
  • Alkaline degradation: Treatment with 0.1M NaOH at 60°C for 2 hours
  • Oxidative degradation: Treatment with 3% H₂O₂ at room temperature for 30 minutes
  • Thermal degradation: Exposure to dry heat at 80°C for 8 hours
  • Photodegradation: Exposure to UV light (254 nm) for 48 hours

The method effectively separated this compound from all degradation products, confirming its stability-indicating properties [4].

Method Validation

The method was validated according to ICH Q2(R2) guidelines for the following parameters [3] [4]:

Table 2: Method Validation Parameters for this compound and Impurity 5-Trifluoroacetate

Validation Parameter This compound Impurity 5-Trifluoroacetate
Linearity range 1-100 µg/mL 0.5-50 µg/mL
Correlation coefficient (r²) >0.999 >0.999
Limit of Detection (LOD) 0.1 µg/mL 0.3 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL 0.5 µg/mL
Precision (% RSD) <2% <2%
Accuracy (% Recovery) 98-102% 98-102%
Robustness Deliberate variations in method parameters meet system suitability criteria
System Suitability Testing

System suitability tests were performed to verify that the chromatographic system is adequate for the intended analysis. The following criteria must be met before sample analysis:

  • Resolution between this compound and impurity 5-trifluoroacetate: Not less than 2.0
  • Tailing factor for both peaks: Not more than 2.0
  • Theoretical plates for this compound peak: Not less than 5000
  • Repeatability of standard injection (%RSD): Not more than 2.0%

Results and Discussion

Chromatographic Performance

The optimized method provides excellent separation between this compound and impurity 5-trifluoroacetate with resolution greater than 2.0. Typical retention times are approximately 8.5 minutes for this compound and 9.2 minutes for the impurity, though these may vary slightly depending on column age and mobile phase composition. The use of a core-shell C8 column (2.7 µm particles) provides enhanced efficiency compared to conventional columns, allowing for faster analysis without compromising resolution [3].

Application to Pharmaceutical Formulation

The method was successfully applied to the analysis of Alecensa capsules (150 mg this compound/capsule). Recovery studies demonstrated high accuracy with mean recovery of 99.5% for this compound and 99.2% for the impurity, confirming the method's suitability for quality control of pharmaceutical formulations. The impurity 5-trifluoroacetate was not detected in the commercial formulation, indicating effective control during the manufacturing process [3].

Measurement Uncertainty Evaluation

A bottom-up approach was used to evaluate measurement uncertainty by identifying and quantifying all significant sources of uncertainty in the analytical procedure. Major uncertainty contributors included [3]:

  • Standard preparation (weighing, dilution)
  • Sample preparation (weighing, extraction efficiency)
  • Instrumental variations (injection volume, detector response)
  • Calibration curve fitting

The expanded measurement uncertainty was calculated with a coverage factor of k=2, corresponding to a 95% confidence level. This comprehensive uncertainty assessment enhances the reliability of the analytical results for quality control decision-making.

Greenness and Whiteness Assessment

The environmental impact of the analytical method was evaluated using multiple assessment tools:

  • Complex Green Analytical Procedure Index (ComplexGAPI): Demonstrated the method's adherence to green analytical chemistry principles
  • Analytical Greenness Metric (AGREE): Provided a quantitative greenness score based on multiple environmental factors
  • Blue Applicability Grade Index (BAGI): Assessed method practicality and applicability in routine quality control settings
  • White Analytical Chemistry (WAC): The method achieved a high whiteness score, balancing analytical, ecological, and practical considerations [3]

The method incorporates green chemistry principles by using less hazardous chemicals, minimizing organic solvent consumption through gradient elution, and reducing waste generation.

Protocol for Routine Analysis

Step-by-Step Operating Procedure
  • Mobile phase preparation: Prepare ammonium acetate buffer (appropriate molarity, pH adjusted with acetic acid or ammonia solution) and filter through a 0.45 µm membrane filter. Prepare HPLC-grade acetonitrile.

  • System setup and equilibration:

    • Install the C8 column (10 cm × 4.6 mm, 2.7 µm) and maintain at 25°C.
    • Prime the HPLC system with mobile phase and set the flow rate to 1.0 mL/min.
    • Equilibrate the system for at least 30 minutes or until a stable baseline is achieved at 269 nm.
  • System suitability test:

    • Inject system suitability solution (mixture of this compound and impurity at LOQ level).
    • Evaluate chromatogram to ensure all system suitability criteria are met.
  • Standard and sample analysis:

    • Inject blank (diluent) to confirm absence of interfering peaks.
    • Inject calibration standards in duplicate.
    • Inject sample solutions (standard and sample injection sequence should follow quality control protocols).
  • System shutdown:

    • After analysis, flush the column with acetonitrile:water (50:50) for at least 30 minutes.
    • Store the column in appropriate solvent as per manufacturer's recommendations.
Calculation
  • Peak area: Record the peak areas of this compound and impurity from sample solutions.

  • Concentration calculation: Calculate the concentration of this compound and impurity using the calibration curve or single-point calibration as appropriate.

  • % Impurity: Calculate the percentage of impurity 5-trifluoroacetate relative to this compound using the formula:

    % Impurity = (Area of impurity × Concentration of standard × Purity of standard × 100) / (Area of standard × Concentration of sample)

The following workflow diagram illustrates the complete analytical procedure:

G Start Start Analysis MP Prepare Mobile Phase Start->MP Std Prepare Standard Solutions MP->Std Sample Prepare Sample Solutions Std->Sample equil Equilibrate HPLC System Sample->equil SST Perform System Suitability Test equil->SST Pass SST Passed? SST->Pass Pass->SST No Run Run Samples Pass->Run Yes Data Collect and Process Data Run->Data End Report Results Data->End

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues

Problem Possible Cause Solution
Poor resolution Column degradation Flush column according to manufacturer's instructions; replace if necessary
Incorrect mobile phase pH Adjust pH to specified value
Peak tailing Column voiding Replace column
Silanol interactions Adjust buffer concentration or use silanol masking agents
Retention time shift Mobile phase composition variation Prepare fresh mobile phase
Temperature fluctuations Verify column temperature stability
Low recovery Incomplete extraction Optimize sonication time and solvent composition
Filter adsorption Use alternative filter membrane material

Conclusion

The developed HPLC method provides a reliable, accurate, and precise approach for the simultaneous determination of this compound and its impurity 5-trifluoroacetate in pharmaceutical formulations. The application of chemometric optimization using Box-Behnken design ensures robust method performance within the defined operable region. Comprehensive validation following ICH Q2(R2) guidelines demonstrates the method's suitability for its intended application in quality control laboratories. The incorporation of green chemistry principles and measurement uncertainty evaluation further enhances the method's value for regulatory compliance and sustainable analytical practices.

References

Comprehensive Application Notes & Protocols: Box-Behnken Design Optimization for HPLC Analysis of Alectinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) represents a significant oncological challenge, accounting for approximately 84% of all lung cancer cases in the United States. Alectinib, a second-generation ALK inhibitor, has emerged as a cornerstone therapy, demonstrating superior efficacy with a median progression-free survival of 34.8 months compared to 10.9 months with crizotinib in the global phase III ALEX trial [1] [2]. The accurate quantification of this compound and its related impurities is paramount for ensuring drug safety and efficacy, as impurities can exhibit undesirable pharmacological or toxicological effects that may compromise therapeutic benefits [3].

The application of Analytical Quality by Design (AQbD) principles to method development represents a paradigm shift from traditional trial-and-error approaches toward a systematic, risk-based framework. Within this framework, Box-Behnken designs (BBD) have emerged as powerful tools for optimizing chromatographic methods, enabling efficient exploration of factor interactions while avoiding extreme experimental conditions that could be impractical or wasteful [4] [5] [6]. These response surface methodologies are specifically constructed to fit quadratic models with factors set at three equally spaced levels (-1, 0, +1), making them ideal for chromatographic optimization where establishing robust method operable design regions is critical for regulatory compliance and method lifecycle management [1] [5] [7].

Theoretical Framework of Box-Behnken Designs

Fundamental Principles

Box-Behnken designs belong to the class of classical response surface designs that are constructed using a subset of points from factorial designs with each factor set at three levels [5]. These designs are characterized by two key mathematical properties: rotatability (or near-rotatability), meaning the prediction variance depends only on the distance from the center point; and spherical geometry, where all design points are equidistant from the center [4] [5]. Unlike central composite designs that include extreme corner points, BBD places treatment combinations at the midpoints of edges of the process space and at the center, making them particularly advantageous when combined factor extremes are dangerous, physically impossible, or too expensive to test [4] [5] [6].

The mathematical model for a BBD typically follows a second-order quadratic equation:

[Y = β_0 + \sum_{i=1}^k β_iX_i + \sum_{i=1}^k β_{ii}X_i^2 + \sum_{i="" (with="" analytical="" avoidance="" box-behnken="" central="" chromatographic="" design="" experimental="" factor="" hplc="" mobile="" model="" number="" pharmaceutical="" practical="" reduced="" risk="" rotatability="" software:="" systematic="" three-level="" *table="" +="" -="" 15="" 1:="" 2.2="" 2.7="" 20="" 27="" 3="" 3.1="" 3.1.1="" 3.1.2="" 4.6="" 5="" 5-trifluoroacetate="" 90="" [3]="" [3] [8]="" [1] [2].="" [5] [6].="" [6] [9]="" [6] [9].="" [9].="" a="" acetate="" acetonitrile="" additionally,="" advantages="" alecensa="" this compound="" all="" alternative="" ammonium="" analysis="" and="" approaches.="" array="" ascentis="" assessment="" assessment="" attributes,="" attributes.="" avoids="" axial="" based="" bbd="" beneficial="" buffer="" building="" by="" c8="" calculate="" capability="" capsule)="" capsules="" captures="" cause="" challenging="" characteristic="" chromatographic="" cm="" coefficients,="" column:="" column,="" combinations="" combinations="" combined="" comparative="" compared="" comparison="" components:="" components,="" composite="" conditions="" conduct="" conserves="" constant="" critical="" curvature="" damage="" data="" degrade="" design="" design="" design,="" design-expert,="" designs="" detectability.="" detector="" determination="" development,="" distinct="" due="" each="" easier,="" effects="" efficient="" efficiently="" equipment="" equipped="" error="" evaluate="" exhibit="" experimental="" express="" extreme="" extremes="" extremes="" factor="" factor="" factorial="" factorial="" factors="" factors)="" failure="" for="" formulation:="" frequently="" full="" generating="" higher="" hplc="" hplc-pda="" ideal="" identification="" identify="" impact="" implementation="" impurity="" in="" includes="" instrumentation="" interaction="" is="" it="" its="" jmp,="" large="" levels="" linear="" making="" materials="" method="" methodology="" mg="" might="" minitab)="" mm,="" mobile="" mode="" model="" more="" multiplying="" nearly="" nonlinear="" not="" number="" numbers="" occurrence,="" of="" offers="" optimization="" optimization*="" or="" over="" package="" parameter="" parameters="" particularly="" per="" phase="" photodiode="" points="" points="" potential="" potential)="" precipitation="" predicted="" prior="" prioritize="" priority="" probability="" protocol="" protocols="" quadratic="" quality="" represents="" required="" resource-intensive="" resources,="" response="" response,="" responses,="" risk="" robust="" rotatable="" rpn="" runs="" safer="" scores,="" several="" severity="" significantly="" simultaneous="" standards:="" statistical="" still="" sufficient="" surface="" system:="" term="" term,="" the="" these="" this="" three="" time,="" to="" using="" where="" while="" with="" y="" |="" |---------------------------|------------------------|------------------------------|--------------------------------|="" µm)="" ×="" å="" β_i="" β_ii="" β_ij="" β_{ij}x_ix_j="" β₀="" ε="" ε]="" ≥99.78%)=""> 20 for further investigation [1]. For this compound separation, typically identified critical parameters include organic phase ratio, buffer concentration, flow rate, mobile phase pH, and column temperature [3] [1].

3.1.3 Box-Behnken Experimental Design
  • Factor Selection: Based on risk assessment, select three critical factors for optimization. For this compound and impurity separation, the recommended factors are:

    • Organic phase ratio (acetonitrile:buffer)
    • Buffer concentration (ammonium acetate)
    • Flow rate [3]
  • Level Definition: Define appropriate ranges for each factor based on preliminary screening experiments:

    • Organic phase ratio: 40-60% (low: 40%, middle: 50%, high: 60%)
    • Buffer concentration: 10-30 mM (low: 10 mM, middle: 20 mM, high: 30 mM)
    • Flow rate: 0.8-1.2 mL/min (low: 0.8 mL/min, middle: 1.0 mL/min, high: 1.2 mL/min) [3]
  • Design Matrix: For three factors, a BBD with 15 experimental runs (including 3 center points for error estimation) is generated using statistical software [3] [7].

  • Response Monitoring: For each experimental run, monitor multiple critical quality attributes including resolution between this compound and impurity peaks, retention time, theoretical plate number, and peak asymmetry [3] [1].

3.1.4 Chromatographic Conditions
  • Detection wavelength: 269 nm [3]
  • Injection volume: 10-20 µL [3]
  • Column temperature: 25-40°C [3]
  • Mobile phase: Gradient system with acetonitrile and ammonium acetate buffer [3]
  • Run time: Approximately 10-15 minutes based on retention characteristics
3.1.5 Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water mixture) to obtain a stock solution of 1 mg/mL [3].

  • Impurity Stock Solution: Similarly prepare a stock solution of impurity 5-trifluoroacetate at appropriate concentration [3].

  • Sample Solution: For capsule analysis, weigh the mixed contents of not fewer than 20 capsules. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a suitable container. Add approximately 7 mL of diluent, shake vigorously for 10 minutes, and dilute to 10 mL with the same diluent. Filter through a 0.45-µm membrane filter before injection [3].

Protocol 2: HPLC-FLD Method for Bioanalytical Quantification of this compound in Rat Plasma
3.2.1 Materials and Equipment
  • Analytical Standards: this compound (purity ≥99.78%) and internal standard (e.g., ponatinib, purity ≥99.67%) [1] [2]
  • Biological Matrix: Blank rat plasma [1]
  • HPLC System: Equipped with fluorescence detector (FLD) [1]
  • Sample Preparation: Appropriate equipment for protein precipitation or solid-phase extraction [1]
3.2.2 Experimental Design for Bioanalytical Method
  • Factor Screening: Use a Taguchi L8 orthogonal array to screen multiple parameters efficiently. Test factors at two levels based on preliminary experiments [1].

  • BBD Optimization: For the identified critical parameters (typically organic phase ratio, buffer concentration, and flow rate), implement a three-factor BBD with 15 runs [1].

  • Response Monitoring: Critical responses include peak area (for sensitivity), retention time, theoretical plates, and resolution from matrix interferences [1].

3.2.3 Bioanalytical Sample Preparation
  • Plasma Sample Processing: Thaw frozen plasma samples at room temperature and vortex mix for 10-15 seconds [1].

  • Protein Precipitation: Transfer 100 µL of plasma to a clean tube. Add 300 µL of acetonitrile containing internal standard. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes [1].

  • Supernatant Collection: Transfer the clear supernatant to autosampler vials for injection [1].

3.2.4 Chromatographic Conditions
  • Detection: Fluorescence detection at appropriate excitation/emission wavelengths [1]
  • Linearity range: 5-1,000 ng/mL [1]
  • Lower limit of quantification: 5 ng/mL [1]
  • Injection volume: 10-50 µL [1]

Data Analysis and Interpretation

Statistical Analysis of BBD Results

Following completion of the experimental runs, subject the collected data to comprehensive statistical analysis. Employ multiple linear regression to fit the second-order quadratic model to the experimental data. Evaluate model significance using Analysis of Variance (ANOVA) with a 95% confidence level (p < 0.05) [6] [9]. Assess model adequacy through multiple criteria including coefficient of determination (R²), adjusted R², predicted R², and lack-of-fit test [9].

The resulting regression models are then utilized to generate response surface plots that visually represent the relationship between factor settings and chromatographic responses. These three-dimensional surfaces enable straightforward identification of optimal regions where all critical quality attributes simultaneously meet desired criteria [6] [9]. For this compound separation, the primary target is typically maximum resolution between this compound and its impurity while maintaining acceptable retention characteristics and peak symmetry [3].

Optimization Using Desirability Function

The desirability function approach provides a powerful methodology for multi-response optimization. This technique transforms each predicted response into an individual desirability value (d) ranging from 0 (undesirable) to 1 (fully desirable) [3]. The overall desirability (D) is then computed as the geometric mean of the individual desirability values:

[D = (d_1 × d_2 × ... × d_n)^{1/n}]

The factor combinations that maximize the overall desirability (D) represent the optimal chromatographic conditions [3]. For this compound method development, typical targets include resolution > 2.0, tailing factor < 2.0, and theoretical plates > 2000 [3].

Method Validation

Following optimization, validate the method according to International Council for Harmonisation (ICH) Q2(R2) Guidelines [3] [8]. The validation should encompass the following parameters:

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Acceptance Criteria This compound Impurity Method [3] Bioanalytical Method [1]
Linearity Range R² > 0.99 Not specified 5-1,000 ng/mL
Limit of Detection (LOD) Signal-to-noise ≥ 3 0.1 µg/mL (this compound), 0.3 µg/mL (impurity) Not specified
Limit of Quantification (LOQ) Signal-to-noise ≥ 10 0.3 µg/mL (this compound), 0.5 µg/mL (impurity) 5 ng/mL
Accuracy (% Recovery) 98-102% High recoveries reported 95.6-102%
Precision (% RSD) ≤ 2% Meets criteria < 11%

Case Studies and Applications

Case Study 1: Simultaneous Determination of this compound and Its Impurity

A recent study demonstrated the successful application of BBD for developing a novel HPLC method capable of simultaneously quantifying this compound and its impurity 5-trifluoroacetate [3] [8]. The optimization identified the optimal conditions as a specific gradient profile with acetonitrile and ammonium acetate buffer on an Ascentis Express C8 column [3]. The method was rigorously validated according to ICH guidelines, demonstrating LOD values of 0.1 µg/mL and 0.3 µg/mL for this compound and its impurity, respectively, with LOQ values of 0.3 µg/mL and 0.5 µg/mL [3]. The recovery study performed using Alecensa capsules (150 mg this compound/capsule) showed high recoveries, confirming excellent precision and accuracy [3]. The method was further evaluated for measurement uncertainty using a bottom-up approach and assessed for its environmental impact using greenness and whiteness metrics [3] [8].

Case Study 2: Bioanalytical Method for this compound in Rat Plasma

Another investigation applied AQbD principles to develop and validate a sensitive HPLC-FLD method for quantifying this compound in rat plasma [1] [2]. The systematic approach included risk assessment via FMEA, parameter screening using Taguchi design, and optimization with BBD [1]. The final method exhibited excellent linearity (R² > 0.99) over the concentration range of 5-1,000 ng/mL, with an LLOQ of 5 ng/mL [1]. The method demonstrated high accuracy (95.6-102%), precision (RSD < 11%), and consistent recovery (98.3-105%) with minimal matrix effects [1]. The validated method was successfully applied in a pharmacokinetic study following intravenous and oral administration of this compound in rats, highlighting its suitability for preclinical drug development [1].

Visual Workflows and Diagrams

Box-Behnken Design Optimization Workflow for HPLC Method Development

BBD_Workflow Start Start Method Development RiskAssessment Risk Assessment (FMEA Analysis) Start->RiskAssessment FactorScreening Factor Screening (Taguchi Design) RiskAssessment->FactorScreening BBD_Design BBD Experimental Design FactorScreening->BBD_Design Experimentation Execute Experiments BBD_Design->Experimentation DataAnalysis Statistical Analysis (ANOVA, R²) Experimentation->DataAnalysis ModelFitting Quadratic Model Fitting DataAnalysis->ModelFitting Optimization Multi-response Optimization (Desirability Function) ModelFitting->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation DesignSpace Establish Design Space Validation->DesignSpace End Verified HPLC Method DesignSpace->End

Three-Factor Box-Behnken Design Conceptual Diagram

BBD_Concept cluster_0 Box-Behnken Design for 3 Factors Center Center Point (0, 0, 0) F1 (-1, -1, 0) F2 (1, -1, 0) F3 (-1, 1, 0) F4 (1, 1, 0) F5 (-1, 0, -1) F6 (1, 0, -1) F7 (-1, 0, 1) F8 (1, 0, 1) F9 (0, -1, -1) F10 (0, 1, -1) F11 (0, -1, 1) F12 (0, 1, 1) Legend Legend: • Blue: Factors A&B varied • Green: Factors A&C varied • Red: Factors B&C varied • Yellow: Center point

Troubleshooting and Technical Notes

Common Optimization Challenges

During BBD optimization of this compound HPLC methods, several challenges may arise. Inadequate resolution between this compound and its impurity peaks often results from insufficient selectivity in the mobile phase composition. This can typically be addressed by adjusting the organic modifier ratio or buffer pH within the design space [3]. Peak tailing may occur due to secondary interactions with residual silanols; increasing buffer concentration or incorporating amine modifiers in the mobile phase can mitigate this issue [3]. Retention time instability often stems from inadequate mobile phase equilibration or temperature fluctuations; ensuring sufficient column equilibration between runs and maintaining constant column temperature can improve reproducibility [3] [1].

Method Sustainability Assessment

The greenness and whiteness of the developed HPLC methods should be evaluated using appropriate metric tools such as the Complex Green Analytical Procedure Index, Analytical Greenness Metric, and Blue Applicability Grade Index [3] [8]. The recently developed White Analytical Chemistry (WAC) tool provides a comprehensive assessment encompassing greenness, practicality, and analytical performance [3]. For this compound methods, the use of ethanol or methanol as alternatives to acetonitrile should be explored to enhance method sustainability, though potential impacts on chromatographic performance must be carefully evaluated within the BBD framework [3].

Conclusion

The application of Box-Behnken designs for optimizing HPLC methods for this compound analysis represents a robust, efficient, and scientifically sound approach that aligns with modern Quality by Design principles. The systematic methodology enables researchers to develop methods with built-in robustness while thoroughly understanding the relationship between critical method parameters and chromatographic performance. The case studies presented demonstrate successful application across different matrices, from pharmaceutical formulations to complex biological samples, highlighting the versatility of the approach. As this compound continues to find expanded clinical applications, including ongoing investigations in adjuvant settings and pediatric malignancies, the availability of robust, validated analytical methods will remain crucial for supporting drug development, quality control, and therapeutic monitoring.

References

Comprehensive Application Note: Alectinib Stability-Indicating Method and Forced Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Regulatory Context

Alectinib (trade name Alecensa) is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). As a targeted therapy, it demonstrates fivefold greater potency against ALK compared to first-generation crizotinib and effectively penetrates the blood-brain barrier, making it particularly valuable for treating CNS metastases. This compound's chemical structure consists of a fused indole and naphthalenone ring system functionalized with a cyano group and morpholinopiperidine unit, contributing to its selective binding properties and biological activity [1]. The hydrochloride salt form is commonly used in pharmaceutical formulations to enhance bioavailability.

Forced degradation studies are an essential component of pharmaceutical development, required by ICH guidelines Q1A(R2) and Q2(R2). These studies help establish the inherent stability characteristics of active pharmaceutical ingredients (APIs) and validate stability-indicating analytical methods. Understanding this compound's degradation behavior under various stress conditions provides crucial information for formulation development, packaging selection, shelf-life determination, and storage condition establishment. The identification of degradation products is particularly important for assessing potential toxicological risks and ensuring patient safety [2].

This application note consolidates recent research on this compound forced degradation studies and provides detailed protocols for implementing stability-indicating methods in pharmaceutical analysis. The methodologies presented support the development of robust analytical procedures suitable for quality control testing, stability studies, and regulatory submissions.

Forced Degradation Conditions and Outcomes

This compound undergoes significant degradation primarily under oxidative stress conditions, while demonstrating relative stability under other stress conditions. Systematic forced degradation studies reveal that the molecule is susceptible to photolytic degradation in both solution and solid states, with degradation kinetics following first-order reaction patterns [3]. The relationship between pH and stability demonstrates that this compound, while achieving maximum solubility in acidic media, degrades rapidly at low pH levels, necessitating careful pH optimization in pharmaceutical processes.

Table 1: Summary of this compound Forced Degradation Results

Stress Condition Parameters Degradation Outcome Major Degradation Products
Oxidative 3-30% H₂O₂, room temperature Significant degradation (4-30%) N-oxide, epoxide, N-hydroxy, and amide impurities
Acidic 0.1-1M HCl, room temperature Mild degradation (5.18%) Not characterized
Alkaline 0.1-1M NaOH, room temperature Mild degradation (3.10%) Not characterized
Thermal 60-105°C, solid state Moderate degradation (4.13%) Not characterized
Photolytic UV/Vis light, solution and solid Variable degradation Not characterized

Under oxidative stress with hydrogen peroxide (3-30%), this compound produces four novel degradation products identified as N-oxide impurity, epoxide impurity, N-hydroxy impurity, and amide impurity. Three of these degradation products are constitutional isomers, presenting analytical challenges for separation and identification [2]. The oxidative degradation pathway involves reactions at the morpholine and piperidine rings, which are particularly susceptible to oxidative attack.

The pH-rate profile studies indicate that this compound exhibits optimal stability in the pH range of 4.5-6.8, which has important implications for dissolution media selection and formulation strategies. The degradation kinetics follow pseudo-first-order behavior under various stress conditions, allowing for predictable degradation modeling and shelf-life projections [3]. These findings collectively inform rational formulation design and storage condition recommendations to minimize degradation throughout the product lifecycle.

Analytical Method Development and Optimization

HPLC and LC-MS/MS Parameters

The development of stability-indicating methods for this compound has employed both high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches. The optimal chromatographic conditions utilize C8 or C18 stationary phases with gradient elution systems consisting of acetonitrile and ammonium acetate or ammonium formate buffers (typically 15-20 mM, pH ~5.4) [1] [4]. Detection wavelengths of 269 nm and 339 nm have been successfully employed based on the analyte's UV absorption characteristics.

For impurity monitoring, methods have been developed to simultaneously quantify this compound and its related compounds, particularly Impurity 5-trifluoroacetate. These methods demonstrate linearity over concentration ranges of 10-300 μg/mL for API analysis and 1-3000 ng/mL for bioanalytical applications, with correlation coefficients (R²) > 0.999 [3] [5]. The limits of detection (LOD) and quantification (LOQ) for this compound typically range from 0.1-0.3 μg/mL and 0.3-0.5 μg/mL, respectively, in pharmaceutical formulations, while LC-MS/MS methods achieve sensitivity down to 0.82 ng/mL in biological matrices [5] [6].

Table 2: Optimized Chromatographic Conditions for this compound Analysis

Parameter HPLC/PDA Method LC-MS/MS Method LC-FLD Method
Column Ascentis Express C8 (10 cm × 4.6 mm, 2.7 μm) C18 column (specific type not specified) C18 column
Mobile Phase Gradient: Acetonitrile and 15 mM ammonium acetate, pH 5.42 Isocratic: Acetonitrile and aqueous buffer (55:45) Phosphate buffer with organic modifier
Flow Rate 1.0 mL/min 0.5 mL/min 1.0 mL/min
Detection PDA at 269 nm MS/MS with ESI+ Fluorescence (excitation/emission optimized)
Run Time ~10 minutes 2 minutes ~10 minutes
Linearity Range 10-300 μg/mL 1-3000 ng/mL 5-1000 ng/mL
Method Validation and Greenness Assessment

Developed methods have been validated according to ICH guidelines, demonstrating accuracy (98.1-102.7%), precision (RSD < 2%), specificity, and robustness [3]. The application of Analytical Quality by Design (AQbD) principles through risk assessment tools like Failure Mode and Effects Analysis (FMEA) and experimental designs such as Box-Behnken has enabled systematic optimization of critical method parameters [7]. This approach identifies organic phase ratio, buffer concentration, and flow rate as having the most significant impact on chromatographic performance, allowing establishment of a robust design space for method operation.

The greenness of analytical methods has been evaluated using multiple metrics including NEMI, Analytical Eco-Scale, AGREE, and GAPI [1]. The developed LC-MS/MS method demonstrates environmental sustainability through its low solvent consumption (55% acetonitrile in mobile phase) and reduced waste generation, aligning with Green Analytical Chemistry principles [5]. The implementation of whiteness assessments using the White Analytical Chemistry (WAC) tool further ensures methods meet sustainability goals without compromising performance characteristics [4].

Degradation Product Identification and Characterization

The structural elucidation of this compound degradation products has been accomplished through comprehensive analytical techniques including LC-MS-IT-TOF for accurate mass measurement, preparative HPLC for isolation, and NMR and FTIR spectroscopy for structural characterization [1] [2]. These approaches have confirmed that oxidative stress conditions generate four primary degradation products through distinct chemical pathways.

The N-oxide impurity forms through oxidation of the nitrogen atoms in the morpholine or piperidine rings, while the epoxide impurity results from oxidation of the aromatic ring systems. The N-hydroxy impurity involves hydroxylation at nitrogen centers, and the amide impurity forms through transformation of the cyano group under oxidative conditions [2]. Molecular docking studies suggest that these degradation products may exhibit different binding affinities for the ALK receptor compared to the parent compound, potentially impacting biological activity [1].

The formation of degradation products follows predictable pathways that can be mitigated through appropriate formulation strategies and packaging selection. The identification of structural alerts within the this compound molecule, particularly the morpholine and piperidine rings, provides insights for medicinal chemistry optimization of next-generation analogs with improved stability profiles [5].

G This compound This compound OxidativeStress OxidativeStress This compound->OxidativeStress H₂O₂ Exposure DP1 N-oxide Impurity OxidativeStress->DP1 DP2 Epoxide Impurity OxidativeStress->DP2 DP3 N-hydroxy Impurity OxidativeStress->DP3 DP4 Amide Impurity OxidativeStress->DP4 Characterization Characterization DP1->Characterization DP2->Characterization DP3->Characterization DP4->Characterization LCMS LC-MS/MS Analysis Characterization->LCMS PrepHPLC Preparative HPLC Characterization->PrepHPLC NMR NMR/FTIR Characterization->NMR

Diagram 1: this compound Degradation Product Identification Workflow. The diagram illustrates the systematic approach from forced degradation to structural characterization of impurities.

Experimental Protocols

Forced Degradation Studies

Protocol 1: Oxidative Degradation Study

  • Stock Solution Preparation: Prepare this compound stock solution at 1 mg/mL in methanol.
  • Stress Condition: Transfer 10 mL of stock solution to a 50 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide solution. Dilute to volume with methanol.
  • Reaction Conditions: Allow the solution to stand at room temperature for 24 hours protected from light.
  • Termination: Neutralize the reaction by adding a catalytic amount of manganese dioxide, then filter through a 0.45 μm PVDF syringe filter.
  • Analysis: Analyze the sample using the optimized HPLC conditions detailed in Section 5.2.
  • Control: Prepare a control sample without hydrogen peroxide following the same procedure.

Protocol 2: Photostability Testing

  • Sample Preparation: Prepare this compound solutions in methanol (100 μg/mL) and spread evenly in petri dishes. For solid-state studies, spread uniform layers of API in glass dishes.
  • Light Exposure: Expose samples to both UV (320-400 nm) and visible light (400-800 nm) in a photostability chamber.
  • Irradiance Control: Maintain appropriate light intensity (e.g., 1.2 million lux hours for visible and 200 watt hours/square meter for UV).
  • Sampling Time Points: Withdraw samples at 0, 24, 48, and 72 hours for analysis.
  • Dark Control: Maintain identical samples wrapped in aluminum foil as dark controls.
  • Analysis: Analyze samples by HPLC to determine degradation kinetics.
Stability-Indicating HPLC Method

Protocol 3: HPLC Analysis of this compound and Related Impurities

  • Instrument Setup:

    • Column: Ascentis Express C8 (10 cm × 4.6 mm, 2.7 μm)
    • Mobile Phase A: 15 mM ammonium acetate buffer, pH 5.4
    • Mobile Phase B: Acetonitrile
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Detection: PDA detector at 269 nm
    • Injection Volume: 10 μL
  • Gradient Program:

    • Time 0 min: 30% B
    • Time 5 min: 50% B
    • Time 10 min: 70% B
    • Time 12 min: 30% B
    • Time 15 min: 30% B (equilibration)
  • Sample Preparation:

    • Prepare standard solutions at 100 μg/mL in methanol
    • Prepare test samples to contain approximately 100 μg/mL of this compound
    • Filter all solutions through 0.45 μm PVDF membrane filters before injection
  • System Suitability Criteria:

    • Retention time reproducibility: RSD ≤ 2%
    • Theoretical plates for this compound peak: ≥ 2000
    • Tailing factor: ≤ 2.0
    • Resolution between this compound and closest degradation product: ≥ 2.0

Application Notes

Method Robustness and Implementation

The optimized methods demonstrate robust performance across different instrument platforms and laboratory environments. When implementing these methods, particular attention should be paid to mobile phase preparation, as small variations in buffer pH and organic modifier composition can significantly impact chromatographic separation, especially for the closely eluting degradation products. The use of mass-compatible buffers such as ammonium acetate and formate enables seamless transition between HPLC-UV and LC-MS methods for additional confirmation of degradation product identity.

For analysis of pharmaceutical formulations, appropriate sample preparation techniques should be employed to extract this compound from excipients without inducing degradation. For capsule formulations, sonication in methanol for 15-20 minutes typically provides complete extraction with recovery rates of 98-102% [4]. Method transfer to quality control laboratories should include verification of system suitability criteria and resolution between critical pairs of peaks, particularly the separation of this compound from its Impurity 5-trifluoroacetate and oxidative degradation products.

Regulatory Compliance and Lifecycle Management

The developed stability-indicating methods comply with ICH validation requirements for specificity, accuracy, precision, linearity, range, and robustness. Documentation should include complete validation reports, including forced degradation data demonstrating method stability-indicating capability. For regulatory submissions, provide representative chromatograms of stressed samples with clear identification of all degradation products.

Implementation of an Analytical Procedure Lifecycle Management approach, as outlined in ICH Q14, ensures continued method performance through predefined analytical control strategies. Establish method operable design regions (MODR) for critical method parameters that, when controlled within established ranges, ensure method robustness. Ongoing monitoring of system suitability test results provides data for continuous method verification and facilitates post-approval change management.

Conclusion

The stability-indicating methods presented in this application note provide comprehensive tools for assessing this compound stability and characterizing its degradation products. The forced degradation studies reveal that this compound is particularly susceptible to oxidative degradation, generating four characteristic degradation products that have been structurally elucidated. The optimized HPLC and LC-MS/MS methods demonstrate robust performance characteristics with appropriate validation according to regulatory guidelines.

Implementation of these methods supports pharmaceutical development activities including formulation optimization, packaging selection, and stability studies. The incorporation of green chemistry principles and quality by design approaches ensures methods are not only scientifically sound but also environmentally sustainable and robust for routine use in quality control laboratories. These analytical procedures provide the foundation for ensuring this compound product quality throughout its shelf life and support the ongoing development of this important anticancer therapeutic.

References

HPTLC method development alectinib capsule

Author: Smolecule Technical Support Team. Date: February 2026

Materials and Instrumentation

The following table lists the essential materials and instruments used in the developed method.

Category Details
Drug Substance Alectinib reference standard (99.5% potency) [1].
Formulation Marketed hard capsules (e.g., Alecensa, 150 mg) [1].
Chemicals & Reagents Toluene, Methanol, Ethyl acetate, Glacial acetic acid (all analytical grade) [1].
Stationary Phase Pre-coated silica gel 60 F₂54 HPTLC plates (10 cm × 20 cm, 250 µm thickness) [1].
Key Instrumentation Camag HPTLC system with Linomat 5 sample applicator, TLC Scanner 4, and vision CATS software [1].

Chromatographic Conditions and Method Parameters

The core chromatographic conditions and the summary of validated method parameters are as follows.

Parameter Specification
Mobile Phase Toluene : Methanol : Ethyl acetate : Glacial acetic acid (6:2:2:1, v/v/v/v) [1].
Detection Wavelength 340 nm [1].
Rf Value 0.4 [1].
Band Dimension 8 mm [1].
Application Position X: 8 mm, Y: 20 mm [1].
Saturation Time 45 minutes [1].
Migration Distance 70 mm [1].
Linearity Range 100 - 1500 ng/band [1] [2].
Correlation Coefficient 0.999 [1] [2].
Precision (%RSD) < 2% [1] [2].
Limit of Detection (LOD) Calculated as 3.3×σ/S [1].
Limit of Quantification (LOQ) Calculated as 10×σ/S [1].

Experimental Protocols

Here is the detailed step-by-step workflow for the HPTLC method:

A 1. Standard Solution Prep (100 µg/mL) D 4. Sample Application (Linomat 5 Applicator) A->D B 2. Sample Solution Prep (From Capsules) B->D C 3. Plate Activation (110°C for 20 min) C->D E 5. Chromatogram Development (Twin-trough Chamber) D->E F 6. Plate Drying (Air Dryer) E->F G 7. Densitometric Scanning (TLC Scanner at 340 nm) F->G H 8. Data Analysis (visionCATS Software) G->H

Preparation of Standard Solution
  • Accurately weigh and transfer 10 mg of this compound reference standard to a 100 mL volumetric flask [1].
  • Dissolve and make up to volume with methanol to obtain a 100 µg/mL (100 ppm) stock solution [1].
Preparation of Sample Solution from Capsules
  • Weigh and finely powder the contents of 20 capsules [1].
  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 50 mL volumetric flask [1].
  • Add about 30 mL of methanol, sonicate for 15 minutes, and cool [1].
  • Dilute to volume with methanol, then filter through Whatman filter paper No. 4 [1].
  • Further dilute the filtrate as needed to obtain a final concentration of approximately 100 µg/mL [1].
Chromatographic Procedure
  • Plate Pre-treatment: Activate the HPTLC plates by heating in an oven at 110°C for 20 minutes [1].
  • Sample Application: Using a Linomat 5 applicator and a 100 µL syringe, apply standard and sample solutions as 8-mm bands under a nitrogen stream. The application rate is 5 nL/s, with the application position set at 8 mm from the bottom and 20 mm from the side [1].
  • Chromatogram Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 45 minutes. Use a linear ascending technique with the mobile phase to a distance of 70 mm [1].
  • Plate Drying: Dry the developed plate in a fume hood with the aid of an air dryer [1].
  • Scanning and Quantification: Scan the plate with a TLC scanner 4 in reflectance-absorbance mode at 340 nm. Use a deuterium lamp, a slit dimension of 6.00 mm × 0.30 mm, and a scanning speed of 100 nm/s [1].
  • Data Processing: Process the peak areas using the vision CATS software and plot a calibration curve of peak area against concentration for quantification [1].

Method Validation Summary

The developed method was validated as per ICH guidelines, with key outcomes summarized below [1].

Validation Parameter Outcome & Results
Specificity Well-resolved band for this compound at Rf 0.4. No interference from excipients confirmed by comparing spectra at peak start, apex, and end [1].
Linearity Linear range: 100–1500 ng/band. Correlation coefficient (r): 0.999 [1] [2].
Precision % RSD for repeatability and intermediate precision was found to be less than 2% [1].
Accuracy (Recovery) Assessed at three levels (110%, 120%, 130%). The average recovery was reported at 99.71% [2].
Robustness Method was robust to small, deliberate changes in parameters (e.g., mobile phase volume, saturation time). %RSD was less than 2.0 [1].

Conclusion

The HPTLC method documented by Dhavale et al. provides a simple, precise, accurate, and economical alternative for the routine analysis of this compound in capsule dosage forms [1] [2]. Its successful validation as per ICH guidelines makes it suitable for application in quality control laboratories to ensure drug product quality.

References

Comprehensive Application Notes and Protocols for LC-MS/MS Bioanalysis of Alectinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alectinib and Analytical Importance

This compound (marketed as Alecensa) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It received regular approval from the US Food and Drug Administration on November 6, 2017, and has demonstrated significant efficacy against various ALK mutations, particularly in cases where resistance to first-generation ALK inhibitors like crizotinib has developed [1]. This compound demonstrates distinctive pharmacokinetic characteristics, including extensive tissue distribution and metabolism primarily via cytochrome P450 enzymes, resulting in the formation of its major active metabolite M4. These properties necessitate reliable bioanalytical methods for therapeutic drug monitoring and clinical pharmacokinetic studies [1] [2].

The development of robust bioanalytical methods for quantifying this compound and its metabolites in biological matrices is essential for several aspects of drug development and clinical application. Accurate quantification enables precise pharmacokinetic assessments, informing proper dosing regimens and supporting clinical decision-making. Furthermore, reliable methods facilitate evaluation of metabolic stability and drug-drug interaction potential, which are critical for patient safety [1]. The LC-MS/MS (liquid chromatography-tandem mass spectrometry) platform has emerged as the gold standard for these analyses due to its superior sensitivity, specificity, and capacity for high-throughput analysis, making it ideally suited for supporting clinical trials and therapeutic drug monitoring in oncology settings [3] [2].

Method Development and Optimization

Instrumentation and Analytical Conditions

The LC-MS/MS bioanalysis of this compound in human plasma employs advanced instrumentation with carefully optimized parameters to achieve the necessary sensitivity and specificity. The system typically consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For simultaneous quantification of this compound and its major metabolite M4, researchers have developed methods that allow combined analysis in a single assay run, improving efficiency for clinical laboratories [3] [2].

Table 1: Chromatographic Conditions for this compound Bioanalysis

Parameter Conditions for Single-Analyte Conditions for Multi-Analyte
Column C18 column (e.g., 50 × 2.1 mm, 1.7 μm) HyPurity C18 column

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile | A: Ammonium acetate in acidified water B: Ammonium acetate in acidified methanol | | Gradient Program | Isocratic or short gradient | Elution gradient with increasing organic phase | | Flow Rate | 0.5 mL/min | Not specified | | Run Time | 2 minutes | Short runtime comparable to UPLC methods | | Injection Volume | 1-10 μL | 1-10 μL |

Mass Spectrometry Parameters

Mass spectrometric detection employs multiple reaction monitoring (MRM) in positive ionization mode, leveraging the inherent ionization efficiency of this compound and its metabolites under these conditions. The ionization source parameters are optimized to maximize sensitivity while maintaining stability, including nebulizer gas flow, heating gas flow, interface temperature, and ESI voltage. The most sensitive MRM transitions are selected for each analyte based on intensive fragmentation studies [3] [2].

Table 2: Mass Spectrometric Parameters for this compound and Metabolite M4

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Ionization Mode
This compound 483.3 396.2 Optimized (compound-specific) Positive ESI
Metabolite M4 499.3 394.2 Optimized (compound-specific) Positive ESI
Internal Standard Compound-dependent Compound-dependent Optimized Positive ESI

Sample Preparation Protocol

Materials and Reagents
  • Human plasma samples: EDTA-treated plasma is recommended for optimal stability
  • This compound reference standard (>99% purity)
  • M4 metabolite reference standard (>99% purity)
  • Internal standard: Stable isotope-labeled this compound (this compound-d6) or structurally analogous compound
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (ACS grade)
  • Ammonium acetate (ACS grade)
  • Type I purified water
Supported Liquid Extraction Procedure

The following protocol describes the supported liquid extraction (SLE) method for sample preparation, which has demonstrated superior recovery and reduced matrix effects compared to protein precipitation:

  • Thaw plasma samples completely at room temperature and vortex thoroughly for 10-15 seconds to ensure homogeneity.

  • Aliquot 100 μL of plasma into a clean microcentrifuge tube using a calibrated pipette.

  • Add appropriate internal standard (typically 25-50 μL of working solution in methanol:water 50:50, v/v) to each sample.

  • Vortex mix for 30 seconds to ensure complete integration of internal standard with the sample.

  • Load the mixture onto SLE plate (100 mg/well format) and allow complete adsorption (approximately 5-10 minutes).

  • Elute analytes with two aliquots of organic elution solvent (e.g., 1 mL of methyl tert-butyl ether:ethyl acetate, 70:30, v/v) into clean collection tubes.

  • Evaporate eluent to dryness under a gentle stream of nitrogen at 40°C using a turbo evaporation system.

  • Reconstitute dried residue with 100-200 μL of reconstitution solution (typically acetonitrile:water with 0.1% formic acid, 30:70, v/v).

  • Vortex thoroughly for 60 seconds and transfer to appropriate autosampler vials with inserts for LC-MS/MS analysis.

Mitigation of Non-Specific Binding

This compound and metabolite M4 demonstrate significant non-specific binding to laboratory surfaces, which can adversely impact accuracy and reproducibility. To address this challenge:

  • Add surfactants like Tween-20 (0.001-0.01%) to urine samples to prevent non-specific binding [4].
  • Use silanized glassware or polypropylene containers throughout the procedure.
  • Include appropriate additives in calibration standards and quality control samples to match the surfactant content of study samples.

Method Validation Results

Analytical Performance Parameters

The developed LC-MS/MS methods for this compound quantification undergo comprehensive validation following regulatory guidelines to ensure reliability, accuracy, and precision [3] [2].

Table 3: Method Validation Performance Characteristics

Validation Parameter This compound Performance Metabolite M4 Performance Acceptance Criteria

| Linear Range | 1-3000 ng/mL (HLMs) 100-2000 ng/mL (plasma) | 0.5-500 ng/mL (urine) | Correlation coefficient (r²) > 0.99 | | Accuracy | -2.56% to 3.45% (bias) | 92.0% to 112.2% | ±15% of nominal value (±20% at LLOQ) | | Precision (CV) | Intra-day: -3.78% to 4.33% Inter-day: <15% | Below 9.6% | ≤15% RSD (≤20% at LLOQ) | | LLOQ | 0.82 ng/mL (HLMs) 100 ng/mL (plasma) | 0.5 ng/mL (urine) | Signal-to-noise ratio ≥5 Accuracy and precision within ±20% | | Recovery | Consistent and reproducible | >85% with SLE | Consistent across quality control levels | | Matrix Effect | Minimal ion suppression/enhancement | Minimal ion suppression/enhancement | Matrix factor 0.8-1.2 with IS normalization |

Specificity and Selectivity

The method demonstrates excellent specificity with no significant interference from endogenous plasma components at the retention times of this compound, metabolite M4, or the internal standard. This is assessed by analyzing at least six different lots of blank human plasma, including lipemic and hemolyzed samples [3].

Stability Assessment

Stability evaluations confirm that this compound remains stable under various storage and handling conditions:

  • Bench-top stability: ≥4 hours at room temperature
  • Processed sample stability: ≥24 hours in autosampler (typically 4-10°C)
  • Freeze-thaw stability: ≥3 cycles (-20°C or -70°C)
  • Long-term storage stability: ≥1 month at -80°C [3]

Experimental Workflow and Analytical Procedures

Sample Analysis Workflow

The following diagram illustrates the comprehensive workflow for sample preparation, analysis, and data processing in the LC-MS/MS bioanalysis of this compound:

alectinib_workflow Plasma_Sample Plasma_Sample Sample_Thawing Sample Thawing and Homogenization Plasma_Sample->Sample_Thawing Internal_Standard Internal Standard Addition Sample_Thawing->Internal_Standard SLE_Extraction Supported Liquid Extraction Internal_Standard->SLE_Extraction Evaporation Solvent Evaporation (N₂, 40°C) SLE_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Metabolic Stability Assessment Protocol

For metabolic stability studies using human liver microsomes (HLMs), the following procedure is recommended:

  • Preparation of incubation mixture:

    • Pooled human liver microsomes (0.5-1.0 mg protein/mL)
    • Potassium phosphate buffer (100 mM, pH 7.4)
    • Magnesium chloride (5-10 mM)
  • Pre-incubation:

    • Warm incubation mixture at 37°C for 5 minutes in a water bath with gentle shaking
  • Reaction initiation:

    • Add NADPH regenerating system (1-2 mM final concentration) or pre-mixed NADPH solution to initiate reaction
  • Time course incubation:

    • Incubate for predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes)
    • Maintain temperature at 37°C with continuous gentle agitation
  • Reaction termination:

    • At each time point, remove aliquot and add to cold acetonitrile (2-3 volumes) containing internal standard
    • Vortex thoroughly and place on ice immediately
  • Sample processing:

    • Centrifuge at high speed (≥10,000 × g) for 10 minutes at 4°C
    • Collect supernatant for LC-MS/MS analysis
  • Data analysis:

    • Plot natural logarithm of peak area ratio (analyte/IS) versus time
    • Calculate elimination rate constant (k) from slope of linear regression
    • Determine in vitro half-life: t½ = 0.693/k
    • Calculate intrinsic clearance: Clint = (0.693 / t½) × (incubation volume / microsomal protein) × (45 mg protein/g liver) × (21 g liver/kg body weight)

Using this protocol, researchers determined the metabolic stability parameters of this compound in HLMs, with a measured half-life of 22.28 minutes and intrinsic clearance of 36.37 mL/min/kg, indicating moderate extraction ratio [1].

Clinical Application and Implementation

Therapeutic Drug Monitoring Protocol

The developed LC-MS/MS method has been successfully implemented in clinical settings for therapeutic drug monitoring of this compound in patients with ALK-positive NSCLC. The protocol includes:

  • Blood collection: Collect 2-4 mL of venous blood into EDTA-containing tubes at predetermined time points (trough and peak concentrations)

  • Sample processing:

    • Centrifuge blood samples at 1500 × g for 10 minutes at 4°C within 1 hour of collection
    • Transfer plasma to polypropylene tubes and store immediately at -80°C until analysis
  • Quality control:

    • Include calibration standards and quality control samples (low, medium, high concentrations) in each analytical run
    • Ensure all samples fall within the validated range of the method
  • Data interpretation:

    • Compare patient concentrations with established therapeutic range
    • Consider patient-specific factors (hepatic function, concomitant medications, clinical response)
Cross-Validation Between Laboratories

During clinical development, this compound and metabolite M4 were quantified in plasma from patients and healthy subjects using methods developed in two different laboratories. Cross-validation assessment revealed a bias between the bioanalytical laboratories, which was confirmed with clinical PK data between pivotal studies using different analytical methods [2]. This highlights the importance of harmonizing bioanalytical methods across sites during multi-center trials to ensure consistent pharmacokinetic assessment.

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions
  • Signal suppression/enhancement: If significant matrix effects are observed, modify the sample preparation procedure to include more efficient cleanup or adjust the chromatographic conditions to shift analyte retention times away from regions of ion suppression.

  • Poor chromatography: If peak shape deteriorates, replace guard column, use mobile phase additives (e.g., 0.1% formic acid), or adjust gradient conditions to improve separation.

  • Decreasing sensitivity: Check ion source for contamination, optimize collision energy and MRM transitions, and verify detector calibration.

  • Inconsistent internal standard response: Ensure stable isotope-labeled internal standard is used and prepare fresh working solutions regularly.

Method Adaptation for Different Matrices

While this protocol focuses on plasma analysis, the method can be adapted for other biological matrices:

  • Urine analysis: Add surfactant (Tween-20) to prevent non-specific binding [4]
  • Cerebrospinal fluid: Employ sensitive detection with minimal sample volume [5]
  • Tissue homogenates: Include additional homogenization and purification steps

Conclusion

The LC-MS/MS method presented in this application note provides a robust, sensitive, and specific approach for quantifying this compound and its major metabolite M4 in human plasma. The validated method demonstrates excellent performance across all key validation parameters, including precision, accuracy, sensitivity, and selectivity. The incorporation of supported liquid extraction effectively addresses the challenge of non-specific binding while providing clean extracts with minimal matrix effects.

This methodology has proven suitable for application in clinical pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations, supporting the ongoing development and optimal clinical use of this important targeted cancer therapeutic. The protocols described herein can be readily implemented in regulated bioanalytical laboratories to support this compound clinical trials and patient management.

References

Comprehensive Application Notes and Protocols: Alectinib Solid Dispersion for Enhanced Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alectinib Solubility Challenges

This compound hydrochloride (ALH) is a potent anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Despite its clinical efficacy, this compound faces significant pharmaceutical challenges due to its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound with low solubility and low permeability. The absolute solubility of this compound in water is extremely limited (approximately 10.3 ± 1.2 µg/mL), with varying solubility across different pH conditions and organic solvents. These solubility limitations directly impact its oral bioavailability, which is reported to be approximately 37% under fed conditions and further reduced to one-third of that value under fasting conditions. To achieve therapeutic efficacy, the current marketed formulation requires high dosing (600 mg twice daily), necessitating patients to consume multiple capsules daily, which significantly reduces patient compliance.

The physicochemical properties of this compound present substantial challenges for formulation development. This compound exhibits pH-dependent solubility, with highest solubility in acidic conditions, though it demonstrates instability at extremely low pH levels. Additionally, this compound is photosensitive and susceptible to degradation under various environmental conditions, requiring protective measures during manufacturing and storage. The conventional formulation approaches have proven insufficient in addressing these bioavailability challenges, necessitating the development of advanced drug delivery systems such as amorphous solid dispersions (ASDs) and self-nanoemulsifying drug delivery systems (SNEDDS) to enhance solubility, dissolution, and ultimately, oral bioavailability.

Formulation Strategies and Excipient Selection

Amorphous Solid Dispersion Approaches

The development of amorphous solid dispersions (ASDs) represents a promising strategy to enhance the solubility and dissolution rate of this compound. ASDs work by disrupting the crystal lattice of the drug, thereby converting it to a higher energy amorphous state that requires no energy for crystal breakdown during dissolution. For this compound, research has focused on both second-generation and third-generation ASD systems. Second-generation ASDs typically consist of the drug dispersed in amorphous polymers, while third-generation ASDs incorporate additional components such as surfactants to further enhance performance and stability. Several polymeric systems have been investigated for this compound ASD formulation, with Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) demonstrating particularly promising results due to its amphiphilic nature and ability to maintain supersaturation.

  • Soluplus-Based Formulations: Soluplus has shown exceptional capability in enhancing this compound solubility, with studies reporting approximately 111-fold solubility improvement compared to pure API. This polymer functions through multiple mechanisms, including improved wettability, inhibition of precipitation, and potential permeability enhancement. Optimal drug-polymer ratios have been identified at 1:5 (this compound:Soluplus), with this composition demonstrating complete amorphization and significant dissolution enhancement.

  • Third-Generation ASD Systems: The incorporation of surfactants such as Gelucire 44/14 (5% w/w) or Poloxamer 407 (5% w/w) into Soluplus-based ASDs has yielded additional benefits in solubility and dissolution performance. These ternary systems demonstrate enhanced stability against crystallization and improved dissolution in bio-relevant media, particularly in fasted-state simulated intestinal fluid (FaSSIF), where this compound typically exhibits lowest solubility.

  • Alternative Polymer Systems: Recent research has also explored the use of novel polymers such as Apinovex for this compound ASD formulation. Studies have demonstrated successful amorphization at drug loads up to 60%, with significant solubility enhancement in various dissolution media, including biorelevant environments.

Suspended Self-Nanoemulsifying Drug Delivery Systems (Su-SNEDDS)

An alternative approach to enhance this compound solubility involves the development of suspended self-nanoemulsifying drug delivery systems (Su-SNEDDS). This technology combines the advantages of SNEDDS preconcentrates with suspension technology to achieve high drug loading while maintaining the solubilization benefits of nanoemulsions. The Su-SNEDDS formulation for this compound incorporates the drug in micronized form within the SNEDDS concentrate, which upon dilution in aqueous media, forms a nanoemulsion while simultaneously releasing fine drug particles for rapid dissolution. The optimized Su-SNEDDS formulation achieved 10% drug loading (compared to <0.6% in conventional SNEDDS) and reached 100% dissolution within 30 minutes in 1% sodium lauryl sulfate (SLS) pH 1.2 buffer.

Table 1: Excipient Screening for this compound Solid Dispersions

Excipient Category Specific Excipients Tested Performance Summary Optimal Concentration
Polymers Soluplus, Povidone, Copovidone, Crospovidone, Apinovex Soluplus showed 111-fold solubility enhancement; Apinovex enabled drug loading up to 60% 1:5 drug:polymer ratio (Soluplus)
Surfactants Gelucire 44/14, Poloxamer 188, Poloxamer 407, Tween 80, SLS Gelucire 44/14 showed 45-fold solubility enhancement; Poloxamer 407 optimal for ternary ASDs 5% w/w of total formulation
Oils (for SNEDDS) Capmul MCM C8, Capmul MCM C10, Medium-chain triglycerides Capmul MCM C8 showed optimal emulsification properties 10-30% of SNEDDS preconcentrate

Preparation Protocols

Solvent Evaporation Method for Amorphous Solid Dispersions

The solvent evaporation technique is widely employed for the preparation of this compound amorphous solid dispersions due to its simplicity, scalability, and ability to produce homogeneous dispersions. The following protocol details the preparation of third-generation ASDs containing this compound, Soluplus, and Poloxamer 407:

  • Materials: this compound hydrochloride, Soluplus, Poloxamer 407, methanol, chloroform (in 1:1 ratio), and liquid nitrogen.

  • Procedure:

    • Weigh this compound, Soluplus, and Poloxamer 407 in the ratio of 1:5:0.3 (equivalent to 5% w/w of total formulation) using an analytical balance with 0.1 mg accuracy.
    • Dissense the drug-polymer-surfactant mixture in a mixture of methanol and chloroform (1:1 v/v) in a round-bottom flask. The solvent volume should be sufficient to completely dissolve the solids (typically 10-15 mL per gram of solid).
    • Attach the round-bottom flask to a rotary evaporator and immerse in a temperature-controlled water bath set at 40°C.
    • Rotate the flask at 80-100 rpm while gradually applying vacuum (approximately 400-500 mbar initially, reduced to 50-100 mbar final).
    • Continue evaporation until a dry solid mass is obtained (typically 2-3 hours).
    • Carefully scrape the solid dispersion from the flask and gently grind using a mortar and pestle.
    • Pass the resulting powder through a 60-mesh sieve to ensure uniform particle size.
    • Store the final solid dispersion in airtight containers with desiccant at controlled room temperature conditions.
  • Critical Process Parameters:

    • Solvent selection and volume: Adequate solvent volume is crucial for complete dissolution of all components.
    • Evaporation temperature: Must be maintained below the glass transition temperature of the polymer to prevent phase separation.
    • Vacuum application: Gradual reduction of pressure prevents bumping and ensures formation of homogeneous solid dispersion.
    • Drying time: Incomplete solvent removal can lead to stability issues and plasticization.
Preparation of Suspended SNEDDS (Su-SNEDDS)

The Su-SNEDDS formulation combines the benefits of nanoemulsification with suspension technology to achieve high drug loading while maintaining excellent dissolution properties. The following protocol details the preparation of this compound Su-SNEDDS:

  • Materials: this compound hydrochloride, Kolliphor HS 15 (surfactant), Capmul MCM C8 (oil phase), and ultrasonic processor with probe.

  • Procedure:

    • Prepare the blank SNEDDS preconcentrate by mixing Kolliphor HS 15 and Capmul MCM C8 in the ratio of 70:30 (w/w) under gentle heating (40°C) and stirring until a clear homogeneous solution is obtained.
    • Pre-micronize this compound hydrochloride using jet milling or other appropriate comminution technique to achieve particle size of <5 μm.
    • Gradually add the micronized this compound (10% w/w of final formulation) to the blank SNEDDS preconcentrate with continuous stirring.
    • Subject the suspension to ultrasonication using a probe ultrasonicator (amplitude: 60%, cycle: 0.8, duration: 10 minutes) to ensure uniform dispersion and further particle size reduction.
    • Characterize the resulting Su-SNEDDS for particle size, dispersibility, and drug content.
    • Fill the Su-SNEDDS into appropriate dosage forms (e.g., hard gelatin capsules) for administration.
  • Critical Process Parameters:

    • Drug particle size: Crucial for achieving high dissolution rate and physical stability of the suspension.
    • Ultrasonication parameters: Amplitude, duration, and cycle settings must be optimized to achieve homogeneous dispersion without degrading the components.
    • Oil-to-surfactant ratio: Critical for maintaining emulsification efficiency upon dilution in aqueous media.

Characterization Methods and Protocols

Solid-State Characterization

Comprehensive solid-state characterization is essential to confirm the successful formation of amorphous solid dispersions and to assess their physical stability. The following analytical techniques are employed:

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Accurately weigh 3-5 mg of sample into aluminum crucibles and seal perforated lids. Run DSC method with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min). Compare thermograms of pure this compound, physical mixture, and solid dispersions.
    • Interpretation: The disappearance of the sharp melting endotherm of crystalline this compound (approximately 215°C) indicates successful amorphization. The presence of a single glass transition temperature (Tg) suggests formation of a homogeneous amorphous system.
  • Powder X-Ray Diffraction (pXRD):

    • Protocol: Pack powder samples into sample holders and smooth the surface. Analyze using Cu Kα radiation (λ = 1.5418 Å) with voltage of 40 kV and current of 40 mA. Scan range: 5° to 40° 2θ with step size of 0.02° and scan speed of 2°/min.
    • Interpretation: The absence of characteristic crystalline peaks of this compound (particularly at 2θ values of 12.8°, 16.5°, 18.9°, and 23.5°) confirms conversion to amorphous form.
  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Protocol: Prepare samples using KBr pellet method (1-2% sample in KBr). Acquire spectra in transmission mode with resolution of 4 cm⁻¹ over range of 4000-400 cm⁻¹.
    • Interpretation: Shift in characteristic drug peaks (particularly C≡N stretch at ~2220 cm⁻¹ and C=O stretch at ~1700 cm⁻¹) indicates potential molecular interactions between this compound and polymer.
Solubility and Dissolution Studies
  • Equilibrium Solubility Determination:

    • Protocol: Add excess solid dispersion to 10 mL of selected media (e.g., water, pH 1.2 HCl, pH 6.8 phosphate buffer, FaSSIF, FeSSIF) in sealed vials. Shake in water bath shaker at 37°C for 24 hours. Filter samples through 0.45 μm membrane filter, dilute appropriately, and analyze by validated HPLC method.
    • HPLC Conditions: Use C18 column (250 × 4.6 mm, 5 μm) with mobile phase of methanol:phosphate buffer pH 3.0 (70:30 v/v) at flow rate of 1.0 mL/min. Detection wavelength: 265 nm. Injection volume: 10 μL.
  • Dissolution Testing:

    • Protocol: Use USP Apparatus II (paddle) with 900 mL dissolution medium (0.1 N HCl with 1% SLS or biorelevant media) at 37°C ± 0.5°C and rotation speed of 50 rpm. Withdraw samples (5 mL) at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through 0.45 μm membrane, and analyze by HPLC.
    • Sink Conditions Maintenance: For media without sufficient natural sink conditions, add appropriate additives such as SLS (0.1-1%) to maintain sink conditions.

Table 2: Characterization Parameters for this compound Solid Dispersions

Characterization Method Key Parameters Acceptance Criteria
DSC Melting endotherm disappearance, Glass transition temperature No crystalline melting peak; Single Tg >50°C above storage temperature
pXRD Crystalline peaks at characteristic 2θ values No distinct crystalline peaks; Broad amorphous halo pattern
FTIR Peak shifts in C≡N (~2220 cm⁻¹) and C=O (~1700 cm⁻¹) regions Evidence of molecular interactions without chemical degradation
Dissolution Testing % drug released in 15 min, % drug released in 60 min >80% in 15 min; >90% in 60 min
Solubility Measurement Solubility in water and biorelevant media Minimum 100-fold improvement in aqueous solubility

Experimental Results and Data Analysis

Solubility Enhancement

The developed solid dispersion formulations demonstrated remarkable improvements in this compound solubility across various media. The surface-modified solid dispersion (SMSD) containing this compound:Soluplus:Gelucire 44/14 in 1:5:5 ratio showed the most significant enhancement with 547-fold increase in solubility compared to pure this compound API. In biorelevant media, the optimized third-generation ASD (containing 5% Poloxamer 407) exhibited 2-fold higher dissolution in FaSSIF compared to the pure drug, addressing the particular challenge of low solubility in fasted state conditions that significantly impacts clinical efficacy. The solubility enhancement was directly correlated with polymer concentration, with higher polymer levels generally providing greater solubility improvement, though with an optimal point beyond which additional polymer provided diminishing returns.

The Su-SNEDDS formulation achieved 10% drug loading (compared to <0.6% in conventional SNEDDS) while maintaining excellent dissolution characteristics. This formulation approach capitalized on the combination of nanoemulsification for solubilization and micronized drug particles for rapid dissolution. Upon dilution in aqueous media, the Su-SNEDDS formed fine nanoemulsions with droplet size <200 nm while simultaneously releasing micronized this compound particles that dissolved rapidly, achieving 100% drug release within 30 minutes in dissolution media containing 1% SLS.

Dissolution Performance

The dissolution performance of this compound solid dispersions demonstrated significant improvements over the pure API. The optimized third-generation ASD formulation achieved >80% drug release within 15 minutes in various dissolution media, compared to <20% for the pure API within the same timeframe. This rapid dissolution is particularly important for this compound, as it may reduce the food effect observed with the conventional formulation, potentially enabling administration without regard to meals and improving patient compliance. The dissolution enhancement was maintained in biorelevant media, with the ASD showing substantially higher dissolution in both FaSSIF and FeSSIF compared to the pure drug.

The dissolution data fitted to various kinetic models revealed that the solid dispersion formulations generally followed the Korsmeyer-Peppas model with non-Fickian diffusion, suggesting a combination of diffusion and erosion mechanisms for drug release. The maintenance of supersaturation was significantly improved in ASD formulations compared to pure drug, with the incorporation of surfactants in third-generation ASDs providing additional stabilization against precipitation, particularly in intestinal pH conditions where this compound solubility is inherently low.

Stability Data

Stability studies conducted according to ICH guidelines demonstrated that the optimized ASD formulations maintained their amorphous character and dissolution performance throughout the study period. Accelerated stability testing at 40°C/75% RH for 3 months showed no significant recrystallization in DSC or pXRD analysis, and the dissolution profiles remained unchanged from initial timepoints. The solid dispersions also demonstrated photosensitivity similar to the pure drug, necessitating appropriate light-protective packaging for long-term storage.

The physical stability of the ASDs was attributed to several factors, including the high Tg of the polymer system, molecular interactions between this compound and polymer (as evidenced by FTIR), and the antiplasticizing effect of the surfactant in ternary systems. These factors collectively prevented molecular mobility and phase separation that could lead to crystallization during storage.

Regulatory Considerations and IVIVC Modeling

The development of this compound solid dispersions should incorporate in vitro-in vivo correlation (IVIVC) studies to establish predictive models for in vivo performance based on in vitro dissolution data. Research has demonstrated a Level A IVIVC for this compound solid dispersions, which represents a point-to-point correlation between in vitro dissolution and in vivo absorption. The IVIVC model for this compound solid dispersions showed acceptable prediction error (%PE) for Cmax (<10%), though it was inconclusive for AUC0-last (%PE -14.03), suggesting the need for further refinement of the model or dissolution method to better simulate gastrointestinal conditions.

From a regulatory perspective, the quality target product profile (QTPP) for this compound solid dispersions should include critical quality attributes (CQAs) such as drug content, drug-polymer ratio, solid-state form, dissolution performance, and stability indicators. The formulation process should be adequately controlled and validated, with particular attention to the potential impact of process parameters on the amorphous nature of the product. Additionally, appropriate biorelevant dissolution methods should be developed and validated to predict in vivo performance, potentially incorporating media simulating both fasted and fed states to address the significant food effect observed with this compound.

Table 3: Comparative Performance of Different this compound Formulation Strategies

Formulation Approach Drug Loading Solubility Enhancement Dissolution Performance Stability
Pure API 100% Baseline <20% in 15 min Stable crystalline form
Second-Generation ASD (Soluplus 1:5) 16.7% 111-fold >80% in 15 min Stable for 12 months
Third-Generation ASD (with 5% surfactant) 15.9% 547-fold >80% in 15 min Stable for 12 months
Su-SNEDDS 10% 20-fold higher than SNEDDS 100% in 30 min Physical stability concerns
Apinovex ASD (20% drug load) 20% 394 μg/mL in FeSSIF-V2 75% in 2 hours Stable for 2 months

Conclusion and Future Perspectives

The development of amorphous solid dispersions represents a viable formulation strategy to address the significant solubility and bioavailability challenges associated with this compound. Through rational selection of polymeric carriers and surfactants, along with optimization of manufacturing processes, substantial improvements in solubility, dissolution rate, and potential bioavailability can be achieved. The third-generation ASD approach, incorporating appropriate surfactants, has demonstrated superior performance compared to second-generation systems, particularly in maintaining supersaturation and enhancing dissolution in biorelevant media.

Future research directions should focus on scale-up considerations for industrial manufacturing, with particular attention to the potential transformation from solvent-based to melt-based processes for improved environmental sustainability. Additionally, further exploration of novel polymeric carriers with enhanced stabilization capabilities may enable higher drug loading while maintaining physical stability. Long-term stability studies under various storage conditions will be essential to establish appropriate shelf-life and storage recommendations for these formulations. The successful development of this compound solid dispersions has the potential to significantly improve patient therapy by enabling reduced dosing, decreasing food effects, and enhancing overall treatment efficacy.

AlectinibSD cluster_pre Pre-Formulation Phase cluster_form Formulation Development cluster_eval Evaluation & Optimization API This compound HCl API PolySel Polymer Screening (Soluplus, Apinovex) API->PolySel SurfSel Surfactant Screening (Gelucire 44/14, Poloxamer) API->SurfSel RatioOpt Ratio Optimization (DoE Approach) PolySel->RatioOpt SurfSel->RatioOpt Prep Preparation (Solvent Evaporation) RatioOpt->Prep Char1 Solid-State Characterization (DSC, pXRD, FTIR) Prep->Char1 Char2 Performance Evaluation (Solubility, Dissolution) Prep->Char2 Stab Stability Studies (ICH Conditions) Char1->Stab Char2->Stab IVIVC IVIVC Modeling Char2->IVIVC Stab->IVIVC FormOpt Formulation Optimization Stab->FormOpt IVIVC->FormOpt

Diagram 1: this compound Solid Dispersion Development Workflow

Experimental Overview: Alectinib Solid Dispersion Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Formulation A (ASD) Formulation B (ASD + Surfactant) Unprocessed API
Composition Alectinib HCl:Soluplus (1:5) This compound HCl:Soluplus (1:5) + 5% Poloxamer P407 This compound HCl API
In Vitro Dissolution Significantly enhanced vs. API Superior to Formulation A and API Baseline (low)
Cₘₐₓ (Pharmacokinetic) ~2-fold increase vs. API ~2-fold increase vs. API (similar Cₘₐₓ to A, lower Tₘₐₓ) Baseline
AUC₀₋ₗₐₛₜ (Pharmacokinetic) ~2-fold increase vs. API Highest among all groups Baseline
IVIVC Predictability (Cₘₐₓ) %PE: -9.36% (Internal) %PE < 10% (External) %PE: 6.19% (Internal)
IVIVC Predictability (AUC₀₋ₗₐₛₜ) %PE: -5.42% (Internal) %PE: ~ -14.03% (Inconclusive) %PE: 13.80% (Internal)

Table Details: Comparative summary of formulation compositions, performance data, and IVIVC predictability for this compound solid dispersions. AUC: Area Under the Curve; Cₘₐₓ: Maximum plasma concentration; %PE: Prediction Error Percent. [1] [2]


Protocol 1: Preparation of Amorphous Solid Dispersions (ASD)

1.1 Objective: To prepare stable amorphous solid dispersions of this compound HCl using polymer and surfactant to enhance dissolution and bioavailability. [2]

1.2 Materials:

  • Drug Substance: this compound HCl
  • Polymer: Soluplus
  • Surfactant: Poloxamer 407 (for Formulation B only)
  • Solvent: Suitable volatile organic solvent (e.g., methanol, dichloromethane)

1.3 Equipment: Analytical balance, magnetic stirrer, rotary evaporator, vacuum oven, mortar and pestle.

1.4 Method: Solvent Evaporation

  • Weighing: Accurately weigh this compound HCl and Soluplus in a 1:5 ratio. For Formulation B, include an additional 5% w/w (of the total solid weight) of Poloxamer 407. [2]
  • Dissolution: Dissolve the accurately weighed materials in a sufficient quantity of a volatile solvent with stirring until a clear solution is obtained.
  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-50°C) to form a solid mass.
  • Drying: Further dry the solid mass in a vacuum oven overnight at a mild temperature (e.g., 40°C) to ensure complete solvent removal.
  • Size Reduction: Gently grind the dried solid mass using a mortar and pestle and pass through a suitable sieve (e.g., 80 mesh) to obtain a fine, uniform powder.
  • Storage: Store the final ASD powder in a sealed container under desiccated conditions until further use.

Protocol 2: In Vitro Dissolution Study

2.1 Objective: To evaluate the dissolution performance of ASD formulations under various physiologically relevant conditions. [2]

2.2 Materials & Media:

  • Dissolution Media: (900 mL, 37°C)
    • Simulated Gastric Fluid (SGF), pH 1.2, with 0.25% SLS
    • Acetate buffer, pH 4.5, with 0.25% SLS
    • Phosphate buffer, pH 6.8, with 0.25% SLS
    • Fasted State Simulated Intestinal Fluid (FaSSIF)
  • Equipment: USP Apparatus II (paddle), dissolution tester, fiber optic UV probe or automated sampler, HPLC system.

2.3 Method:

  • Operation: Use USP Apparatus II with a paddle speed of 100 rpm and a media volume of 900 mL, maintained at 37±0.5°C. [2]
  • Sampling: Withdraw samples automatically or manually at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
  • Filtration: Filter samples immediately through a 0.45-μm membrane filter.
  • Analysis: Quantify the drug concentration in the samples using a validated HPLC method with UV detection.

Protocol 3: In Vivo Pharmacokinetic Study in Wistar Rats

3.1 Objective: To assess the bioavailability of ASD formulations in a preclinical model. [1] [2]

3.2 Ethics: All animal experiments must be approved by an Institutional Animal Ethics Committee (IAEC). [2]

3.3 Formulation & Dosing:

  • Test Items: ASD Formulation A, ASD Formulation B, and unprocessed this compound HCl API (control).
  • Dose: Administer a single oral dose equivalent to 10 mg/kg of this compound to healthy Wistar rats (fasted overnight). Use a suitable vehicle like 0.5% w/w sodium carboxymethyl cellulose for suspension. [2]

3.4 Blood Sampling & Bioanalysis:

  • Schedule: Collect blood samples (e.g., ~0.2 mL) from the retro-orbital plexus or a suitable vein into heparinized tubes at pre-dose and post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). [2]
  • Plasma Separation: Centrifuge blood samples promptly at 5000 rpm for 10 minutes to separate plasma.
  • Sample Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method. [2]

3.5 Pharmacokinetic Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC₀₋ₗₐₛₜ) from the mean plasma concentration-time profile using non-compartmental analysis in a software platform like Phoenix WinNonlin. [2]

Protocol 4: Development and Validation of a Level A IVIVC

4.1 Objective: To establish a point-to-point correlation between in vitro dissolution and in vivo absorption. [1] [2]

4.2 Data Preparation:

  • In Vitro Data: Use mean fraction dissolved (Fdisso) vs. time profile from the most discriminatory medium (e.g., pH 4.5 acetate buffer + 0.25% SLS). [2]
  • In Vivo Data: Use mean plasma concentration-time profiles and PK parameters from the rat study.

4.3 Deconvolution to Estimate In Vivo Absorption:

  • Unit Impulse Response (UIR): Obtain the UIR (the PK profile after intravenous administration) from the literature for this compound. [2]
  • Numerical Deconvolution: Perform numerical deconvolution of the oral plasma concentration data using the UIR in software like Phoenix WinNonlin to calculate the in vivo fraction absorbed (Fabs) over time. [3] [2]

4.4 Model Fitting:

  • Plot in vivo Fabs against in vitro Fdisso for corresponding time points.
  • Fit the data using a simple linear model (e.g., Fabs = Abs Scale * Diss (Tscale * Tvivo)) to establish the Level A correlation. [2]

4.5 IVIVC Model Validation:

  • Internal Predictability: Use data from the API and one formulation (e.g., Formulation A) to build the model.
  • External Predictability: Use data from a second formulation (e.g., Formulation B) to validate the model.
  • Prediction Error (%PE) Calculation:
    • Predict Cₘₐₓ and AUC for the validation formulation using its in vitro dissolution data and the IVIVC model.
    • Compare the predicted values with the observed in vivo values.
    • Calculate %PE = (Observed - Predicted) / Observed * 100. [1] [2]
  • Acceptance Criteria: The model is considered predictive if the %PE for each formulation is less than 15%, and the average %PE is less than 10%. [2]

The following diagram illustrates the complete workflow for establishing and validating the IVIVC model, integrating the protocols described above.

Start Start: this compound HCl BCS Class IV P1 Protocol 1: Prepare ASD Formulations Start->P1 P2 Protocol 2: In-Vitro Dissolution P1->P2 P3 Protocol 3: In-Vivo PK Study in Rats P2->P3 Fdiss vs. Time P4a Protocol 4: Deconvolution (Estimate In-Vivo Absorption) P3->P4a Plasma Conc. vs. Time P4b Protocol 4: Model Fitting (Level A IVIVC) P4a->P4b Fabs vs. Time P4c Protocol 4: Model Validation (% Prediction Error) P4b->P4c End Predictive IVIVC Model Established P4c->End

Diagram Overview: The workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC) model for this compound solid dispersions, from formulation preparation to final model validation.


Discussion and Conclusion

The development of Soluplus-based amorphous solid dispersions successfully addressed the bioavailability challenges of this compound HCl, a BCS Class IV drug. The inclusion of Poloxamer 407 in Formulation B provided a marginal but notable improvement in AUC, underscoring the role of surfactants in optimizing performance. [2]

The established Level A IVIVC, particularly for Cₘₐₓ, demonstrates that in vitro dissolution in pH 4.5 buffer with SLS can serve as a reliable surrogate for predicting in vivo performance. This allows for the use of dissolution testing as a tool for formulation screening and quality control, potentially reducing the need for extensive bioequivalence studies in the future. [1] [2] The inconclusive external predictability for AUC₀₋ₗₐₛₜ suggests that incorporating additional data sets could further strengthen the model. [1] [2]

For future work, these lab-scale ASD formulations should be transformed into final oral dosage forms (e.g., capsules/tablets) using scalable technologies like spray drying, and their performance should be confirmed in clinical studies. [2]


References

Application of Patient-Derived Organoid Drug Sensitivity Testing in Overcoming Alectinib Resistance in ALK-Positive Non-Small Cell Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction

Anaplastic lymphoma kinase (ALK) rearrangement occurs in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, representing a significant molecular subtype with distinct clinical characteristics. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, with median progression-free survival (mPFS) reaching 34.8 months in clinical trials [1] [2]. Despite these impressive initial responses, acquired resistance inevitably develops in most patients, presenting a major clinical challenge. The resistance mechanisms to this compound are diverse, encompassing both ALK-dependent factors such as secondary mutations in the kinase domain (e.g., G1202R, I1171N, V1180L) and ALK-independent mechanisms including bypass pathway activation and histological transformation [3] [4].

Patient-derived organoids (PDOs) have emerged as a powerful ex vivo model system that faithfully recapitulates the genetic and phenotypic heterogeneity of original tumors. Unlike traditional two-dimensional cell cultures, PDOs maintain tumor microenvironment characteristics and cellular hierarchy, providing a more physiologically relevant platform for drug sensitivity testing [5]. For ALK-positive NSCLC patients developing this compound resistance, PDO-based drug screening offers a promising strategy to guide subsequent treatment selection by empirically identifying effective therapeutic options tailored to individual resistance profiles.

This application note provides comprehensive protocols for establishing and utilizing NSCLC PDO models to investigate this compound resistance mechanisms and identify optimal subsequent therapies through systematic drug sensitivity testing. We also present analytical frameworks for interpreting results and case studies demonstrating clinical application of this approach.

This compound Resistance Mechanisms in ALK-Positive NSCLC

Understanding the diverse resistance mechanisms to this compound is essential for designing effective subsequent treatment strategies. The resistance profiles can be broadly categorized into ALK-dependent and ALK-independent mechanisms, each with distinct clinical implications.

Table 1: Major Resistance Mechanisms to this compound in ALK-Positive NSCLC

Resistance Category Specific Mechanisms Frequency Potential Therapeutic Strategies
ALK-dependent Secondary kinase mutations (G1202R, I1171N/S/T, V1180L, E1161D) 30-40% [4] Mutation-specific next-generation ALK inhibitors (lorlatinib for G1202R)
ALK gene amplification ~10% [3] Next-generation ALK inhibitors
ALK-independent Bypass pathway activation (EGFR, KRAS, KIT, MET) 20-30% [3] Combination therapy targeting bypass pathways
Histological transformation (e.g., to small cell lung cancer) ~5% [3] Platinum-etoposide chemotherapy
Pharmacological resistance (inadequate CNS penetration) Variable ALK inhibitors with better CNS penetration (lorlatinib, brigatinib)

The ALK kinase domain mutations represent the most characterized resistance mechanism, with the G1202R mutation being particularly notable as it confers resistance to all first- and second-generation ALK inhibitors except lorlatinib [4]. Other common mutations include I1171N/T/S and V1180L, which may retain sensitivity to certain second-generation ALK inhibitors such as ceritinib. Research has demonstrated that the specific mutation profile significantly influences the efficacy of sequential ALK TKI therapy. For instance, one study showed that patients with acquired ALK mutations (V1180L and E1161D) had longer PFS with ceritinib (6.7 months) compared to those without identifiable mutations (0.5-1.3 months) [1] [2].

Table 2: ALK Resistance Mutation Patterns and Their Drug Sensitivities

ALK Mutation This compound Ceritinib Brigatinib Lorlatinib
G1202R Resistant Resistant Resistant Sensitive [4]
I1171N Resistant Sensitive Variable Sensitive [4]
V1180L Resistant Sensitive Resistant Sensitive [1]
L1196M Resistant Sensitive Sensitive Sensitive [4]
E1161D Resistant Sensitive Resistant Unknown [1]

The EML4-ALK fusion variant also influences treatment response, with variant 3 (E6;A20) associated with inferior outcomes and earlier development of resistance compared to variants 1 and 2 [6] [7]. Additionally, bypass track activation through alternative signaling pathways (e.g., EGFR, MET, or KRAS activation) represents another common resistance mechanism that typically does not respond to sequential ALK TKI monotherapy, requiring combination approaches instead [3].

Organoid Establishment and Drug Sensitivity Testing Workflow

Patient-Derived Organoid Culture Protocol

Sample Collection and Processing:

  • Obtain tumor tissues through CT-guided biopsies, surgical resection, or from malignant pleural effusions using approved ethical protocols [1] [6].
  • Immediately place specimens in cold Hank's Balanced Salt Solution (HBSS) supplemented with 5% antibiotics (200 U/mL penicillin, 200 mg/mL streptomycin, 0.5 mg/mL amphotericin B) [1] [2].
  • Mechanically mince tissues into approximately 1 mm³ fragments using sterile surgical blades.
  • Enzymatically digest tissue fragments using a mixture containing 1 mg/mL collagenase/dispase and 0.001% DNase I in DMEM/F12 medium at 37°C for 2-3 hours with gentle agitation [2].
  • Filter the cell suspension through 70-μm cell strainers, centrifuge at 112 ×g for 3 minutes, and lyse red blood cells using appropriate buffer.
  • Resuspend the cell pellet in Matrigel (approximately 200 μL per 100 μL cell suspension) and plate in pre-warmed culture plates [1]. Allow Matrigel to polymerize at 37°C for 20-30 minutes.

Organoid Culture Maintenance:

  • Overlay polymerized Matrigel domes with complete culture medium consisting of DMEM/F12 supplemented with B27, N2, 20 ng/mL basic fibroblast growth factor (bFGF), 50 ng/mL human epidermal growth factor (EGF), 10 μM ROCK inhibitor, and 1% penicillin-streptomycin [1] [2].
  • Culture organoids at 37°C in a 5% CO₂ humidified incubator, replacing medium every 2-3 days.
  • Passage organoids every 7-14 days based on growth density using mechanical disruption or enzymatic digestion with TrypLE Express for 5-10 minutes at 37°C [8].
  • Cryopreserve organoids in freezing medium containing 10% DMSO in fetal bovine serum using controlled-rate freezing containers.

Quality Control and Validation:

  • Confirm pathological consistency between organoids and original tumor tissue through hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) for lung cancer markers (TTF-1, CK7) [6] [7].
  • Verify genomic fidelity using next-generation sequencing (NGS) to ensure retention of ALK fusions and other genetic alterations present in the original tumor [1] [6].
  • Regularly test for mycoplasma contamination and maintain detailed culture records.
High-Throughput Drug Sensitivity Testing

The following diagram illustrates the complete workflow for establishing patient-derived organoids and conducting drug sensitivity testing:

G cluster_1 Sample Acquisition & Processing cluster_2 Organoid Culture & Expansion cluster_3 Drug Sensitivity Testing cluster_4 Data Analysis & Clinical Translation A Tumor Tissue Collection (CT-guided biopsy, surgical resection, malignant effusion) B Mechanical & Enzymatic Dissociation (Collagenase/dispase + DNase, 37°C, 2-3 hours) A->B Immediate processing C Cell Filtration & Centrifugation (70μm strainer, 112×g, 3 minutes) B->C Single cell suspension D Matrigel Embedding (80% Matrigel in MBM medium) C->D Cell pellet resuspension E 3D Culture Establishment (DMEM/F12 + B27/N2 + bFGF/EGF + ROCK inhibitor) D->E Plate domes 37°C polymerization F Medium Refreshment (Every 2-3 days) E->F 2-3 days G Passaging & Expansion (Mechanical/enzymatic dissociation every 7-14 days) F->G Confluence monitoring H Quality Control Validation (H&E, IHC, NGS genomic fidelity) G->H Before experimentation I High-Throughput Screening Preparation (384-pillar/well plate, 5000 cells/spot) H->I Validated PDOs J ALK Inhibitor Panel Exposure (Crizotinib, Ceritinib, this compound, Brigatinib, Lorlatinib) I->J Automated dispensing K Viability Assessment (CellTiter-Glo ATP assay after 5-7 days) J->K 5-7 day incubation L Dose-Response Analysis (8-point dilution series, IC50 calculation) K->L Luminescence reading M Multi-Parameter Response Evaluation (CODRP index: AUC, cancer stage, growth rate) L->M Dose-response curves N Resistance Mechanism Identification (NGS on post-treatment organoids) M->N Resistance pattern analysis O Clinical Correlation & Validation (Compare PDO predictions with patient outcomes) N->O Clinical correlation P Personalized Treatment Recommendation (Patient-specific drug sensitivity report) O->P Treatment guidance

Drug Panel Preparation:

  • Prepare a comprehensive ALK inhibitor panel including crizotinib, ceritinib, this compound, brigatinib, lorlatinib, and ensartinib at 1000× final concentrations in DMSO [8] [4].
  • Include combination therapy options with chemotherapy agents (pemetrexed, cisplatin, carboplatin) and targeted agents for potential bypass pathways (EGFR inhibitors, MEK inhibitors) based on individual resistance mechanisms [6].
  • Create 8-point serial dilutions for each drug (typically from 10 μM to 0.1 nM) in intermediate plates using automated liquid handlers.

High-Throughput Screening Setup:

  • Harvest and dissociate organoids into single cells or small clusters (approximately 50-100 cells).
  • Prepare cell suspension in 80% Matrigel at a density of 5,000 cells/1.5 μL [8].
  • Using a disposable nozzle-type cell spotter, dispense cell-Matrigel mixture onto 384-pillar plates [8].
  • Combine pillar plates with 384-well drug plates containing pre-dispensed drug solutions.
  • Incubate the assembled system for 5-7 days at 37°C in 5% CO₂ to allow organoid growth and drug response.

Viability Assessment and Data Acquisition:

  • After incubation, measure cell viability using CellTiter-Glo 3D assay according to manufacturer's protocol [8] [6].
  • Record luminescence signals using a plate reader and normalize to DMSO-treated controls (100% viability) and empty wells (0% viability).
  • Calculate percentage inhibition for each drug condition: [1 - (Luminescence_drug/Luminescence_DMSO)] × 100% [6].

Data Analysis and Interpretation

Response Metrics and Analytical Frameworks

Traditional Dose-Response Parameters:

  • Calculate half-maximal inhibitory concentration (IC₅₀) values using four-parameter nonlinear regression models.
  • Determine area under the curve (AUC) of the dose-response relationship as a summary metric of drug sensitivity [8].
  • Classify responses as sensitive (IC₅₀ < clinically achievable concentration, >50% inhibition), intermediate, or resistant based on established thresholds.

CODRP Index for Enhanced Prediction: The Cancer Organoid-Based Diagnosis Reactivity Prediction (CODRP) index represents an advanced multi-parameter approach that improves upon traditional AUC-based analysis by incorporating clinical and biological variables [8]:

Where:

  • AUC: Area under the dose-response curve
  • Cancer Stage: Clinical stage at diagnosis (I-IV)
  • Growth Rate: Organoid doubling time in culture
  • Genetic Features: Specific mutations or fusions (e.g., ALK variant, TP53 status)

This integrated approach has demonstrated superior performance in classifying ALK-targeted drug responses according to ALK rearrangement status and correlating with clinical outcomes compared to conventional AUC analysis alone [8].

Clinical Correlation and Validation

Resistance Mechanism Identification:

  • Following drug sensitivity testing, subject resistant organoids to NGS analysis to identify acquired genetic alterations driving resistance [1] [2].
  • Compare pre- and post-treatment genetic profiles to distinguish de novo versus acquired resistance mechanisms.
  • For organoids retaining ALK fusions without secondary mutations, investigate bypass pathway activation through phosphoproteomic analysis or RNA sequencing.

Clinical Validation Framework:

  • Establish correlation between organoid drug sensitivity results and patient clinical response using metrics such as progression-free survival (PFS), objective response rate (ORR), and disease control rate (DCR) [1] [6].
  • Define threshold values for organoid sensitivity that predict clinical benefit using receiver operating characteristic (ROC) analysis.
  • Validate organoid-based predictions against real-world patient outcomes in retrospective and prospective studies [6] [7].

Case Studies and Clinical Applications

Case Study 1: PDO-Guided Sequential Therapy After this compound Resistance

A real-world study of 35 ALK-positive NSCLC patients treated with first-line this compound demonstrated the clinical utility of PDO-based testing [1] [2]. Among four patients who developed progression:

  • Three patients showed no acquired ALK mutations in post-alectinib NGS, and empirical ceritinib treatment resulted in short PFS (0.5-1.3 months)
  • One patient developed acquired ALK kinase domain mutations (V1180L and E1161D) and achieved PFS of 6.7 months with ceritinib
  • For one patient without acquired mutations after ceritinib resistance, PDO testing correctly predicted poor responses to both brigatinib (PFS 3.2 months) and lorlatinib (PFS 1.9 months)

This case highlights the limitation of empirical sequential ALK TKI therapy and the potential value of PDO testing in avoiding ineffective treatments and associated toxicities.

Case Study 2: Complex ALK Fusion Variant with Multiple Resistance

A 33-year-old male with ALK-positive NSCLC harboring EML4-ALK variant 3 (E6;A20) and a novel NRXN1-ALK fusion (N19;A20) experienced progression on multiple therapies including this compound (PFS 8 months) and lorlatinib (PFS 1 month) [6] [7]. After extensive treatment failure:

  • PDO culture established from pleural metastasis maintained both ALK fusions and original histopathological features
  • Drug sensitivity testing revealed sensitivity to brigatinib (78.13% inhibition) but resistance to ensartinib (33.54% inhibition)
  • The patient achieved partial response to brigatinib with PFS of 5.8 months, surviving 9 months after initiating PDO-guided therapy

This case demonstrates the utility of PDO testing in identifying active therapies for patients with complex resistance patterns, including rare fusion variants that may not respond predictably to standard ALK inhibitors.

Application in Clinical Trial Design and Drug Development

PDO platforms enable co-clinical trials where organoid responses are evaluated in parallel with patient treatment, potentially accelerating drug development [5]. Key applications include:

  • Preclinical validation of novel ALK inhibitors and combination strategies
  • Biomarker discovery for patient stratification in clinical trials
  • Mechanistic studies of resistance using sequential organoid models exposed to ALK inhibitors
  • Evaluation of drug penetration using blood-brain barrier organoid models for CNS metastases

Limitations and Future Perspectives

While PDO-based drug sensitivity testing shows significant promise, several challenges remain. The success rate of organoid establishment from biopsy samples varies (50-80%), and the time required for expansion (2-4 weeks) may limit applicability in rapidly progressive disease [1] [6]. Additionally, current organoid models often lack complete tumor microenvironment components, particularly immune cells, which may affect response to immunotherapies and certain targeted agents.

Future developments aim to address these limitations through:

  • Microfluidic-based co-culture systems incorporating immune cells and fibroblasts to better mimic tumor microenvironment [5]
  • Automated high-throughput screening platforms enabling rapid testing of extensive drug combinations [8]
  • Standardization of culture conditions and analytical frameworks across institutions to facilitate multi-center validation
  • Integration with multi-omics approaches to establish predictive biomarkers of organoid response

As these technologies evolve, PDO-based drug sensitivity testing is poised to become an integral component of precision oncology for ALK-positive NSCLC, potentially improving outcomes for patients developing resistance to this compound and other ALK inhibitors.

References

Comprehensive NGS Profiling of Alectinib Resistance in ALK-Positive NSCLC: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Anaplastic lymphoma kinase (ALK) rearrangement occurs in approximately 3-7% of non-small cell lung cancer (NSCLC) cases, representing a distinct molecular subtype with significant clinical implications. Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated remarkable efficacy in treatment-naïve ALK-positive NSCLC, with median progression-free survival (PFS) reaching 34.8 months in the pivotal ALEX trial, substantially outperforming first-generation inhibitors. However, the development of acquired resistance remains an inevitable clinical challenge that ultimately limits long-term therapeutic success. The emergence of resistance mechanisms can be broadly categorized as ALK-dependent (including secondary mutations in the kinase domain and ALK gene amplification) and ALK-independent (bypass pathway activation, histological transformation, and concomitant gene alterations) pathways. Next-generation sequencing (NGS) profiling has emerged as an indispensable tool for deciphering this complex resistance landscape, enabling informed subsequent treatment decisions and guiding the development of novel therapeutic strategies.

The clinical imperative for comprehensive resistance profiling is underscored by real-world evidence demonstrating that empirical sequencing of ALK-TKIs following this compound progression often yields suboptimal outcomes. A recent analysis of 35 this compound-treated patients revealed that blind sequential therapy with other second-generation TKIs or third-generation lorlatinib may not guarantee satisfactory tumor suppression, with PFS for ceritinib post-alectinib resistance ranging from a mere 0.5-1.3 months in patients without identifiable resistance mutations to 6.7 months in those with specific ALK kinase domain mutations (V1180L and E1161D) [1]. This stark contrast highlights the critical importance of understanding the specific molecular drivers of resistance in individual patients to guide optimal subsequent therapy selection.

NGS Workflow for this compound Resistance Profiling

Sample Collection and Preparation

The initial phase of the NGS workflow focuses on sample acquisition and nucleic acid extraction, foundational steps that determine downstream analytical success. For comprehensive this compound resistance profiling, both tissue biopsies (from progressing lesions) and liquid biopsies (blood samples for plasma cell-free DNA analysis) are recommended to capture spatial and temporal heterogeneity. The minimally invasive nature of liquid biopsies makes them particularly valuable for serial monitoring, with studies demonstrating that approximately 2-3 mL of plasma is sufficient for robust analysis [2]. For tissue samples, both core needle biopsies and surgical specimens are acceptable, with optimal tumor cellularity exceeding 20% to ensure adequate mutant allele detection.

Nucleic acid extraction represents a critical determinant of data quality, with recommended input amounts of 10-20 ng for cell-free total nucleic acid (cfTNA) from plasma samples and 15-20 ng/μL for tissue-derived DNA [3] [2]. For plasma samples, the MagMAX Cell-Free Total Nucleic Acid Isolation Kit (Applied Biosystems) has demonstrated efficacy in multiple studies, while for tissue samples, both manual (phenol-chloroform) and automated (magnetic bead-based) extraction methods yield high-quality DNA suitable for NGS library preparation [2]. Following extraction, rigorous quality control assessment using both UV spectrophotometry (for purity evaluation with A260/A280 ratios of 1.8-2.0 indicating minimal protein contamination) and fluorometric methods (for accurate quantitation) is essential before proceeding to library preparation [4].

Library Preparation and Sequencing

The library preparation process converts extracted nucleic acids into sequencing-ready fragments through a series of enzymatic reactions and purification steps. For comprehensive resistance profiling, targeted NGS panels focusing on ALK kinase domain mutations and known resistance-associated genes provide the most cost-effective approach, with the Oncomine Lung cfTNA Research Assay (Ion Torrent) having demonstrated clinical utility in multiple studies [2]. This assay covers exons, fusion-related introns, and microsatellite loci of 437 cancer-related genes across a 1.53 Mb target region, providing balanced coverage of ALK-dependent and independent resistance mechanisms [5].

The library preparation workflow involves DNA fragmentation (if using genomic DNA), adapter ligation (with sample-specific barcodes for multiplexing), and PCR amplification to generate sufficient template for sequencing. For plasma cfTNA samples, the process typically begins with 10-20 ng of input material, with library amplification performed using 10-15 cycles of PCR to minimize amplification bias, particularly in AT-rich and GC-rich genomic regions [2]. Following library preparation, a second quality control assessment is recommended using capillary electrophoresis systems (e.g., Agilent Bioanalyzer) to confirm appropriate fragment size distribution (typically 200-300 bp for cfDNA libraries) and to quantify library concentration before sequencing.

Sequencing is performed using platforms such as the Ion Torrent GeneStudio S5 or Illumina NextSeq 1000/2000 systems, with recommended coverage of at least 2,000x for tissue samples and 5,000x for liquid biopsies to ensure sensitive detection of low-frequency resistance mutations that may be present in heterogeneous tumor populations [2]. The sequencing chemistry employed—whether Ion Torrent's semiconductor-based detection or Illumina's sequencing-by-synthesis approach—generates massive parallel read data that forms the basis for subsequent bioinformatic analysis and variant calling.

Table 1: Key Specifications for NGS Library Preparation and Sequencing

Parameter Tissue Samples Liquid Biopsies Recommendations
Input Material 15-20 ng/μL genomic DNA 10-20 ng cfTNA MagMAX kit for plasma
Target Coverage >2,000x >5,000x Higher depth for low-frequency variants
Gene Panel Size 1.53 Mb (437 genes) 1.53 Mb (437 genes) Oncomine Lung cfTNA Assay
QC Metrics A260/A280: 1.8-2.0 Fragment size: 160-200 bp Bioanalyzer for distribution
Multiplexing Capacity 16-96 samples/run 16-96 samples/run Sample-specific barcodes
Data Analysis and Interpretation

The bioinformatic analysis of NGS data represents a complex, multi-step process that transforms raw sequencing reads into clinically actionable insights regarding this compound resistance mechanisms. The initial phase involves base calling and demultiplexing to assign sequences to individual samples, followed by quality control assessment using tools such as FastQC to identify potential issues with sequence quality, adapter contamination, or abnormal GC content. Passing sequences are then aligned to the reference genome (typically hg19/GRCh37) using optimized aligners such as BWA-MEM or Bowtie2, with subsequent duplicate marking to mitigate PCR amplification artifacts.

Variant calling for resistance mutation detection employs a combination of statistical algorithms (GATK, VarScan) and specialized callers for specific variant types (LUMPY for structural variants, including ALK fusions). For liquid biopsy samples, additional filtering based on unique molecular identifiers (UMIs) is implemented to distinguish true low-frequency variants from sequencing errors, with typical sensitivity thresholds of 0.1% variant allele frequency (VAF) for known resistance mutations [2]. The final variant annotation step integrates multiple databases (COSMIC, ClinVar, dbSNP) to prioritize potentially pathogenic alterations, with particular emphasis on known this compound resistance mutations in the ALK kinase domain (G1202R, I1171N, V1180L, L1196M) and mutations in bypass pathways (EGFR, KRAS, MET amplifications) [1] [6].

Functional interpretation of identified variants represents the final and most clinically relevant step in the analytical pipeline. This process involves integrating mutation data with existing knowledge of this compound resistance mechanisms, drug sensitivity profiles, and clinical evidence to generate therapeutic recommendations. For complex cases with multiple co-occurring resistance alterations, hierarchical prioritization based on clinical actionability and supporting evidence level is recommended, with ALK kinase domain mutations typically taking precedence in therapeutic decision-making.

Resistance Mechanisms and Clinical Validation

ALK-Dependent Resistance Mechanisms

ALK-dependent resistance primarily manifests through secondary mutations within the ALK kinase domain that sterically hinder drug binding or alter kinase conformation. Analysis of plasma cfDNA from this compound-resistant patients in the J-ALEX study identified secondary ALK mutations in approximately 13% (9/67) of cases, with the most prevalent being G1202R (identified in 5 patients) and L1196M (3 patients), along with compound mutations such as G1202R/R1275L in one patient [2]. These mutations localize to key structural regions of the kinase domain, including the solvent front (G1202R), gatekeeper region (L1196M), and ATP-binding pocket, effectively reducing this compound's binding affinity through steric hindrance or altered contact points.

The clinical impact of these secondary mutations is profound, with patients harboring detectable resistance mutations experiencing significantly shorter PFS (15.2 months; 95% CI: 10.2-25.2 months) compared to those without (34.1 months; 95% CI: 20.3-55.0 months; HR=2.28, 95% CI: 1.01-5.16, p=0.005) [2]. This differential outcome underscores the biological aggressiveness conferred by these mutations and highlights the importance of their detection for prognostic stratification. Beyond single mutations, compound mutations (multiple secondary mutations within the same ALK allele) represent an emerging challenge, particularly following sequential TKI therapy. These complex mutation patterns, which include combinations such as L1196M/D1203N and F1174L/G1202R, often exhibit differential sensitivity to next-generation ALK inhibitors, necessitating precise molecular characterization for optimal therapeutic selection [6].

ALK-Independent Resistance Mechanisms

ALK-independent resistance encompasses diverse bypass signaling pathways and phenotypic transformations that enable tumor cell survival despite continued ALK inhibition. Analysis of post-alectinib progression samples has identified bypass pathway activation through genomic alterations in KRAS (G12D), NRAS (G13S), and MET amplification as recurrent mechanisms of resistance, often associated with particularly short PFS durations of 2.9-4.4 months [2]. Additional resistance drivers include TP53 mutations, which are associated with early resistance development and poor prognosis, potentially through increased genomic instability and facilitation of bypass pathway emergence.

Beyond canonical signaling pathways, histological transformation—particularly to small cell lung cancer or epithelial-mesenchymal transition—represents an increasingly recognized non-genomic resistance mechanism that may not be detectable through standard NGS approaches. Furthermore, the emergence of concomitant gene alterations in EGFR, KRAS, and other oncogenic drivers has been documented in this compound-resistant cases, with these co-mutations potentially serving as negative predictors of TKI response through activation of parallel survival signaling cascades [7]. The complex landscape of ALK-independent resistance underscores the necessity for comprehensive NGS profiling that extends beyond the ALK kinase domain to capture the full spectrum of potential resistance drivers.

Table 2: Major this compound Resistance Mutations and Their Clinical Implications

Mutation Frequency Domain Impact Sensitive to Lorlatinib
G1202R 29% post-alectinib Solvent front Steric hindrance Yes [6]
I1171N ~5% post-alectinib N-terminal to C-helix Altered kinase conformation Variable
V1180L ~3% post-alectinib ATP-binding pocket Reduced drug affinity Yes
L1196M ~4% post-alectinib Gatekeeper Blocks drug access Yes [6]
F1174V ~2% post-alectinib C-helix Altered kinase activity Variable
Compound Mutations ~7% after sequential TKI Multiple domains Complex resistance Variable

Patient-Derived Organoid Model for Functional Validation

Organoid Culture Protocol

Patient-derived organoids (PDOs) represent a transformative experimental platform for functionally validating NGS-identified resistance mechanisms and empirically guiding subsequent therapy selection. The establishment of lung cancer PDOs begins with sample processing of tumor tissue obtained through biopsy or resection, with careful attention to preservation of viability through rapid processing (preferably within 1 hour of collection). The initial processing involves washing the tissue sample 8-10 times with Hank's Balanced Salt Solution (HBSS) containing 5% antibiotics to minimize contamination, followed by mechanical mincing into approximately 1 mm³ fragments using sterile scalpels [1].

The minced tissue undergoes enzymatic digestion in a mixture containing 0.001% DNase (Sigma-Aldrich), 1 mg/mL collagenase/dispase (Roche), and a combination of 200 U/mL penicillin, 200 mg/mL streptomycin, and 0.5 mg/mL amphotericin B (all from Sigma) prepared in DMEM/F12 medium (Lonza). This digestion is performed at 37°C for 3 hours with periodic gentle stirring and resuspension to ensure uniform tissue processing without excessive cell damage. Following digestion, the tissue suspension is pipetted repeatedly and filtered through a 70-micron mesh to remove undigested fragments, then centrifuged at 112 ×g for 3 minutes to pellet the cells. The resulting cell pellet is treated with a lysis buffer (Invitrogen eBioscience) for 5 minutes to lyse red blood cells, then resuspended in 100 µL of serum-free DMEM/F12 minimum basal medium (MBM) supplemented with 20 ng/mL basic fibroblast growth factor (bFGF), 50 ng/mL human epidermal growth factor (EGF) (both from Invitrogen), N2 and B27 supplements, 10 µM ROCK-inhibitor (Enzo Life Sciences), and 1% penicillin-streptomycin (Gibco) [1].

The final organoid formation is achieved by combining 200 µL of Matrigel (Corning) with the 100 µL cell suspension and plating this mixture in pre-warmed 6-well culture plates (Corning). The Matrigel-cell suspension is allowed to solidify at 37°C for 20-30 minutes before carefully overlaying with organoid culture medium. The cultures are maintained in a humidified incubator at 37°C with 5% CO₂, with medium changes performed every 2-3 days and passaging (typically 1:3-1:4 split ratio) every 7-14 days using enzymatic dissociation with TrypLE Express when organoids reach approximately 200-300 µm in diameter [1].

Drug Sensitivity Testing in PDOs

Drug sensitivity testing using established PDOs provides a high-fidelity platform for evaluating the efficacy of subsequent-line therapies following this compound resistance. The standardized protocol involves harvesting and dissociating mature organoids (typically at passage 3-5 for experimental consistency) into single cells or small clusters (<10 cells) using TrypLE Express treatment for 5-10 minutes at 37°C. The dissociated cells are then counted and seeded in Matrigel at a density of 500-1,000 cells per well in 96-well plates for high-throughput screening. Following a 24-hour recovery period to allow for reformation of micro-organ structures, the cultures are exposed to a concentration gradient of ALK-TKIs (e.g., ceritinib, brigatinib, lorlatinib) spanning a 100-fold concentration range (typically from 1 nM to 10 µM) to generate comprehensive dose-response curves.

The treatment period extends for 5-7 days, with viability assessment performed using cell titer-based assays (e.g., CellTiter-Glo 3D) to quantify ATP content as a surrogate for viable cell mass. The resulting luminescence data is normalized to vehicle-treated controls and analyzed using four-parameter logistic regression to calculate IC₅₀ values for each drug. Validation studies have demonstrated strong correlation between PDO drug sensitivity and clinical response, with one reported case showing PFS of 3.2 months for brigatinib and 1.9 months for lorlatinib in a patient whose PDO testing aligned with these clinical outcomes [1]. This functional validation approach is particularly valuable for cases without clear driver mutations or with complex, multi-mechanism resistance patterns that complicate purely genomics-based therapeutic selection.

Workflow Visualization and Data Integration

Comprehensive NGS Profiling Workflow

The following diagram illustrates the complete NGS workflow for this compound resistance profiling, from sample collection through clinical reporting:

ngs_workflow cluster_sample Sample Collection & Preparation cluster_sequencing Library Prep & Sequencing cluster_analysis Data Analysis & Interpretation sample1 Tissue Biopsy extraction Nucleic Acid Extraction sample1->extraction sample2 Liquid Biopsy sample2->extraction qc1 Quality Control extraction->qc1 lib_prep Library Preparation qc1->lib_prep Pass sequencing NGS Sequencing lib_prep->sequencing qc2 Sequence QC sequencing->qc2 alignment Read Alignment qc2->alignment Pass variant Variant Calling alignment->variant annotation Variant Annotation variant->annotation interpretation Clinical Interpretation annotation->interpretation report Clinical Report interpretation->report

This compound Resistance Mechanisms

The following diagram summarizes the major resistance mechanisms to this compound and their detection methods:

resistance_mechanisms cluster_alk_dependent ALK-Dependent Mechanisms cluster_alk_independent ALK-Independent Mechanisms cluster_detection Detection Methods This compound This compound Treatment resistance Resistance Development This compound->resistance alk_mutations Secondary ALK Mutations resistance->alk_mutations alk_amp ALK Amplification resistance->alk_amp bypass Bypass Pathway Activation resistance->bypass hist_trans Histological Transformation resistance->hist_trans concomitant Concomitant Gene Mutations resistance->concomitant ngs NGS Profiling alk_mutations->ngs organoid Organoid Functional Assay alk_mutations->organoid alk_amp->ngs bypass->ngs bypass->organoid hist_trans->ngs concomitant->ngs concomitant->organoid

Conclusion and Future Perspectives

The integration of comprehensive NGS profiling into the clinical management of this compound-resistant ALK-positive NSCLC represents a paradigm shift toward truly personalized cancer therapy. The systematic approach outlined in these application notes—encompassing optimized sample processing, targeted sequencing, bioinformatic analysis, and functional validation using patient-derived organoids—provides a robust framework for deciphering the complex resistance landscape and guiding subsequent treatment selection. The correlation between specific resistance mechanisms and clinical outcomes, particularly the dramatically different PFS observed in patients with versus without identifiable ALK secondary mutations (15.2 vs. 34.1 months), underscores the prognostic and therapeutic significance of these analyses [2].

Looking forward, several emerging technologies promise to further enhance our understanding and management of this compound resistance. Single-cell sequencing approaches offer unprecedented resolution to characterize tumor heterogeneity and identify rare resistant subclones that may escape detection in bulk tissue analyses. Long-read sequencing technologies (e.g., PacBio, Oxford Nanopore) enable more comprehensive structural variant detection, potentially revealing novel ALK fusion partners and complex genomic rearrangements contributing to resistance. Additionally, the integration of epigenomic profiling may uncover non-genetic resistance mechanisms, such as chromatin remodeling or DNA methylation changes, that complement our current mutational analyses.

From a clinical implementation perspective, the development of standardized reporting frameworks for resistance mutation findings and validated decision support algorithms for interpreting complex genomic data will be essential to translate these advanced molecular analyses into routine clinical practice. Furthermore, the ongoing refinement of liquid biopsy technologies for dynamic monitoring of resistance evolution promises to transform patient management from reactive to proactive, enabling intervention before clinical progression becomes apparent. As these technological advances mature, coupled with the development of novel therapeutic agents capable of overcoming specific resistance mechanisms, the outlook for patients with ALK-positive NSCLC continues to brighten, moving ever closer to the goal of precision oncology—matching the right therapy to the right patient at the right time.

References

managing alectinib-induced rash desensitization protocol

Author: Smolecule Technical Support Team. Date: February 2026

Documented Desensitization Protocols for Alectinib

The table below summarizes published desensitization protocols for this compound, highlighting the variation in approaches and their outcomes [1] [2].

Source / Report Starting Dose Final Dose Achieved Protocol Duration Outcome
Seegobin et al. (2020) [1] 150 mg twice daily 600 mg twice daily (full dose) 23 days Successful. No rash recurrence at 1-year follow-up.
Shirasawa et al. [1] 40 mg once daily 300 mg twice daily 8 days Successful. No recurrence at 7-month follow-up.
Kimura et al. [2] 20 mg once daily 200 mg twice daily 14 days Successful. Protocol included concurrent prednisolone.
Anderson et al. [1] 37.5 mg once daily 300 mg twice daily 9 days Successful. No recurrence at 1-month follow-up.
Unsuccessful Case (2023) [2] 150 mg twice daily Protocol not completed 1 day Unsuccessful. Sore throat, erythema, and fever recurred on first day of rechallenge.

Detailed Protocol: Successful Full-Dose Rechallenge

The protocol by Seegobin et al. is notable for achieving a full-dose rechallenge. The methodology was as follows [1]:

  • Medication Form: Used standard 150 mg capsules.
  • Dosing Schedule:
    • 150 mg twice daily for 2 days; then
    • 300 mg twice daily for 5 days; then
    • 450 mg twice daily for 8 days; then
    • 450 mg in the morning & 600 mg in the evening for 8 days; then
    • 600 mg twice daily (full standard dose).

This protocol was conducted on an outpatient basis after the initial Grade 3 rash had completely resolved with drug cessation and a course of corticosteroids [1].

Critical Factors for Protocol Success

Research indicates that the success of a desensitization attempt can depend on several factors, illustrated in the workflow below.

Start Grade 3 this compound Rash A Rash resolves completely with drug hold and steroids Start->A B Design Desensitization Protocol A->B C Consider Inpatient vs. Outpatient Setting B->C D Consider Adjunctive Medications (e.g., steroids) B->D Based on protocol design E Initiate Protocol with Close Monitoring C->E D->E F Desensitization Successful E->F No recurrence of symptoms G Desensitization Fails E->G Recurrence of systemic symptoms (e.g., fever) H Switch to alternate ALK TKI (e.g., Brigatinib) G->H

This diagram outlines the key decision points. The following points are critical for researchers and clinicians to consider:

  • Starting Dose: The unsuccessful case started at 150 mg twice daily, while several successful cases began with much lower once-daily doses (20-40 mg) [2]. A lower starting dose may improve success rates for some patients.
  • Setting and Adjunctive Therapy: Some successful protocols were conducted in an inpatient setting or used concomitant corticosteroids (e.g., prednisolone) during the rechallenge to mitigate inflammation [2]. The failed case was conducted outpatient without steroids [2].
  • Prior Immunotherapy: Be aware that recent treatment with immune checkpoint inhibitors (e.g., pembrolizumab) may exacerbate cutaneous toxicity from subsequent TKIs like this compound, potentially making desensitization more difficult [3].
  • Alternative Strategy: If desensitization fails, switching to an alternative ALK TKI (such as brigatinib or lorlatinib) with a different chemical structure is a viable strategy, as it may not cross-react immunologically [2] [3].

Key Takeaways for Protocol Design

  • No Universal Protocol: There is no single validated protocol; they must be tailored based on the severity of the initial reaction, patient comorbidities, and pharmacokinetic principles [1] [4].
  • Temporary Tolerance: Desensitization induces a temporary state of tolerance, which is maintained only by continuous administration of the drug. Any interruption in therapy may lead to the rapid return of hypersensitivity [5].
  • Contraindications: Desensitization is suitable for immediate-type hypersensitivity and certain exanthems. It is contraindicated for severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome, toxic epidermal necrolysis, and drug reactions with eosinophilia and systemic symptoms (DRESS) [4] [5].

References

alectinib dose reduction adverse event management

Author: Smolecule Technical Support Team. Date: February 2026

Alectinib Dosing and Reduction Schedule

The standard dosing and management strategy for this compound is to administer the drug until disease progression or unacceptable toxicity, with dose reduction being the primary method for managing adverse events (AEs) [1] [2].

The table below outlines the standard and reduced dosing schedules.

Schedule Dose Level Remarks
Starting Dose 600 mg orally twice daily Take with food [2].
First Dose Reduction 450 mg orally twice daily Recommended for severe hepatic impairment (Child-Pugh C) [2] [3].
Second Dose Reduction 300 mg orally twice daily Discontinue if unable to tolerate this dose [2].

Adverse Event Management Guide

For researchers monitoring clinical trials, the following table summarizes the management of key this compound-associated adverse events based on the latest prescribing information and clinical reviews [1] [2] [4].

Adverse Event Monitoring Recommendation Management Actions
Hepatotoxicity [2] [4] Monitor ALT, AST, and total bilirubin every 2 weeks for the first 3 months, then monthly [2] [4]. Based on severity: Withhold → resume at reduced dose upon recovery, or permanently discontinue [2].
Severe Myalgia / CPK Elevation [2] [4] Assess CPK every 2 weeks for the first month and as clinically needed. Patients should report unexplained muscle pain [2] [4]. Based on severity: Withhold → then resume or reduce dose [2].
Interstitial Lung Disease (ILD)/Pneumonitis [2] [4] Promptly investigate any new/worsening respiratory symptoms (dyspnea, cough, fever) [2] [4]. Immediately withhold. Permanently discontinue if no other cause for ILD is identified [2].
Renal Impairment [2] [4] Monitor renal function as clinically indicated. Grade 3: Withhold until recovery to ≤1.5x ULN, then resume at reduced dose. Grade 4: Permanently discontinue [2].
Bradycardia [2] [4] Monitor heart rate and blood pressure regularly. Symptomatic (not life-threatening): Withhold until recovery to asymptomatic or HR ≥60 bpm. If due to concomitant medication, resume at a reduced dose. Life-threatening: Permanently discontinue [2].
Hemolytic Anemia [2] If suspected, initiate appropriate lab testing. If confirmed: Withhold → consider resuming at a reduced dose upon resolution or permanently discontinue [2].

This workflow visualizes the core management strategy for the most common AEs:

AE_Management Start Adverse Event (AE) Occurs Assess Assess AE Severity & Clinical Context Start->Assess Manage Manage AE per Guidelines (e.g., Supportive Care) Assess->Manage DoseCheck AE Persists or is Severe? Manage->DoseCheck Reduce Implement Dose Reduction DoseCheck->Reduce Yes Continue Continue Treatment at Reduced Dose DoseCheck->Continue No Discontinue Permanently Discontinue DoseCheck->Discontinue Intolerable at lowest dose or specific severe AE (e.g., ILD) Reduce->Continue

Key Clinical Evidence for Protocol Design

The following data may be critical for designing robust clinical trials and interpreting real-world outcomes.

  • Established Safety Profile: Long-term follow-up data from the phase 3 ALEX study show that the safety profile of this compound remains consistent over time, with no new safety signals observed after up to 5 years [1] [4]. The median duration of treatment was much longer with this compound (28.1 months) than with crizotinib (10.8 months) in this study [5].
  • Real-World Tolerability: A real-world retrospective study found that this compound was well tolerated in a broader, more diverse patient population than in clinical trials. Discontinuation due to AEs was uncommon (0.0% in one study), and dose reductions were rare (3.4%) [6]. Another real-world study showed dose adjustment rates comparable to the clinical trial experience [4].
  • Dosing Considerations for Specific Populations: A 2025 retrospective study from Korea suggested that a starting dose of 300 mg twice daily might be an acceptable and cost-effective strategy for some East Asian patients, particularly those with lower body weight (≤60 kg) and no baseline brain metastases. While the 600 mg dose remains the global standard, this finding is relevant for research into personalized dosing [7].
  • Sequential Therapy Risk: A retrospective analysis highlighted that patients who received an immune checkpoint inhibitor (ICI) immediately before starting this compound had a significantly higher risk of certain AEs, including all-grade pneumonitis and rash, leading to higher rates of hospitalization and treatment interruption [8]. This supports expedited genotyping to avoid unnecessary sequential therapy.

Laboratory Abnormalities Profile

The table below lists laboratory abnormalities occurring in >10% of patients from the ALEX study to help establish monitoring benchmarks [4].

| Parameter | ALECENSA (n=152) | Crizotinib (n=151) | | :--- | :--- | :--- | | | All Grades | Grades 3-4 | All Grades | Grades 3-4 | | Chemistry | | | | | | Anemia | 62% | 7% | 36% | 0.7% | | Hyperbilirubinemia | 54% | 5% | 4.7% | 0% | | Increased AST | 50% | 6% | 56% | 11% | | Increased ALT | 40% | 6% | 62% | 16% | | Increased Creatinine | 38% | 4.1% | 23% | 0.7% | | Increased CPK | 37% | 2.8% | 52% | 1.4% |

References

Evidence for Alectinib Continuation Beyond Progression

Author: Smolecule Technical Support Team. Date: February 2026

Study Type & Citation Patient Population & Treatment Context Key Efficacy Findings Safety Findings

| Retrospective Cohort Study [1] [2] | - N=15

  • Oligoprogression or CNS-only progression after 1st/2nd-line alectinib.
  • Continued this compound + other necessary therapies (e.g., local therapy). | - mPFS: 8 months post-continuation [1] [2]
  • ORR: 46.7% during continuation phase [1] [2]
  • mOS: Not reached [1] [2] | Favorable safety profile; only one patient experienced Grade 2 elevated liver enzymes (AST/SGOT) [1] [2]. | | Phase 2 Trial (ALEK-B) [3] | - N=41
  • First-line this compound + bevacizumab.
  • Not a post-progression study, but shows efficacy of combination therapy. | - 12-month PFS rate: 97.1%
  • 36-month PFS rate: 64.2%
  • ORR: 100%
  • 36-month icPFS rate: 87.8% (intracranial efficacy) | Grade 3-4 AEs in 46.3% of patients; most common were proteinuria (22.0%) and hepatotoxicity (increased ALT: 17.1%, AST: 9.8%) [3]. |

The workflow for deciding on and implementing this compound continuation beyond progression generally follows the logic below:

Start Patient with ALK+ NSCLC on this compound Therapy Decision1 Disease Progression Assessed via RECIST v1.1 Start->Decision1 Decision2 Characterize Type of Progression Decision1->Decision2 Oligo Oligoprogression or CNS-Only Progression Decision2->Oligo Systemic Systemic Progression Decision2->Systemic Action1 Continue this compound + Add Local Therapy (e.g., Radiation) ± Add Systemic Therapy (e.g., Bevacizumab) Oligo->Action1 Action2 Switch to Next-Generation ALK TKI (e.g., Lorlatinib) Systemic->Action2 Outcome1 Continued Disease Control Action1->Outcome1

Experimental & Clinical Protocol Guidance

For researchers and clinicians designing studies or treatment protocols, here are the key methodologies derived from the cited evidence.

Patient Selection Criteria

The benefit of continuing this compound is primarily for a specific patient subgroup [1] [2]:

  • Confirmed Diagnosis: Histologically/cytologically confirmed stage IV ALK-positive NSCLC (via FISH, IHC, or NGS) [1] [2].
  • Progression Type:
    • Oligoprogression: Disease progression in a limited number of sites (typically 1-3), while other sites remain controlled [1] [2].
    • CNS Progression: Progression involving only the brain, with controlled extracranial disease [1] [2].
  • Prior Therapy: Patients must have been on this compound (first- or second-line) and demonstrated initial benefit before progressing [1] [2].

Note: Immediate switching to another TKI is typically recommended for systemic progression, which indicates broader treatment failure [1] [2].

Treatment Protocol & Dosing
  • This compound Continuation: The standard dose of This compound 600 mg orally twice daily is maintained [1] [3].
  • Combination Therapies:
    • Local Therapy: For oligoprogressive lesions, particularly stereotactic body radiation therapy (SBRT) or stereotactic radiosurgery (SRS) for brain metastases, is commonly combined with continued this compound [1] [2].
    • Systemic Therapy: As evidenced in the ALEK-B trial, combining this compound with bevacizumab (15 mg/kg IV every 3 weeks) is a viable option to enhance efficacy and overcome resistance, even in the first-line setting [3].
Assessment Methodologies
  • Efficacy Endpoints:
    • Primary: Progression-Free Survival (PFS) post-continuation (time from progression on initial this compound to next progression or death) [1] [2].
    • Secondary: Objective Response Rate (ORR), Overall Survival (OS), and Intracranial PFS (icPFS) [1] [3].
  • Radiological Assessment:
    • Imaging Modality: CT (chest/abdomen/pelvis) and MRI (brain) are standard [1].
    • Frequency: Scans are typically performed every 2-3 months to assess treatment response [1].
    • Response Criteria: Use RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) for standardized evaluation of tumor response [1].
  • Safety Monitoring:
    • Laboratory Tests: Monitor liver function tests (ALT, AST, bilirubin) every 2 weeks for the first 3 months, then monthly [4]. Also monitor creatine phosphokinase (CPK) levels [4].
    • Grading: Score Adverse Events (AEs) using CTCAE (Common Terminology Criteria for Adverse Events) v5.0 [1].

Troubleshooting & Management of Common Scenarios

  • Managing Liver Enzyme Elevations: This is a known adverse event. For Grade 3 or higher elevations, the protocol is to temporarily withhold this compound. Once the enzymes recover to Grade ≤1, treatment can be resumed at a reduced dose (e.g., from 600 mg to 450 mg BID). Permanent discontinuation is recommended for severe or life-threatening cases [4].
  • Lack of Response after Continuation: If a patient experiences further progression shortly after continuing this compound (e.g., within 3-4 months), this suggests that the tumor is no longer sensitive to this compound. The recommended action is to discontinue this compound and switch to a subsequent-line therapy, such as lorlatinib or chemotherapy [1] [2].
  • Risk Factors for CNS Progression: Be aware that certain baseline factors are associated with a higher risk of CNS progression while on this compound. These include receiving this compound as second-line therapy (after crizotinib), having non-EML4-ALK variant 3a/b fusions, and a PD-L1 TPS ≥50% [5]. Patients with these factors may require more vigilant CNS monitoring.

References

oligoprogression CNS progression alectinib management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management FAQs & Strategies

The following table summarizes the core management strategies for different progression scenarios.

Clinical Scenario Recommended Management Strategy Key Supporting Evidence
CNS Oligoprogression Continue alectinib + local therapy (SRS/SRT) [1] [2]. mPFS of 8 months after continuation; symptomatic improvement [2].
Systemic Oligoprogression Continue this compound + local ablative therapy to progressing sites [2]. Study shows benefit of continuation beyond progression [2].
Leptomeningeal (LM) Progression Consider this compound dose escalation (to 900 mg BID) + CNS-directed therapy [3]. Case reports: re-induction of clinical/radiographic response [4] [3].
Symptomatic CNS Progression This compound alone can be effective; defer local therapy if possible [1]. Retrospective study: significant improvement in CNS symptoms and reduced need for corticosteroids [1].

Molecular Biomarkers & Risk Factors

Understanding baseline factors associated with CNS progression risk can inform monitoring strategies and trial design.

Factor Association with CNS Progression Risk Notes
PD-L1 Expression PD-L1 TPS ≥50% associated with higher risk [5]. Identified via multivariate analysis; potential biomarker for intensified CNS surveillance [5].
ALK Fusion Variant Non-3a/b variants higher risk vs. EML4-ALK V3a/b [5]. Suggests breakpoint variants may influence CNS tropism; warrants further investigation [5].
Line of Therapy Higher likelihood in 2L-alectinib vs. 1L-alectinib [5]. 2L: 31.6% incidence; 1L: 23.7% incidence [5].

Experimental Protocols for Research

For researchers investigating mechanisms and novel strategies, here are key methodologies from the literature.

Protocol 1: Assessing this compound Continuation Beyond Progression

This retrospective clinical study protocol evaluates the efficacy of continuing this compound after oligo/CNS progression [2].

  • Patient Population: ALK-positive NSCLC with disease progression (oligoprogression or CNS-only) on 1L/2L this compound [2].
  • Intervention: Continue this compound at 600 mg BID with addition of local therapies (e.g., radiotherapy for CNS lesions, ablation for extracranial lesions) [2].
  • Key Assessments:
    • Imaging: CT/MRI performed every 2 months to assess tumor response per RECIST 1.1 [2].
    • Primary Endpoint: Median Progression-Free Survival (mPFS) from start of continuation therapy [2].
    • Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety/adverse events (AEs) [2].
Protocol 2: this compound Dose Escalation for CNS Sanctuary Sites

This protocol investigates overcoming inadequate CNS drug exposure through dose intensification, based on compassionate use cases [3].

  • Patient Population: ALK-positive patients with CNS/LM progression on standard-dose this compound (600 mg BID) [3].
  • Intervention: Escalate this compound dose to 900 mg BID [3].
  • Key Assessments:
    • Efficacy: Clinical neurological exams and serial MRI to assess radiographic response in CNS/LM lesions [3].
    • Pharmacokinetics (Optional): Measure this compound concentrations in plasma and cerebrospinal fluid (CSF) to correlate exposure with response [3].
    • Safety Monitoring: Close monitoring for AEs (e.g., bilirubin elevation, fatigue, myalgia) requiring dose reduction [3].

Mechanistic Insights & Workflows

The diagram below illustrates the clinical decision-making workflow and underlying biological concepts for managing this compound progression.

cluster_1 Assessment of Progression Pattern cluster_2 Underlying Mechanisms for CNS Progression Start Patient on this compound Experiences Disease Progression AssessType Assess Sites of Progression via CT/MRI and Neurological Evaluation Start->AssessType OligoCNS OligoCNS AssessType->OligoCNS Oligoprogression or CNS-only Systemic Systemic AssessType->Systemic Systemic Progression Decision1 Decision: Continue this compound + Local Therapy (e.g., SRS) OligoCNS->Decision1 Decision2 Decision: Switch to Next-Generation ALK TKI Systemic->Decision2 Outcome1 Outcome: Prolonged Disease Control (mPFS: 8 months [2]) Decision1->Outcome1 Outcome2 Outcome: Targets Resistant Clones Decision2->Outcome2 Mech1 Incomplete ALK Inhibition in CNS (Pharmacokinetic Failure) Mech2 Tumor Microenvironment (e.g., PD-L1 TPS ≥50% [5]) Mech3 Tumor Heterogeneity (Persisting TKI-sensitive clones [2]) Mech4 ALK Fusion Variant (Non-3a/b higher risk [5])

Clinical Workflow for this compound Progression Management

Key Takeaways for Protocol Design

  • Patient Stratification: When designing clinical trials, consider stratifying patients by baseline CNS involvement, PD-L1 status, and ALK fusion variants, as these factors significantly influence progression risk [5].
  • Endpoint Selection: For studies on continuation strategies, PFS is a relevant primary endpoint. Incorporating patient-reported outcomes (e.g., CNS symptom burden) and steroid use can provide valuable secondary evidence of clinical benefit [1] [2].
  • Safety Monitoring: While this compound has a manageable safety profile, prolonged exposure and dose escalation require vigilant monitoring for known AEs like elevated bilirubin, myalgia, and anemia [6] [7].

References

Validated HPLC Method for Alectinib and Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core parameters of a novel, chemometrically-optimized HPLC method for the simultaneous determination of Alectinib (ALEC) and its related impurity, 5-trifluoroacetate (IMP5) [1] [2] [3].

Parameter Specification
Analytes This compound & Impurity 5-trifluoroacetate [1]
Stationary Phase Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm) [1]
Mobile Phase Gradient of Acetonitrile and 15 mM Ammonium Acetate Buffer (pH 5.42) [1]
Detection (PDA) 269 nm [1]
Limit of Detection (LOD) ALEC: 0.1 µg/mL; IMP5: 0.3 µg/mL [1]
Limit of Quantification (LOQ) ALEC: 0.3 µg/mL; IMP5: 0.5 µg/mL [1]
Method Optimization Box-Behnken Experimental Design [1] [4]
Validation ICH Q2(R2) Guidelines [1]

Detailed Experimental Protocol

Here is the step-by-step methodology for setting up and running the analysis, compiled from the search results.

  • Instrument Preparation: Use an HPLC system equipped with a quaternary gradient pump, autosampler, and Photodiode Array (PDA) detector. Shimadzu Nexera series systems were used in the primary study [1].
  • Chromatographic Conditions:
    • Column: Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm) [1].
    • Mobile Phase A: 15 mM Ammonium Acetate Buffer, pH adjusted to 5.42 [1].
    • Mobile Phase B: Acetonitrile (HPLC-grade) [1].
    • Gradient Program: The specific gradient table is mentioned in the research article [1]. You will need to consult the full text for the exact timing and composition.
    • Flow Rate: 1.0 mL/min (as used in a similar method for dendrimer-complexed this compound) [5].
    • Detection Wavelength: 269 nm [1].
    • Injection Volume: 20 µL [5].
    • Column Temperature: Maintained at a constant temperature (optimal value determined via Box-Behnken design) [1].
  • Sample Preparation:
    • Standard Stock Solution: Weigh and dissolve this compound and impurity standards in an appropriate solvent like dimethyl sulfoxide (DMSO) or methanol to prepare stock solutions [1] [5].
    • Working Standards: Dilute stock solutions with the mobile phase or a compatible solvent to required concentrations.
    • Pharmaceutical Preparation (Alecensa Capsule): Extract the content of the capsules. A recovery study demonstrated high recoveries, indicating the method's accuracy for formulation analysis [1].
  • System Suitability: Before running analytical samples, perform a system suitability test using a standard solution to ensure parameters like theoretical plates, tailing factor, and repeatability meet pre-defined criteria.

Troubleshooting Guide & FAQs

The following table addresses common issues that researchers might encounter during method implementation or operation.

Problem Possible Causes Recommended Solutions

| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination

  • Incorrect mobile phase pH
  • Silanol interactions | - Flush and regenerate the column. Use a guard column.
  • Precisely adjust mobile phase buffer pH.
  • Consider using a column with a different stationary phase (e.g., C8 as used, or C18). | | Shift in Retention Time | - Mobile phase composition or pH fluctuation
  • Column temperature instability
  • Column aging | - Prepare mobile phase fresh and consistently. Use a high-purity buffer.
  • Ensure column oven is functioning correctly.
  • Monitor column performance; replace if necessary. | | Low Sensitivity or High Baseline Noise | - UV lamp nearing end of life
  • Mobile phase contamination
  • Detector settings | - Replace the UV or PDA lamp.
  • Use high-purity solvents, filter and degas mobile phase.
  • Optimize detector time constant and slit width. | | Inadequate Separation of Analytes | - Method not in robust operable region
  • Uncontrolled minor fluctuations in factors | - Revisit the Box-Behnken model to find a more robust set of conditions [1].
  • Use the Monte Carlo method to define the Method Operable Design Region (MODR) for controlling critical factors [1]. |

Method Robustness and Greenness Assessment

The developed method was rigorously evaluated beyond basic validation:

  • Measurement Uncertainty: A bottom-up approach was used to identify and quantify all significant sources of uncertainty affecting the chromatographic responses, providing a confidence interval for the results [1].
  • Greenness and Whiteness Profile: The method's environmental impact was assessed using multiple modern metrics (ComplexGAPI, AGREE, BAGI). Its overall sustainability and practicality were scored using the White Analytical Chemistry (WAC) tool, which balances greenness with analytical and practical criteria [1].

Workflow Visualization

The diagram below illustrates the key stages in the development and execution of this robust HPLC method.

Method Optimization\n(Box-Behnken Design) Method Optimization (Box-Behnken Design) Chromatographic Separation Chromatographic Separation Method Optimization\n(Box-Behnken Design)->Chromatographic Separation Data Acquisition\n(PDA Detector at 269 nm) Data Acquisition (PDA Detector at 269 nm) Chromatographic Separation->Data Acquisition\n(PDA Detector at 269 nm) Method Validation\n(ICH Q2(R2)) Method Validation (ICH Q2(R2)) Data Acquisition\n(PDA Detector at 269 nm)->Method Validation\n(ICH Q2(R2)) Uncertainty Evaluation\n(Bottom-Up Approach) Uncertainty Evaluation (Bottom-Up Approach) Method Validation\n(ICH Q2(R2))->Uncertainty Evaluation\n(Bottom-Up Approach) Greenness & Whiteness\nAssessment (e.g., WAC) Greenness & Whiteness Assessment (e.g., WAC) Uncertainty Evaluation\n(Bottom-Up Approach)->Greenness & Whiteness\nAssessment (e.g., WAC)

References

Troubleshooting Guide: Addressing Alectinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

When faced with alectinib refractory cases, follow this structured approach to diagnose the resistance mechanism and select an appropriate intervention.

1. Diagnose the Resistance Mechanism The first critical step is to determine whether resistance is ALK-dependent (on-target) or ALK-independent (off-target). The recommended workflow and methodologies for this are summarized in the diagram below.

G Start This compound Treatment Failure MechanisticQuestion Identify Resistance Mechanism Start->MechanisticQuestion ALKDependent ALK-Dependent Resistance MechanisticQuestion->ALKDependent ALKIndependent ALK-Independent Resistance MechanisticQuestion->ALKIndependent Method1 Method: NGS or RT-qPCR Target: ALK kinase domain mutations ALKDependent->Method1 Method2 Methods: NGS, IHC, FISH Targets: Bypass pathways (e.g., EGFR, MET), Histological transformation ALKIndependent->Method2 Finding1 Common Findings: G1202R, I1171N/S/T, V1180L Method1->Finding1 Detected Finding2 Common Findings: Bypass activation, EMT, SCLC transformation Method2->Finding2 Detected

2. Select a Therapeutic Strategy Based on Mechanism Once the resistance mechanism is identified, the next step is to choose a targeted strategy. The following table outlines the recommended approaches.

Resistance Mechanism Primary Strategy Alternative/Investigational Strategies

| ALK-Dependent (e.g., G1202R mutation) | Switch to Lorlatinib (3rd-gen ALK TKI) [1] [2]. | - Sequential 2nd-gen TKI (e.g., Brigatinib for I1171/V1180L mutations) [2].

  • Rechallenge with Crizotinib for specific compound mutations (L1198F+C1156Y) [2]. | | ALK-Independent (e.g., Bypass activation) | Combination therapy (e.g., ALK TKI + targeted agent against bypass pathway), ideally in a clinical trial [2]. | - Chemotherapy (platinum/pemetrexed) with or without continuation of ALK TKI [3] [2].
  • Local therapy (e.g., radiation) for oligoprogressive disease [3]. | | Histological Transformation | Re-biopsy to confirm transformation (e.g., to SCLC). Treat with platinum-etoposide regimen as for de novo SCLC [2]. | - Explore clinical trials for transformed phenotypes. |

Frequently Asked Questions (FAQs)

Q1: What is the clinical rationale for prioritizing lorlatinib after failure of a second-generation ALK TKI like this compound?

A: The primary ALK-dependent resistance mechanism to this compound is the G1202R solvent front mutation, found in approximately 29% of resistant cases [1] [2]. Among all approved ALK TKIs, lorlatinib is the most potent and often the only effective agent against the G1202R mutation [1] [2]. Clinical data shows that in patients who received a second-generation TKI first, the objective response rate (ORR) to lorlatinib was significantly higher in those with a detectable ALK resistance mutation (69%) compared to those without (27%), underscoring the importance of biomarker-driven sequencing [2].

Q2: In a research setting, what is the significance of a repeat biopsy upon progression?

A: A repeat biopsy is a critical research tool. Its significance includes:

  • Mechanistic Insight: It is the gold standard for distinguishing between ALK-dependent and ALK-independent resistance, directly informing the design of next-generation inhibitors and combination therapies [2].
  • Understanding Tumor Evolution: Sequential biopsies can reveal the stepwise acquisition of compound ALK mutations (e.g., two or more mutations within the same ALK allele), which are associated with high-level resistance to later-line therapies, including lorlatinib [1] [2].
  • Identifying Novel Targets: It can uncover rare or novel resistance drivers, such as amplifications in other oncogenes (e.g., MET), which can be targeted preclinically with combination strategies [2].

Q3: Are there any novel agents or strategies on the horizon for tackling this compound resistance?

A: Research is actively exploring several fronts:

  • Next-Generation ALK TKIs: New ALK inhibitors with different molecular structures are being developed to overcome resistance mutations, including those that are refractory to lorlatinib.
  • Compound-Specific Inhibitors: Some research is focusing on designing drugs that specifically target common compound mutations.
  • Therapeutic Alternation: Preclinical models are investigating whether alternating different ALK TKIs can prevent or delay the emergence of resistant clones by applying divergent evolutionary pressures.
  • ADC Combinations: The efficacy of combining ALK TKIs with Antibody-Drug Conjugates (ADCs) targeting other surface antigens is an area of active investigation.

Experimental Protocols for Key Analyses

Protocol 1: Using NGS to Detect ALK Resistance Mutations

  • Objective: To identify single and compound resistance mutations in the ALK kinase domain from tumor tissue or liquid biopsy samples.
  • Methodology:
    • Sample Type: Use DNA or RNA from a formalin-fixed paraffin-embedded (FFPE) tumor tissue sample. Cell-free DNA (cfDNA) from plasma can be used as a complementary or alternative source [4].
    • Technology: Employ hybrid capture-based or amplicon-based NGS panels. RNA-based NGS is recommended when possible, as it can improve the detection rate of fusion genes and their resulting mutations [4].
    • Analysis: Align sequences to the human reference genome. Variant calling should focus on the ALK kinase domain, with special attention to known resistance hotspots like G1202, I1171, L1196, and F1174 [1] [5]. The analysis should also check for co-occurring mutations in genes like TP53, which can influence disease aggressiveness and treatment response [5].

Protocol 2: Investigating ALK-Independent Resistance via IHC and FISH

  • Objective: To confirm and characterize bypass pathway activation or histological transformation.
  • Methodology:
    • For Bypass Signaling: Use IHC to assess the phosphorylation/activation status of key proteins in potential bypass pathways (e.g., pEGFR, pMET). FISH can be used to detect gene amplifications (e.g., MET amplification) [2].
    • For Histological Transformation: Perform IHC on re-biopsy samples using markers specific for small cell lung cancer (SCLC) transformation, such as CD56, Synaptophysin, and INSM1 [2]. This should be accompanied by a re-evaluation of histology using H&E staining.

References

Clinical Evidence for Alectinib-Based Strategies Post-Progression

Author: Smolecule Technical Support Team. Date: February 2026

Strategy / Study Study Design & Population Key Efficacy Findings Safety Findings
Alectinib Continuation + Local Therapy [1] [2] Retrospective cohort (N=15); ALK+ NSCLC with oligoprogression or CNS progression after 1st/2nd-line this compound [1] [2]. mPFS: 8 months (95% CI: 4-NA); ORR: 46.7%; mOS: Not reached [1] [2]. Favorable safety profile; one patient experienced Grade 2 elevated AST/SGOT [1].
This compound + Bevacizumab (First-line) [3] Phase 2 trial (ALEK-B) (N=41); untreated advanced ALK+ NSCLC [3]. 12-month PFS: 97.1%; 36-month PFS: 64.2%; ORR: 100%; 36-month icPFS: 87.8% [3]. Grade 3-4 AEs: 46.3% of patients (most common: proteinuria, hepatotoxicity); no fatal events [3].

Experimental & Mechanistic Insights

Model / System Key Finding Experimental Detail Implication for Combination
Preclinical In Vivo Models [4] Adaptive immunity is critical for durable this compound responses. Tumors regressed in immunocompetent mice but progressed in immunodeficient mice [4]. Orthotopic lung cancer models in C57BL/6 (immunocompetent) vs. nu/nu (immunodeficient) mice [4]. Suggests potential for combining this compound with immunotherapies to enhance long-term efficacy.
Signaling Pathway Research [5] Inhibiting TOPK (a downstream target of ALK) enhances sensitivity to this compound. Combination suppressed growth and promoted apoptosis [5]. In vitro and in vivo models using ALK+ NSCLC cell lines (H2228); combination of this compound and TOPK inhibitor HI-032 [5]. TOPK is a potential co-target to overcome resistance; HI-032 is a preclinical tool compound.

Experimental Protocol: Evaluating this compound Combinations In Vivo

The following workflow outlines a standard protocol for assessing the efficacy of this compound combination therapy in mouse models, based on methodologies used in the search results [4] [5].

cluster_1 Key Experimental Details Start Start In Vivo Efficacy Study CellPrep Cell Line Preparation (ALK-positive NSCLC cells) Start->CellPrep ModelEstablish Establish Orthotopic/Subcutaneous Tumor Model CellPrep->ModelEstablish Grouping Randomize into Treatment Groups ModelEstablish->Grouping Detail1 Cell Lines: H2228, EA1, EA2, EA3 Treatment Administer Treatments Grouping->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Detail2 Dosing: this compound (20 mg/kg oral gavage, daily) Detail3 Metrics: Tumor volume by μCT, survival, apoptosis assays

Key Methodological Notes:

  • Cell Lines: Common ALK-positive NSCLC models include H2228 (human) and syngeneic murine lines like EA1, EA2, and EA3 [4] [5].
  • Dosing: this compound is typically administered via daily oral gavage at 20 mg/kg in preclinical studies [4].
  • Treatment Groups: A standard study should include control, this compound monotherapy, combination drug, and potentially combination drug monotherapy arms.
  • Endpoint Analysis: Beyond tumor volume, analysis can include immunohistochemistry for immune cell infiltration (CD8+ T cells, neutrophils) [4] and apoptosis markers (e.g., cleaved PARP) [5].

Key Takeaways for Your Technical Support Center

  • Consider Progression Type: For patients with oligoprogression or CNS-only progression, evidence supports continuing this compound alongside local therapy (e.g., radiation) as a viable strategy [1] [2].
  • Explore Anti-Angiogenic Combinations: The combination of this compound with bevacizumab shows high efficacy in the first-line setting, with a manageable safety profile dominated by proteinuria and hepatotoxicity [3].
  • Investigate Novel Targets: Preclinical evidence highlights TOPK inhibition as a promising mechanism to overcome resistance and enhance this compound's efficacy [5].
  • Account for the Immune System: Durable responses to this compound appear to rely on an intact adaptive immune system, suggesting the tumor immune microenvironment is a key factor in treatment outcome [4].

References

Summary of Reported HPLC Methods for Alectinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from several validated methods for your reference and comparison.

Analysis Goal Technique Column Mobile Phase (Gradient/Isocratic) Detection Linearity Range Key Application
Assay & Impurity [1] HPLC-PDA Ascentis Express C8 (10 cm × 4.6 mm, 2.7 µm) Acetonitrile / Ammonium acetate buffer (Gradient) PDA: 269 nm Not Specified Pharmaceutical dosage form (Capsules)
Metabolic Stability [2] LC-MS/MS Not Specified 55% Acetonitrile (Isocratic) at 0.5 mL/min MS/MS 1 - 3000 ng/mL Human liver microsomes (HLMs)
Bioanalysis [3] HPLC-FLD Not Specified Optimized via AQbD (Isocratic) FLD: Ex/Em ~365/450 nm 5 - 1000 ng/mL Rat plasma
Bulk & Urine Analysis [4] HPLC-FLD Eclipse plus C18 (250 mm × 4.6 mm, 5 µm) Methanol:Potassium dihydrogen phosphate pH 7 (80:20, v/v) at 2 mL/min (Isocratic) FLD: Ex/Em 365/450 nm 5 - 1000 ng/mL (in bulk) Bulk powder & urine samples

Potential Experimental Issues and Solutions

While explicit FAQs were not found, the method details suggest common challenges and their established solutions.

  • Problem: Poor Peak Shape or Retention

    • Solution: The methods consistently use reversed-phase chromatography with a C8 or C18 column [1] [4]. A mobile phase consisting of acetonitrile and a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) at a neutral pH (7) is commonly employed to achieve good retention and peak shape [1] [4].
  • Problem: Need for High Sensitivity in Biological Samples

    • Solution: For bioanalysis (plasma, urine), using Fluorescence Detection (FLD) is a highly sensitive and accessible alternative to MS. The methods above report a Lower Limit of Quantification (LLOQ) as low as 5 ng/mL by leveraging alectinib's native fluorescence with excitation at 365 nm and emission at 450 nm [4] [3].
  • Problem: Inefficient or Irreproducible Method Development

    • Solution: Multiple studies applied Analytical Quality by Design (AQbD) and Design of Experiments (DoE) for robust development. For example, the Box-Behnken Design was used to optimize critical parameters like organic phase ratio, buffer concentration, and flow rate, ensuring the method remains effective even with small, intentional variations [1] [3].

Detailed Experimental Protocol: HPLC-FLD for Bulk and Urine Analysis

Here is a detailed methodology based on a published study for the quantification of this compound in bulk powder and urine samples [4].

1. Instrumentation and Conditions: - HPLC System: Waters Alliance system with a binary pump and autosampler. - Detector: Fluorescence Detector (FLD). Excitation Wavelength: 365 nm; Emission Wavelength: 450 nm. - Column: Reverse-phase Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). - Mobile Phase: Methanol and 20 mM potassium dihydrogen phosphate buffer, pH 7.0 (80:20, v/v). - Flow Rate: 2.0 mL/min. - Injection Volume: 10 µL. - Run Time: Not specified, but the isocratic elution suggests a relatively short runtime.

2. Preparation of Solutions: - Stock Solution (0.5 mg/mL): Dissolve 12.5 mg of this compound standard in 25 mL of dimethyl sulfoxide (DMSO). This solution is stable for at least two months when refrigerated. - Working Standard Solutions: Prepare serial dilutions of the stock solution in acetonitrile to construct a calibration curve in the range of 5–1000 ng/mL.

3. Sample Preparation (Urine): - Spiking: Add 20 µL of the appropriate this compound working standard to 1 mL of control human urine. - Alkalinization: Add 1 mL of NaOH 100 mM/glycine buffer (pH 11) and vortex briefly. - Liquid-Liquid Extraction: Add 5 mL of diethyl ether, vortex, and centrifuge for 15 minutes at 10,000 rpm. - Evaporation and Reconstitution: Transfer the upper organic layer to a glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with an appropriate volume of acetonitrile for HPLC analysis.

4. Validation: The referenced method was validated per ICH guidelines, demonstrating satisfactory linearity, accuracy, precision, and recovery [4].

Workflow for Method Development and Troubleshooting

The following diagram illustrates a systematic approach to HPLC method development and troubleshooting, incorporating principles from the research:

Start Start Method Development Column 1. Column Selection • Reversed-phase C8 or C18 Start->Column MobilePhase 2. Mobile Phase Scouting • Acetonitrile/Buffer (e.g., ammonium acetate) • Start with neutral pH (~7.0) Column->MobilePhase Detect 3. Detection Method • UV/PDA: ~269 nm for purity • FLD: Ex/Em 365/450 nm for sensitivity MobilePhase->Detect Problem Problem: Method Fails (e.g., poor separation, low sensitivity) Detect->Problem Greenness Assess Greenness • Use AGREE, GAPI tools • Reduce organic solvent waste Detect->Greenness Parallel Consideration Troubleshoot Troubleshooting & Optimization Problem->Troubleshoot Optimize Systematic Optimization • Use AQbD/DoE (e.g., Box-Behnken Design) • Vary: Organic %, Buffer, Flow Rate Troubleshoot->Optimize Sensitivity Sensitivity Issue? • Switch to FLD detection • Improve sample prep (LLE, SPE) Troubleshoot->Sensitivity Final Final Validated Method Optimize->Final Sensitivity->Final Greenness->Final

References

measurement uncertainty HPLC analysis alectinib

Author: Smolecule Technical Support Team. Date: February 2026

Alectinib HPLC Method Validation Data

The table below summarizes key validation parameters from a 2025 study for the simultaneous determination of this compound and its impurity, 5-trifluoroacetate [1].

Validation Parameter This compound Impurity (5-trifluoroacetate)
Analytical Technique \multicolumn{2}{c }{HPLC with PDA detection (269 nm)}
Column \multicolumn{2}{c }{Ascentis Express 90 Å C8 (10 cm × 4.6 mm, 2.7 µm)}
Mobile Phase \multicolumn{2}{c }{Gradient of Acetonitrile and Ammonium Acetate Buffer}
Limit of Detection (LOD) 0.1 µg/mL 0.3 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL 0.5 µg/mL
Validation Guideline \multicolumn{2}{c }{ICH Q2(R2)}
Application \multicolumn{2}{c }{Assay in Alecensa capsules (150 mg this compound/capsule)}
Method Optimization \multicolumn{2}{c }{Box-Behnken Design + Desirability Function}
Measurement Uncertainty \multicolumn{2}{c }{Estimated via bottom-up approach}

This method was optimized using a Box-Behnken design and the Monte Carlo method to define the operable design region, ensuring robustness [1]. The same experimental design was also successfully used in another study to optimize an LC method for this compound [2].

HPLC Troubleshooting Guide

Common HPLC issues can affect method performance. The following workflow outlines a systematic approach to diagnose and resolve frequent problems, with specific considerations for this compound analysis highlighted.

Start Start: Identify HPLC Symptom Retention Time Drift Retention Time Drift Start->Retention Time Drift Baseline Noise Baseline Noise Start->Baseline Noise Broad Peaks Broad Peaks Start->Broad Peaks Peak Tailing Peak Tailing Start->Peak Tailing Pressure Fluctuations Pressure Fluctuations Start->Pressure Fluctuations Check 1: Mobile Phase\n(prepare fresh, degas) Check 1: Mobile Phase (prepare fresh, degas) Retention Time Drift->Check 1: Mobile Phase\n(prepare fresh, degas) Check 2: Column Oven\ntemperature control Check 2: Column Oven temperature control Retention Time Drift->Check 2: Column Oven\ntemperature control Check 3: Pump flow rate Check 3: Pump flow rate Retention Time Drift->Check 3: Pump flow rate Check A: System for leaks Check A: System for leaks Baseline Noise->Check A: System for leaks Check B: Mobile phase purity\nand preparation Check B: Mobile phase purity and preparation Baseline Noise->Check B: Mobile phase purity\nand preparation Check C: Detector lamp energy\nor for air bubbles Check C: Detector lamp energy or for air bubbles Baseline Noise->Check C: Detector lamp energy\nor for air bubbles Cause 1: Low column\ntemperature Cause 1: Low column temperature Broad Peaks->Cause 1: Low column\ntemperature Cause 2: Low flow rate Cause 2: Low flow rate Broad Peaks->Cause 2: Low flow rate Cause 3: Column contamination\nor overloading Cause 3: Column contamination or overloading Broad Peaks->Cause 3: Column contamination\nor overloading Cause X: Active sites\non column Cause X: Active sites on column Peak Tailing->Cause X: Active sites\non column Cause Y: Incorrect\nmobile phase pH Cause Y: Incorrect mobile phase pH Peak Tailing->Cause Y: Incorrect\nmobile phase pH Source 1: Air in system\n(degas, purge pump) Source 1: Air in system (degas, purge pump) Pressure Fluctuations->Source 1: Air in system\n(degas, purge pump) Source 2: Blocked in-line\nfilter or column Source 2: Blocked in-line filter or column Pressure Fluctuations->Source 2: Blocked in-line\nfilter or column Cause 3 Cause 3 Action: Flush column or\nreplace guard column Action: Flush column or replace guard column Cause 3->Action: Flush column or\nreplace guard column Cause X Cause X Action X: Change column\nor modify mobile phase Action X: Change column or modify mobile phase Cause X->Action X: Change column\nor modify mobile phase Source 2 Source 2 Action: Reverse flush column\nor replace parts Action: Reverse flush column or replace parts Source 2->Action: Reverse flush column\nor replace parts

For this compound methods, pay special attention to the mobile phase composition and column temperature, as these were identified as Critical Method Parameters (CMPs) during robustness testing [3].

Frequently Asked Questions (FAQs)

How are LOD and LOQ calculated for an HPLC method?

According to ICH guidelines, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve [4] [5].

  • LOD = 3.3 × σ / S
  • LOQ = 10 × σ / S Where σ is the standard deviation of the response (e.g., standard error from regression) and S is the slope of the calibration curve [4]. These values should be considered estimates and must be confirmed experimentally by analyzing samples at the calculated concentrations [4].
How can I ensure the accuracy and precision of my HPLC method for this compound?
  • Strategic Sample Preparation: Use standardized dilution, extraction, and filtration procedures. For biological matrices like plasma, protein precipitation is often essential [6] [3].
  • Internal Standard: Use a chemically similar internal standard (e.g., ponatinib was used in a fluorescence method for this compound in rat plasma [3]) to compensate for variations in injection volume and sample preparation [6].
  • System Suitability Testing (SST): Perform SST before each analytical run. Key parameters include resolution (typically >2.0), tailing factor (0.8-2.0), theoretical plates, and retention time repeatability (RSD <1%) [6].
  • Full Method Validation: Validate the method according to ICH guidelines, demonstrating accuracy, precision, specificity, linearity, and robustness [1] [7].
What is Analytical Quality by Design (AQbD) and how is it applied to this compound methods?

AQbD is a systematic, risk-based approach to analytical method development that builds quality and robustness into the method from the start [3]. The process for an this compound HPLC method can be visualized as follows:

Step1 1. Define Analytical Target Profile (ATP) Step2 2. Identify Critical Method Parameters (CMPs) e.g., Organic phase ratio, Buffer concentration, Flow rate Step1->Step2 Step3 3. Risk Assessment (e.g., FMEA) Calculate Risk Priority Number (RPN) Step2->Step3 Step4 4. Screening & Optimization (e.g., Taguchi Design, Box-Behnken Design) Step3->Step4 Step5 5. Define Method Operable Design Region Step4->Step5 Step6 6. Method Validation & Control Strategy Step5->Step6 Step6->Step1 Lifecycle Management

This approach was successfully used to develop a robust HPLC method with fluorescence detection (HPLC-FLD) for quantifying this compound in rat plasma, identifying organic phase ratio, buffer concentration, and flow rate as CMPs [3].

A Final Technical Tip

For this compound analysis, consider the greenness and whiteness of your method. The 2025 study also evaluated its environmental impact using tools like the Complex Green Analytical Procedure Index and White Analytical Chemistry tool, which can be an important factor in modern method development [1].

References

Clinical Efficacy and Safety Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The phase III ALEX trial provides the most direct and robust comparison of alectinib versus crizotinib. The table below summarizes key efficacy and safety outcomes from the trial's final analyses [1] [2] [3].

Parameter This compound (n=152) Crizotinib (n=151) Hazard Ratio (HR) / Notes
Median PFS (months) 34.8 [2] 10.9 [2] HR: 0.41 (95% CI: 0.29-0.53) [4]
Median OS (months) 81.1 [1] [3] 54.2 [1] [3] HR: 0.78 (95% CI: 0.56-1.08) [1] [5]
Median DoR (months) 42.3 [1] [2] 11.1 [1] [2] HR: 0.41 (95% CI: 0.30-0.56) [1] [2]
CNS Efficacy (in pts with baseline CNS mets)
- Median OS (with prior radiation) 92.0 months [1] 39.5 months [1] HR: 0.62 [5]
- Median OS (no prior radiation) 46.9 months [1] 23.7 months [1] HR: 0.73 [5]
12-month Cumulative CNS Progression 16% (95% CI: 9-24%) [4] Not Reported -
Common Grade ≥3 AEs ( >2%) Blood CPK increased (5.6%), ALT increased (2.5%), AST increased (2.4%), Anemia (1.8%) [4] ALT increased (16.6%), AST increased (10.6%) [5] -
Treatment Discontinuation due to AEs 17.8% [1] [2] 14.6% [1] [2] -

A meta-analysis of 10 studies confirmed this compound's significant PFS benefit (pooled HR=0.41) and better control of CNS progression, with a 12-month cumulative incidence of CNS progression of 16% [4]. Although the final OS difference was not statistically significant, the median OS exceeding 6.5 years with this compound is considered a clinically meaningful achievement in stage IV NSCLC [1] [5].

Experimental Protocols and Trial Designs

The data supporting this comparison primarily come from the ALEX study, a pivotal phase III clinical trial. Key methodological details are outlined below [1] [2] [3].

  • Trial Design: Global, randomized, open-label, phase III trial.
  • Patient Population: 303 treatment-naive patients aged ≥18 years with advanced (Stage III/IV) ALK-positive NSCLC.
  • Randomization & Dosing: Patients were randomized 1:1 to receive either This compound 600 mg orally twice daily or crizotinib 250 mg orally twice daily.
  • Stratification Factors: Included ECOG performance status (0-1 vs. 2), race (Asian vs. non-Asian), and baseline CNS metastases (yes vs. no).
  • Treatment Duration: Continued until disease progression, unacceptable toxicity, withdrawal, or death. Crossover between treatment arms before disease progression was not permitted.
  • Key Endpoints:
    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
    • Key Secondary Endpoints: Overall Survival (OS), Duration of Response (DoR), CNS efficacy, and safety.
  • Assessment Methods:
    • Tumor Response: Assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
    • CNS Imaging: Brain scans were performed regularly to monitor for CNS progression.

The following diagram illustrates the workflow of the ALEX trial:

G Start Patient Population: 303 treatment-naive adults with advanced ALK+ NSCLC Randomize 1:1 Randomization (Stratified by ECOG, race, baseline CNS mets) Start->Randomize ArmA This compound Arm (n=152) 600 mg BID Randomize->ArmA ArmC Crizotinib Arm (n=151) 250 mg BID Randomize->ArmC Endpoint Key Assessments ArmA->Endpoint ArmC->Endpoint PFS Primary Endpoint: Investigator-assessed PFS Endpoint->PFS Second Secondary Endpoints: OS, DoR, CNS Progression, Safety Endpoint->Second Assess Tumor & CNS Imaging Every 8 weeks (RECIST 1.1) Endpoint->Assess

Mechanisms of Efficacy and Sequential Therapy Considerations

The superior efficacy of this compound, particularly in the CNS, is rooted in its pharmacological properties and has implications for treatment sequencing.

  • Mechanistic Basis for CNS Efficacy: this compound was specifically designed to be more potent and selective than crizotinib. A key differentiator is its ability to effectively penetrate the blood-brain barrier, which crizotinib does poorly [4]. This property allows this compound to exert robust activity against established brain metastases and provides effective prophylaxis against the development of new CNS lesions.

  • Sequential Therapy vs. Upfront this compound: Real-world evidence explores the strategy of using crizotinib followed by this compound upon progression ("C+A sequence") compared to upfront this compound. One study found that while the two approaches showed similar real-world PFS and OS, the "C+A" sequence was associated with a significantly higher risk of CNS progression compared to starting with this compound [6] [7]. This supports the use of a potent, CNS-active TKI like this compound in the first-line setting to achieve optimal intracranial disease control.

The following diagram contrasts the two treatment strategies and their key outcomes:

G Start Advanced ALK+ NSCLC Strategy1 First-line this compound (Upfront this compound) Start->Strategy1 Strategy2 First-line Crizotinib (C+A Sequential Approach) Start->Strategy2 Outcome1 Outcome per ALEX trial & RWD Strategy1->Outcome1 Outcome2 Outcome per Real-World Data (RWD) Strategy2->Outcome2 P1 • Superior PFS vs. crizotinib • Superior CNS control • Lower risk of CNS progression vs. sequential approach Outcome1->P1 P2 • Similar OS to upfront this compound (RWD) • Higher risk of CNS progression vs. upfront this compound Outcome2->P2

Conclusion for Clinical Development

The data from the ALEX trial and supporting meta-analyses solidly establish this compound as a superior first-line treatment compared to crizotinib for advanced ALK-positive NSCLC. Its key advantages are significantly prolonged PFS, a nearly fourfold longer duration of response, and exceptional efficacy in preventing and treating CNS metastases, a critical clinical challenge in this patient population. The design of future clinical trials for next-generation ALK inhibitors should use this compound as the standard-of-care comparator.

References

alectinib comparative safety profile other ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Alectinib Safety Profile Overview

The safety profile of this compound is well-established through the phase III ALEX trial and confirmed by long-term follow-up data. The table below summarizes its key safety characteristics and common adverse drug reactions (ADRs).

Table 1: this compound Safety Profile from the ALEX Trial (Primary Analysis) [1]

| Adverse Reaction | ALECENSA (n=152) | Crizotinib (n=151) | | :--- | :--- | :--- | | | All Grades | Grades 3-4 | All Grades | Grades 3-4 | | Constipation | 34% | 0% | 33% | 0% | | Fatigue/Asthenia | 26% | 1.3% | 23% | 0.7% | | Myalgia/Musculoskeletal Pain | 23% | 1.3% | 4% | 0% | | Edema | 22% | 0.7% | 34% | 0.7% | | Rash | 15% | 0.7% | 13% | 0% | | Nausea | 14% | 0.7% | 48% | 3.3% | | Renal Impairment | 12% | 3.9%* | 0% | 0% | | Diarrhea | 12% | 0% | 45% | 2% | | Bradycardia | 11% | 0% | 15% | 0% | *Includes 2 Grade 5 events. [1]

Key Safety Characteristics:

  • Long-Term Tolerability: The final ALEX trial analysis, with a median treatment duration of 28.1 months for this compound, confirmed that its long-term safety remained consistent with earlier reports, with no new or unexpected safety concerns identified [2] [3].
  • Dose Modifications: In the ALEX trial, 41% of patients experienced Grade 3 or higher adverse reactions. Dose reductions due to ADRs occurred in 16% of patients, while 11% permanently discontinued treatment [1].
  • Laboratory Abnormalities: Common lab abnormalities (all grades) included anemia (62%), hyperbilirubinemia (54%), increased AST (50%), increased alkaline phosphatase (50%), and increased ALT (40%). These often occurred early in treatment [1].
  • Serious Warnings: this compound carries warnings for hepatotoxicity (monitor LFTs every 2 weeks for first 3 months), interstitial lung disease (ILD)/pneumonitis (incidence 1.3%), and renal impairment (incidence 12%, with Grade ≥3 at 1.7%) [1].

Comparative Safety with Other ALK Inhibitors

Different ALK inhibitors are associated with characteristic safety profiles. The table below provides a high-level comparison based on clinical data.

Table 2: Comparative Safety Profiles of ALK Inhibitors

ALK Inhibitor Characteristic Common AEs Serious/Specific Safety Concerns Key Monitoring Parameters
This compound Constipation, fatigue, myalgia, anemia, hyperbilirubinemia [1]. Hepatotoxicity, renal impairment, ILD/pneumonitis [1]. LFTs, renal function, bilirubin, CPK [1].
Brigatinib Diarrhea, fatigue, nausea, rash, cough, headache, hypertension [4] [5]. Early-onset pulmonary toxicity (ILD/pneumonitis), hypertension, bradycardia, pancreatitis [4] [5]. Respiratory symptoms, blood pressure, heart rate, amylase/lipase, LFTs [5].
Lorlatinib Hyperlipidemia (elevated cholesterol/triglycerides), edema, weight gain, peripheral neuropathy, cognitive effects [6] [7] [8]. Central nervous system effects (mood, speech, cognitive changes), hyperlipidemia [6]. Lipid panel, neurological/psychiatric symptoms [6].
Crizotinib Nausea, diarrhea, vomiting, edema, visual disturbances, elevated transaminases [2] [1]. ILD/pneumonitis, hepatotoxicity, QT prolongation [1]. LFTs, cardiac rhythm, visual exams [1].

Key Differentiating Insights:

  • This compound vs. Brigatinib: this compound is not associated with the early-onset pulmonary toxicity that necessitates the specific 7-day dose escalation protocol used for brigatinib [5]. Furthermore, a 2025 preclinical study suggests a unique mechanism for brigatinib's immune-related adverse events, showing it can directly activate inflammasomes (inducing IL-1β production and caspase-1 activation), a property not observed with this compound, crizotinib, or ceritinib [9].
  • This compound vs. Lorlatinib: The safety profiles are markedly different. Lorlatinib is strongly associated with hyperlipidemia, which was the most common adverse event in real-world studies (requiring management with lipid-lowering drugs) [6] [8]. Lorlatinib also has a unique profile of neurocognitive effects. This compound does not share these characteristic AEs [2] [1].
  • This compound vs. Crizotinib: this compound demonstrates a favorable gastrointestinal tolerability profile, with significantly lower rates of nausea (14% vs. 48%) and diarrhea (12% vs. 45%) compared to crizotinib [1]. It also causes less edema [1].

Experimental Methodology for Safety Assessment

For professionals, understanding the underlying experimental designs is critical for interpreting safety data. Below is a generalized workflow for safety data collection in oncology clinical trials, which can be adapted for specific protocols.

Start Patient Enrollment & Randomization Intervention Intervention (Drug Administration) Start->Intervention DataCollection Safety Data Collection Intervention->DataCollection Lab Laboratory Tests (Chemistry, Hematology) DataCollection->Lab Vital Vital Signs & Physical Exams DataCollection->Vital ECG ECG / Imaging DataCollection->ECG PatientReport Patient-Reported Outcomes DataCollection->PatientReport Grading AE Grading & Causality Assessment Analysis Statistical Analysis of Safety Data Grading->Analysis Lab->Grading Vital->Grading ECG->Grading PatientReport->Grading

Key Methodological Components:

  • Study Design: The foundational safety data for this compound versus crizotinib comes from the ALEX trial, a global, randomized, phase 3, open-label study [2] [3]. Real-world evidence studies are retrospective analyses of patient records from multiple medical centers [6] [8].
  • Safety Data Collection:
    • Systematic Assessment: Adverse events are collected continuously from the first dose until a specified period after the last dose. This includes regular laboratory tests (e.g., LFTs, renal function, CPK), vital signs (e.g., blood pressure, heart rate), physical examinations, and specialized tests like ECGs [1] [5].
    • Patient-Reported Outcomes: Symptoms are also captured directly from patients, providing crucial data on quality of life and tolerability.
  • Grading and Causality:
    • Standardized Grading: All AEs are graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [6] [1]. For example, Hyperbilirubinemia Grade 3 is defined as a bilirubin level >3.0 to 10.0 x upper limit of normal (ULN) [1].
    • Causality Assessment: Investigators determine the relationship of each AE to the study drug (e.g., related or unrelated).

Conclusion for Drug Development

References

real-world effectiveness alectinib first-line therapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary: First-Line Alectinib

Endpoint ALEX Trial (Final OS Analysis [1] [2]) Real-World Chinese Cohort (2022 Study [3])
Median PFS 34.8 months (vs. Crizotinib 10.9 months) [4] 2-year PFS rate: 81.1% (Median PFS not reached)
Median OS 81.1 months (vs. Crizotinib 54.2 months) [2] Data not mature (Study reported 2-year TTF rate of 81.0%)
ORR (Overall) 82.9% [4] 88.5%
ORR (CNS) Not explicitly stated 92.9% (in patients with measurable CNS metastases)
Median DoR 42.3 months (vs. Crizotinib 11.1 months) [2] Not reported

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CNS: Central Nervous System; DoR: Duration of Response; TTF: Time-to-Treatment-Failure.


Detailed Efficacy and Protocol Context

The data in the table is derived from specific study protocols and patient populations. Here is a deeper look into the methodologies and key findings.

Pivotal Clinical Trial: The ALEX Study

The ALEX study (NCT02075840) was a global, randomized, open-label, Phase 3 trial that serves as the cornerstone for this compound's first-line approval [4] [5].

  • Experimental Protocol: Treatment-naive patients with advanced ALK-positive NSCLC were randomized 1:1 to receive either This compound 600 mg twice daily or Crizotinib 250 mg twice daily until disease progression, unacceptable toxicity, or withdrawal [2]. Tumor assessments, including CNS imaging, were performed every 8 weeks per RECIST 1.1 criteria [4].
  • Key Findings:
    • Superior Systemic Efficacy: With a median treatment duration of 28.1 months for this compound versus 10.8 months for Crizotinib, the trial demonstrated a profound improvement in PFS and OS, as shown in the table above [1] [2].
    • Robust CNS Protection: this compound significantly delayed CNS progression. In patients with baseline CNS metastases, the median PFS was 27.7 months for this compound versus 7.4 months for Crizotinib [4]. The final OS analysis showed a particularly strong benefit for patients with CNS metastases who had received prior radiation (median OS: 92.0 months vs. 39.5 months) [1] [2].
    • Tolerability: Despite longer treatment exposure, the incidence of grade 3-5 adverse events was similar between arms (this compound 57.9% vs. Crizotinib 57.6%). The most common AEs leading to dose reduction with this compound were increased blood bilirubin, and it had a lower rate of gastrointestinal side effects compared to Crizotinib [1] [6].
Validation from Real-World Evidence

Real-world studies complement clinical trial data by reflecting effectiveness in broader, more diverse patient populations.

  • 2022 Chinese Multicenter Study [3]:
    • Protocol: This study enrolled 110 Chinese patients with advanced ALK-positive NSCLC receiving first-line this compound. Unlike the strict criteria of the ALEX trial, it included patients with symptomatic or active CNS metastases and poorer performance status (26.4% had ECOG ≥2) [3].
    • Key Findings: The high ORR and CNS-ORR in this real-world setting confirm this compound's potent efficacy in clinical practice. The study also identified that patients with shorter EML4-ALK fusion variants, metastases in ≥3 organs, and less tumor shrinkage had poorer outcomes, suggesting areas for more aggressive management [3].
Comparison with Sequential Therapy Approach

A key clinical question is whether starting with Crizotinib and switching to this compound upon progression ("sequential therapy") is as effective as using this compound first-line.

  • 2024 Real-World Comparison [7]: A retrospective study of 311 patients compared first-line this compound with sequential Crizotinib followed by this compound.
    • Findings: The study found that first-line this compound was associated with a lower risk of CNS progression than the sequential approach. However, after statistical balancing of patient characteristics, the two strategies showed similar Real-World PFS and Overall Survival [7].
    • Implication: This suggests that while upfront this compound provides better initial control of brain metastases, the sequential approach remains a viable strategy, potentially due to the overall potency of available ALK inhibitors post-progression.

Mechanism of Action and CNS Efficacy

This compound's superior performance, especially in the CNS, is rooted in its pharmacological properties. The following diagram illustrates its key mechanistic advantages over first-generation inhibitors like Crizotinib.

G ALK_Fusion ALK Fusion Oncogene Constitutive_Signaling Constitutive ALK Tyrosine Kinase Signaling ALK_Fusion->Constitutive_Signaling Tumor_Growth Tumor Growth & Survival Constitutive_Signaling->Tumor_Growth CNS_Mets CNS Metastases Constitutive_Signaling->CNS_Mets Crizotinib Crizotinib (1st-gen) • Reversibly binds ALK • Poor CNS penetration Crizotinib->Constitutive_Signaling  Inhibits Alectinib_Prop This compound (2nd-gen) • Highly selective, potent ALK inhibitor • High CNS penetration Alectinib_Prop->Constitutive_Signaling  Potently Inhibits Alectinib_Effect Superior CNS Efficacy: • Prevents new CNS lesions • Controls existing metastases Alectinib_Prop->Alectinib_Effect Alectinib_Effect->CNS_Mets  Effectively treats

The therapeutic landscape for ALK-positive NSCLC continues to evolve with the emergence of next-generation options like Lorlatinib and Brigatinib. The choice between upfront this compound, other second-generation agents, or a sequential strategy should be individualized, considering factors like the presence of baseline CNS metastases, specific ALK fusion variants, and patient preference.

References

alectinib brigatinib lorlatinib cross-resistance

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison of ALK Inhibitors

ALK Inhibitor (Generation) Reported PFS (vs. Comparator) Key CNS Efficacy Data Grade ≥3 Adverse Events (vs. Comparator) Common Treatment Sequences & Associated PFS

| Lorlatinib (3rd) | HR 0.51 vs. Brigatinib [1] HR 0.54 vs. Alectinib [1] ~60% PFS rate at 5 years [2] | Superior TTP-CNS vs. Brigatinib (HR 0.19) [1] | Higher rate vs. This compound (RR 1.48) [1] | Post-2nd gen TKI (Real-world): mPFS ~15.1 months [2] | | This compound (2nd) | HR 0.38 vs. Crizotinib [3] Real-world mTTD: 57.8 months [4] | High intracranial activity [3] | Lower rate vs. Crizotinib [3] | First-line (Real-world): mPFS longer than Brigatinib (HR 1.53) [5] | | Brigatinib (2nd) | HR 0.43-0.49 vs. Crizotinib [3] Real-world mTTD: 39.6 months [4] | High intracranial activity [3] | Similar safety profile to Lorlatinib [1] | First-line (Real-world): mPFS shorter than this compound (HR 1.53) [5] |

Cross-Resistance & Sequencing Logic

Cross-resistance patterns are not symmetrical and depend heavily on the specific ALK resistance mutations that develop during prior treatment.

  • Mechanism of Cross-Resistance: The primary challenge in sequential therapy is the emergence of compound mutations (two or more mutations on the same ALK allele). Laboratory studies indicate that these complex mutations are often selected by the stepwise use of second- and third-generation TKIs and can confer high-level resistance to lorlatinib [2].
  • Sequencing Implications: This mechanistic insight is supported by real-world outcomes data. A study found that the median progression-free survival (PFS) for lorlatinib dropped to approximately 15.1 months in patients who had progressed on a single prior second-generation TKI, highlighting its diminished efficacy in later lines [2]. Consequently, there is a growing rationale for using the most potent drug upfront to maximize initial tumor control and avoid these complex resistance patterns [2].

The diagram below illustrates the two main treatment strategies and their associated risks.

Start ALK-positive NSCLC Diagnosis Strategy1 First-line: Lorlatinib Start->Strategy1 Strategy2 First-line: this compound/Brigatinib Start->Strategy2 Outcome1 Outcome: Highest initial PFS & CNS control Strategy1->Outcome1 Outcome2 Outcome: Durable response with known toxicity profile Strategy2->Outcome2 Risk1 Risk: Unique toxicity profile (e.g., hyperlipidemia) Outcome1->Risk1 Risk2 Risk: May select for compound mutations limiting later-line options Outcome2->Risk2

Experimental & Methodological Insights

For researchers, the experimental approaches behind this data are critical.

  • Comparative Efficacy Data Source (MAIC): The head-to-head comparisons between lorlatinib and second-generation TKIs come from a Matching-Adjusted Indirect Comparison (MAIC) [1]. This statistical methodology uses pooled individual patient data from separate phase III trials (CROWN for lorlatinib, ALEX/ALESIA for this compound, ALTA-1L for brigatinib) to simulate a comparative analysis in the absence of direct head-to-head trials.
  • In Silico Evaluation of Mutations: Computational studies evaluate lorlatinib's potential against novel ALK mutations. Key methodology includes:
    • Mutation Identification: Sourcing somatic mutations from TCGA, filtered by predictive algorithms (SIFT, PolyPhen-2) for deleteriousness within the tyrosine kinase domain [6].
    • Molecular Docking: Using tools like AutoDock Vina to simulate binding between lorlatinib and mutated ALK protein structures (prepared from AlphaFold models), with binding affinity (kcal/mol) as the key output [6].
    • Interaction Profiling: Tools like PLIP analyze interaction profiles (hydrophobic, hydrogen bonds, halogen bonds) to understand the structural basis of binding [6].

Key Takeaways for Research & Development

  • First-line Efficacy: Lorlatinib demonstrates superior progression-free survival compared to this compound and brigatinib, supported by both indirect comparisons and long-term follow-up [1] [2].
  • Sequencing Challenge: Real-world evidence suggests a significant proportion of patients do not receive a second-line TKI after discontinuing first-line this compound or brigatinib, supporting the rationale for upfront use of the most effective agent [2].
  • Resistance Complexity: Resistance to later-line lorlatinib is complex; after first-line use, off-target resistance predominates, while post-second-generation TKI use often involves on-target compound mutations [2].

References

Efficacy & Safety Profile of Alectinib (ALEX Study)

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Alectinib (n=152) Crizotinib (n=151)
Median Overall Survival (OS) 81.1 months (95% CI, 62.3–NE) [1] 54.2 months (95% CI, 34.6–75.6) [1]
7-Year OS Rate 48.6% [1] 38.2% [1]
OS Hazard Ratio (HR) 0.78 (95% CI, 0.56–1.08) [1]
Median Progression-Free Survival (PFS) (Previously reported: 34.8 mos vs. 10.9 mos with crizotinib) [2]
Median Duration of Response (DoR) 42.3 months (95% CI, 31.3–51.3) [1] 11.1 months (95% CI, 7.9–13.0) [1]
DoR Hazard Ratio (HR) 0.41 (95% CI, 0.30–0.56) [1]
Key Safety: Grade 3-5 Adverse Events (AEs) 57.9% [1] 57.6% [1]
Key Safety: Serious AEs 46.1% [1] 31.8% [1]
Treatment Discontinuation due to AEs 17.8% [1] 14.6% [1]
Median Treatment Duration 28.1 months [1] 10.8 months [1]

Intracranial Efficacy in CNS Metastases

This compound's robust CNS activity is a defining characteristic. In the ALEX study, it provided substantial survival benefits across all CNS subgroups compared to crizotinib [1]:

  • Patients with baseline CNS metastases and prior radiation: Median OS of 92.0 months with this compound vs. 39.5 months with crizotinib.
  • Patients with baseline CNS metastases but no prior radiation: Median OS of 46.9 months vs. 23.7 months.
  • Patients without baseline CNS metastases: Median OS of 94.0 months vs. 69.8 months.

For patients who experience CNS progression on standard-dose this compound, a dose-escalation strategy has been explored. One retrospective study found that increasing the dose to 900 mg twice daily resulted in a CNS disease control rate of 92% and a median overall time to progression of 7.1 months, with no new grade 3 or higher toxicities [3].

Mechanisms of Action and Resistance

This compound is a highly selective, CNS-penetrant second-generation ALK tyrosine kinase inhibitor (TKI). Its primary mechanism is the continuous blockade of ALK signaling, which drives tumor growth in ALK-positive NSCLC [1] [4].

Despite its efficacy, resistance inevitably develops. Mechanisms are broadly categorized as [4]:

  • On-target: Secondary mutations within the ALK kinase domain (e.g., G1202R, I1171N/T/S) that reduce drug binding.
  • Off-target: Bypass pathway activation (e.g., EGFR, KRAS) or phenotypic transformation (e.g., small cell lung cancer transformation).

The diagram below illustrates the pivotal ALEX trial design that generated the key efficacy data.

G Start 303 Treatment-Naïve Patients Stage III/IV ALK+ NSCLC Randomize 1:1 Randomization Stratified by ECOG, Race, Baseline CNS Mets Start->Randomize GroupA This compound Arm n=152 Randomize->GroupA GroupC Crizotinib Arm n=151 Randomize->GroupC DoseA This compound 600 mg Twice Daily GroupA->DoseA DoseC Crizotinib 250 mg Twice Daily GroupC->DoseC Endpoint Treatment until progression, unacceptable toxicity, withdrawal, or death DoseA->Endpoint DoseC->Endpoint Primary Primary Endpoint: Investigator-assessed PFS Endpoint->Primary Secondary Secondary Endpoints: OS, DoR, Safety Endpoint->Secondary

Research Implications & Future Directions

The mature data from the ALEX trial solidify this compound's role as a first-line standard of care. However, several research questions remain active:

  • Sequencing Strategies: Real-world evidence suggests that upfront this compound and a sequential approach of crizotinib followed by this compound may lead to similar overall survival, though upfront this compound provides superior CNS protection [5].
  • Combination Therapies: Early-phase studies combining this compound with the immune checkpoint inhibitor atezolizumab showed this regimen is feasible but was associated with increased toxicity (57% grade 3 AEs, notably rash) without clear evidence of superior efficacy over this compound monotherapy [2].
  • Overcoming Resistance: Understanding and targeting the specific on-target and off-target resistance mechanisms that emerge on this compound is critical for developing subsequent-line therapies, including third-generation ALK TKIs like lorlatinib [4].

References

Alectinib's Clinical Efficacy: The ALEX Trial Benchmark

Author: Smolecule Technical Support Team. Date: February 2026

To establish a baseline for comparison, the final overall survival (OS) data from the phase 3 ALEX trial, presented at the ESMO 2025 Congress, confirms the long-term benefit of first-line alectinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

The table below summarizes the key efficacy outcomes from the trial comparing this compound to Crizotinib [1] [2]:

Parameter This compound (n=152) Crizotinib (n=151)
Median OS (months) 81.1 54.3
Hazard Ratio (HR) for OS 0.78 (95% CI, 0.56–1.08)
Median DoR (months) 42.3 11.1
HR for DoR 0.41 (95% CI, 0.30–0.56)
CNS Efficacy: Median OS by Subgroup
─ Baseline CNS mets, with prior radiation 92.0 months 39.5 months
─ Baseline CNS mets, no prior radiation 46.9 months 23.7 months
─ No baseline CNS mets 94.0 months 69.8 months

Abbreviations: OS, Overall Survival; DoR, Duration of Response; CNS, Central Nervous System; mets, metastases.

The safety profile of this compound was manageable and consistent with its known characteristics, with no new safety concerns identified despite a median treatment duration of 28.1 months [1] [2].

Organoid Models for Drug Response Prediction

Patient-derived organoids (PDOs) are 3D structures grown from patient tumor tissue that preserve its genetic and cellular heterogeneity. They are increasingly used as a biomimetic model for predicting clinical drug responses [3] [4].

G A Patient Tumor Sample B Organoid Culture A->B C Bulk RNA-seq Data B->C E Pre-trained PharmaFormer Model C->E Gene Expression Features D Drug SMILES Structure D->E Drug Structural Features F Fine-tuning with Organoid Drug Response Data E->F G Final Prediction Model F->G H Predicted Clinical Drug Response G->H

Detailed Experimental Protocol for Organoid Drug Testing

The process of using organoids for drug response prediction involves several critical steps [5] [3] [4]:

  • Organoid Establishment and Culture:

    • Tissue Source: PDOs are derived from fresh patient tumor tissues obtained via surgery or biopsy.
    • Culture Matrix: Cells are embedded in a 3D extracellular matrix (ECM), most commonly Matrigel, which provides physical and biochemical support. Synthetic hydrogels are also being developed to improve reproducibility.
    • Culture Medium: The medium is optimized for the specific tumor type using a combination of growth factors and inhibitors (e.g., EGF, Noggin, R-Spondin-1, B27, A83-01) to selectively promote the growth of tumor cells over non-tumor cells.
  • Drug Sensitivity Testing (DST):

    • Experimental Workflow: Viable organoids are dissociated and re-plated in standard volumes. After a recovery period, they are exposed to a range of drug concentrations. This compound would be one such compound tested.
    • Response Metric: The area under the dose-response curve (AUC) is a common metric used to quantify the organoid's sensitivity to the drug.
    • Validation: The predictive power of the assay is validated by comparing the organoid's response to the patient's actual clinical outcome.
  • Data Integration and AI Modeling: As shown in the diagram, advanced approaches like the PharmaFormer model use transfer learning. The model is first pre-trained on large-scale pharmacogenomic data from traditional 2D cell lines and is subsequently fine-tuned with the more limited but physiologically more relevant drug response data from tumor-specific organoids. This model integrates the patient's tumor gene expression profile and the drug's molecular structure to predict clinical response [5].

Interpretation and Research Outlook

The current evidence highlights two parallel paths:

  • This compound has robust Level 1 evidence from a phase 3 trial establishing its clinical efficacy.
  • Organoid Technology is a validated pre-clinical tool for predicting drug response in cancers like colorectal, bladder, and liver cancer, with studies showing high sensitivity and specificity [5] [4].

While a direct published link between organoid testing and this compound prediction was not found, the framework for such an investigation is well-established. The integration of organoid models with AI, as demonstrated by PharmaFormer, represents the cutting edge for developing predictive biomarkers and personalizing treatment strategies for ALK-positive NSCLC patients [5].

References

Comparison of HPLC Methods for Alectinib Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Method & Detection Primary Application Sample Type Linear Range Limit of Quantification (LOQ) Key Features & Optimization
HPLC-PDA [1] [2] Pharmaceutical Quality Control Capsule formulation Not explicitly stated Alectinib: 0.3 µg/mL; Impurity: 0.5 µg/mL Simultaneous impurity analysis, Box-Behnken Design, Green/White chemistry assessment
HPLC-FLD [3] Bioanalytical / Pharmacokinetics Rat Plasma 5–1000 ng/mL 5 ng/mL AQbD principle, High sensitivity for plasma, Box-Behnken Design, Robustness validated
HPLC-FD [4] Bulk Powder & Urine Analysis Bulk powder, Urine 5–1000 ng/mL 7.81 ng/mL High throughput, Uses internal standard (Ponatinib), Simpler isocratic elution
Stability-Indicating LC [5] Pharmaceutical Analysis Pharmaceutical preparation Not explicitly stated 0.07 µg/mL Stability-indicating, Identifies degradation products, Box-Behnken Design, Greenness assessment

Detailed Experimental Protocols

The advanced methods listed above employ systematic approaches for development and validation. Here are the specifics for the two most comprehensively documented techniques:

  • HPLC-PDA for Drug and Impurity (for Quality Control) [1] [2]

    • Column: Ascentis Express C8 (10 cm × 4.6 mm, 2.7 µm)
    • Mobile Phase: Gradient of acetonitrile and 15 mM ammonium acetate buffer (pH 5.42)
    • Detection: PDA detector at 269 nm
    • Optimization: A Box-Behnken Design (BBD) was used to optimize critical parameters, ensuring robust separation of this compound and its impurity.
    • Validation: Followed ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, and precision.
  • HPLC-FLD for Plasma (for Bioanalysis) [3]

    • Column: C18 column
    • Mobile Phase: Isocratic mixture of methanol:potassium dihydrogen phosphate pH 7 (80:20, v/v)
    • Flow Rate: 2 mL/min
    • Detection: FLD with Ex/Em = 365/450 nm
    • Internal Standard: Ponatinib (PTB)
    • Optimization: Developed using Analytical Quality by Design (AQbD) principles. A Failure Mode and Effects Analysis (FMEA) first identified high-risk parameters, which were then optimized via a Box-Behnken Design.

The workflow below illustrates the systematic AQbD approach used in developing the HPLC-FL method.

Start Define Analytical Target Profile (ATP) Step1 Risk Assessment: Failure Mode & Effects Analysis (FMEA) Start->Step1 Step2 Screening: Taguchi Design Step1->Step2 Step3 Optimization: Box-Behnken Design (BBD) Step2->Step3 Step4 Define Method Operable Design Region (MODR) Step3->Step4 Step5 Full Method Validation (ICH/FDA Guidelines) Step4->Step5 End Validated Robust HPLC-FLD Method Step5->End

How to Choose the Right Method

Your choice of method should align with your specific analytical needs:

  • For routine quality control of pharmaceutical formulations, where monitoring impurities or degradation products is crucial, the HPLC-PDA method with gradient elution is highly suitable [1] [5] [2].
  • For preclinical or clinical pharmacokinetic studies, which require high sensitivity and robustness to handle complex biological matrices like plasma, the AQbD-driven HPLC-FLD method is the optimal choice [3].
  • For high-throughput analysis of bulk drug substance or urine samples, the simpler, isocratic HPLC-FD method offers an efficient solution [4].

All the cited methods have been validated according to international guidelines, ensuring their reliability for intended applications.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

482.26817634 g/mol

Monoisotopic Mass

482.26817634 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LIJ4CT1Z3Y

Drug Indication

Alectinib is a kinase inhibitor indicated for the treatment of patients with anaplastic lymphoma kinase (ALK)-positive, metastatic non-small cell lung cancer (NSCLC) who have progressed on or are intolerant to crizotinib. This indication is approved under accelerated approval based on tumor response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in confirmatory trials.
FDA Label
Alecensa as monotherapy is indicated for the first-line treatment of adult patients with anaplastic lymphoma kinase (ALK)-positive advanced non-small cell lung cancer (NSCLC). Alecensa as monotherapy is indicated for the treatment of adult patients with ALK�positive advanced NSCLC previously treated with crizotinib.
Treatment of non-small cell lung carcinoma (NSCLC)

Livertox Summary

Alectinib is a tyrosine kinase receptor inhibitor and antineoplastic agent used in the therapy of selected forms of advanced non-small cell lung cancer. Alectinib is associated with a moderate rate of transient elevations in serum aminotransferase levels during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK.

Absorption Distribution and Excretion

Alectinib reached maximal concentrations at 4 hours following administration of 600 mg twice daily under fed conditions in patients with ALK-positive NSCLC. The absolute bioavailability was 37% in the fed state. A high-fat, high-calorie meal increased the combined exposure of alectinib and its major metabolite M4 by 3.1-fold following oral administration of a single 600 mg dose.
When radioactively labeled, 98% of radioactivity was found in feces with 84% of that amount excreted as unchanged alectinib and 6% as M4. Less than 0.5% was found to be recovered in urine.
4016 L
The apparent clearance is 81.9L/hr for alectinib and 217 L/hr for M4.

Metabolism Metabolites

Alectinib is metabolized by CYP3A4 to its major active metabolite M4. M4 is then further metabolized by CYP3A4. Both alectinib and M4 demonstrate similar in vivo and in vitro activity. In vitro studies suggest that alectinib is not a substrate for P-gp while M4 is.

Wikipedia

Alectinib
Methyldioxirane

Biological Half Life

The mean elimination half life is 33 hr for alectinib and 31 hr for M4.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Sezai A, Nakata K, Iida M, Yoshitake I, Wakui S, Osaka S, Kimura H, Takahashi K, Ishi Y, Yaoita H, Arimoto M, Hata H, Shiono M, Takayama T, Hirayama A. A Study on the Occurrence and Prevention of Perioperative Stroke after Coronary Artery Bypass Grafting. Ann Thorac Cardiovasc Surg. 2015 Jun 25;21(3):275-81. doi: 10.5761/atcs.oa.15-00089. Epub 2015 Jun 5. PubMed PMID: 26050596.
2: Wang LH, Dong T, Liu BB, Zhao XD, Chen JW, Murao K, Zhu W, Zhang GX. Contribution of the renin-angiotensin system in chronic foot-shock induced hypertension in rats. Life Sci. 2015 Jan 15;121:135-44. doi: 10.1016/j.lfs.2014.12.004. Epub 2014 Dec 11. PubMed PMID: 25498894.
3: Kobori H, Mori H, Masaki T, Nishiyama A. Angiotensin II blockade and renal protection. Curr Pharm Des. 2013;19(17):3033-42. Review. PubMed PMID: 23176216; PubMed Central PMCID: PMC3651580.
4: Nishiyama A, Kobori H, Konishi Y, Morikawa T, Maeda I, Okumura M, Kishida M, Hamada M, Nagai Y, Nakagawa T, Ohashi N, Nakano D, Hitomi H, Imanishi M. Mineralocorticoid receptor blockade enhances the antiproteinuric effect of an angiotensin II blocker through inhibiting podocyte injury in type 2 diabetic rats. J Pharmacol Exp Ther. 2010 Mar;332(3):1072-80. doi: 10.1124/jpet.109.158113. Epub 2009 Nov 25. PubMed PMID: 19940106; PubMed Central PMCID: PMC2835438.
5: Zhang GX, Ohmori K, Nagai Y, Fujisawa Y, Nishiyama A, Abe Y, Kimura S. Role of AT1 receptor in isoproterenol-induced cardiac hypertrophy and oxidative stress in mice. J Mol Cell Cardiol. 2007 Apr;42(4):804-11. Epub 2007 Feb 3. PubMed PMID: 17350036.
6: Dollar A, Brown C, Putnam D, McLaughlin T, Okamoto L, Arocho R. A retrospective electronic chart review of blood pressure changes in elderly patients treated with amlodipine or an angiotensin-converting enzyme inhibitor or angiotensin II receptor blocker. Clin Ther. 2002 Jun;24(6):930-41. PubMed PMID: 12117083.

Explore Compound Types